molecular formula C6H5Br2NO B1389993 2,5-Dibromo-3-methoxypyridine CAS No. 1142191-57-8

2,5-Dibromo-3-methoxypyridine

Cat. No.: B1389993
CAS No.: 1142191-57-8
M. Wt: 266.92 g/mol
InChI Key: BUTXHBVASSLBPO-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-methoxypyridine is a useful research compound. Its molecular formula is C6H5Br2NO and its molecular weight is 266.92 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTXHBVASSLBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673896
Record name 2,5-Dibromo-3-methoxypyridine
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Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-57-8
Record name 2,5-Dibromo-3-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142191-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-3-methoxypyridine
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URL https://comptox.epa.gov/dashboard/DTXSID20673896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromo-3-methoxypyridine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules. Its structural features, particularly the presence of two bromine atoms at positions amenable to selective functionalization, make it a versatile intermediate in the field of medicinal chemistry. The pyridine core is a common motif in a vast array of biologically active compounds, and the strategic placement of bromo and methoxy groups allows for the introduction of molecular diversity, which is crucial for the optimization of lead compounds in drug discovery programs. The methoxy group, in particular, can influence the physicochemical properties and metabolic stability of the final compounds.

This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and key applications of this compound, with a focus on its utility in the development of novel therapeutics.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while some data is readily available from suppliers, specific physical properties such as melting and boiling points are not consistently reported in publicly available literature, which may be indicative of its status as a relatively new or specialized reagent.

PropertyValueSource(s)
CAS Number 1142191-57-8[1]
Molecular Formula C₆H₅Br₂NO
Molecular Weight 266.92 g/mol
Appearance Solid
Melting Point No data available[2][3]
Boiling Point No data available[2][3]
Solubility No data available
SMILES COc1cc(Br)cnc1Br
InChI 1S/C6H5Br2NO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3

Plausible Synthetic Routes

While a specific, peer-reviewed synthesis protocol for this compound is not readily found in the literature, its structure suggests several viable synthetic strategies based on well-established pyridine chemistry. The following are two logical and field-proven approaches for its preparation.

Route 1: Sandmeyer-type Reaction from a Substituted Aminopyridine

A common and effective method for the introduction of a bromine atom onto a pyridine ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate from a primary amine. A plausible precursor for this route would be 2-amino-5-bromo-3-methoxypyridine.

Hypothetical Synthesis Workflow:

A 2-Amino-5-bromo-3-methoxypyridine B Diazonium Salt Intermediate A->B  NaNO₂, HBr, <0 °C C This compound B->C  CuBr

Figure 1: Proposed Sandmeyer reaction pathway.

Detailed Experimental Protocol (Analogous Synthesis of 2,5-Dibromo-3-methylpyridine)

The following protocol for the synthesis of the analogous compound, 2,5-Dibromo-3-methylpyridine, illustrates the practical application of this methodology.[4]

  • Suspension: Suspend 5-Bromo-3-methylpyridin-2-amine (0.37 mol) in 48% hydrobromic acid (200 mL).

  • Cooling: Cool the mixture to -15 °C in an appropriate cooling bath.

  • Bromine Addition: Slowly add bromine (0.59 mol) dropwise to the cooled suspension.

  • Diazotization: Prepare a solution of sodium nitrite (1 mol) in water (100 mL) and add it dropwise to the reaction mixture, ensuring the temperature is maintained below -15 °C.

  • Warming: After the addition is complete, remove the cooling bath and stir the reaction mixture for 3 hours at room temperature.

  • Quenching: Cool the mixture back to -15 °C and carefully quench the reaction by adding a solution of potassium hydroxide (2 mol) in water (500 mL).

  • Extraction: Remove the cooling bath and stir for another 1.5 hours. Extract the product with ethyl acetate (3 x 300 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 200 mL) and saturated aqueous sodium bicarbonate (200 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting residue can be further purified by column chromatography on silica gel.

Causality: The Sandmeyer reaction is a robust method for converting aromatic amines to halides. The use of low temperatures is critical to ensure the stability of the intermediate diazonium salt, preventing its premature decomposition. The final quenching with a strong base neutralizes the acidic reaction medium and facilitates the extraction of the organic product.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Another viable approach is the nucleophilic aromatic substitution of a suitable di- or tri-substituted pyridine. For instance, treatment of 2,5-dibromo-3-nitropyridine with sodium methoxide could potentially yield the desired product, though this would depend on the relative activation of the positions by the nitro group. A more direct, analogous method is the methoxide substitution on a dibromopyridine, as demonstrated in the synthesis of 3-bromo-5-methoxypyridine.[5]

Hypothetical Synthesis Workflow:

A A suitably activated 2,5-dibromopyridine derivative C This compound A->C B Sodium Methoxide (NaOMe) B->C  DMF, heat

Figure 2: Proposed Nucleophilic Aromatic Substitution pathway.

Detailed Experimental Protocol (Analogous Synthesis of 3-Bromo-5-methoxypyridine)

The following protocol for the synthesis of 3-Bromo-5-methoxypyridine from 3,5-dibromopyridine provides a template for this type of transformation.[5]

  • Sodium Methoxide Preparation: Under an inert atmosphere, prepare sodium methoxide by reacting sodium metal (1.05 eq) with anhydrous methanol.

  • Solvent Removal: Remove the methanol under reduced pressure. To ensure the sodium methoxide is anhydrous, azeotrope with anhydrous toluene and evaporate to dryness.

  • Reaction Setup: Dissolve the anhydrous sodium methoxide in anhydrous N,N-dimethylformamide (DMF).

  • Substrate Addition: Add 3,5-dibromopyridine (1.0 eq) to the solution.

  • Heating: Heat the reaction mixture to an elevated temperature (e.g., 70-90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Isolation: Collect the precipitate by filtration and wash with water.

  • Drying and Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Causality: The SNAr reaction on a pyridine ring is facilitated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the sodium cation, enhancing the nucleophilicity of the methoxide anion.

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable scaffold for the synthesis of highly substituted pyridines, which are prevalent in a wide range of pharmaceutical agents. The two bromine atoms offer differential reactivity, allowing for selective and sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C2 and C5 positions are ideal handles for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Regioselectivity: In many palladium-catalyzed reactions involving 2,5-dihalopyridines, the C2 position is generally more reactive than the C5 position. This is attributed to the electronic influence of the ring nitrogen, which makes the C2 position more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst. This inherent regioselectivity can be exploited for the synthesis of mono-functionalized intermediates, which can then be subjected to a second, different coupling reaction at the C5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between the pyridine ring and a wide variety of aryl or heteroaryl boronic acids or esters. This is a key transformation for the synthesis of biaryl and heteroarylpyridine motifs found in many drug candidates.

Generalized Protocol for Suzuki-Miyaura Coupling:

A This compound F Coupled Product A->F B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F

Figure 3: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines by coupling an aryl halide with a primary or secondary amine. This reaction is instrumental in introducing diverse amine functionalities, which can act as key pharmacophores or improve the pharmacokinetic properties of a molecule.

Generalized Protocol for Buchwald-Hartwig Amination:

A This compound G Aminated Product A->G B Primary or Secondary Amine B->G C Palladium Catalyst (e.g., Pd₂(dba)₃) C->G D Phosphine Ligand (e.g., XPhos) D->G E Base (e.g., NaOt-Bu) E->G F Solvent (e.g., Toluene) F->G

Figure 4: General workflow for a Buchwald-Hartwig amination reaction.

Use as a Pharmaceutical Intermediate

The practical application of this compound as a building block in pharmaceutical research is documented in the patent literature. For example, in the synthesis of novel therapeutic agents, it has been used in a nucleophilic aromatic substitution reaction with sodium methanethiolate, where one of the bromine atoms is displaced to form a methylthioether.[6] This demonstrates its utility in constructing complex molecules for biological screening.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions by trained personnel in a well-ventilated laboratory.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity 3 (Oral)
alt text
Danger H301: Toxic if swallowed.

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Handling Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically important building block for researchers and scientists in the field of drug development. Its di-bromo substitution pattern allows for selective and diverse functionalization through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. While detailed physical property data and specific synthesis protocols are not widely published, logical and established synthetic routes can be proposed based on analogous compounds. The confirmed use of this intermediate in pharmaceutical research underscores its value in the creation of novel and complex molecular architectures for the discovery of new therapeutic agents. As with any reactive chemical intermediate, strict adherence to safety protocols is essential during its handling and use.

References

physical and chemical properties of 2,5-Dibromo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,5-Dibromo-3-methoxypyridine: Properties, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of novel molecular entities with therapeutic potential. Among these, this compound has emerged as a particularly valuable and versatile intermediate. Its pyridine core is a common scaffold in numerous pharmaceuticals, while the two bromine atoms at the C2 and C5 positions offer distinct and tunable reactive handles for sophisticated molecular engineering. The electron-donating methoxy group at the C3 position further modulates the electronic properties of the ring, influencing both reactivity and the physicochemical properties of its derivatives.

This guide provides an in-depth exploration of the , its characteristic spectroscopic signature, and its application in key synthetic transformations. We will delve into the causality behind its regioselective reactivity in palladium-catalyzed cross-coupling reactions—the cornerstone of its utility—and provide field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

Core Physicochemical and Safety Data

A foundational understanding of a reagent's properties is critical for its safe handling, storage, and effective use in synthesis. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 1142191-57-8[1][2]
Molecular Formula C₆H₅Br₂NO[1][2]
Molecular Weight 266.92 g/mol [1][2]
Appearance Solid[1]
SMILES COc1cc(Br)cnc1Br[1]
InChI Key BUTXHBVASSLBPO-UHFFFAOYSA-N[1]
Safety Profile

From a safety perspective, this compound must be handled with care, consistent with its classification as an acute oral toxin.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity 3 (Oral)GHS06 (Skull & Crossbones)DangerH301: Toxic if swallowed

Handling Recommendations: Use only in a well-ventilated area or chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6] Avoid breathing dust and ensure eyewash stations are accessible.[5] Store in a cool, dry, well-ventilated place with the container tightly sealed.[6]

The Scientist's Fingerprint: Spectroscopic Characterization

Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. The following describes the expected spectroscopic data for this compound, which serves as its unique fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. Based on analyses of similar structures like 2-bromo-3-methoxypyridine, we can confidently predict the spectrum.[7]

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

    • The proton at C4 will appear as a doublet, coupled to the proton at C6.

    • The proton at C6 will appear as a doublet, coupled to the proton at C4.

    • A sharp singlet around 3.9 ppm will correspond to the three protons of the methoxy group (-OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): The proton-decoupled spectrum should display six distinct signals:

    • Five signals for the pyridine ring carbons. The carbons bearing bromine atoms (C2 and C5) will be significantly shifted.

    • One signal for the methoxy carbon, typically around 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

  • Electron Ionization (EI-MS): The key diagnostic feature is the molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic cluster will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in three peaks for the molecular ion:

    • M⁺: (containing two ⁷⁹Br atoms)

    • [M+2]⁺: (containing one ⁷⁹Br and one ⁸¹Br atom)

    • [M+4]⁺: (containing two ⁸¹Br atoms)

    • The relative intensity of these peaks will be approximately 1:2:1, providing unambiguous confirmation of a dibrominated compound.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

While less structurally definitive than NMR or MS, FT-IR is useful for identifying key functional groups. Expected characteristic absorption bands include C-O stretching for the methoxy group, C=N and C=C stretching from the pyridine ring, and C-Br stretching in the lower frequency region.

Chemical Reactivity and Synthetic Utility: A Tale of Two Bromines

The synthetic power of this compound lies in the differential reactivity of its two C-Br bonds, which enables sequential, regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the C2 position is generally more reactive than the C5 position.[8] This selectivity is attributed to a combination of electronic and steric factors, making the C2-Br bond more susceptible to oxidative addition to the palladium(0) catalyst. This allows for the design of synthetic routes where the C2 position is functionalized first, followed by a subsequent reaction at the C5 position.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[9][10] For this compound, it provides a direct route to introduce aryl or heteroaryl substituents, which are key components of many biologically active molecules.[11][12]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex transmetalation Transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2 pd2_r1r2->pd0 reductive_elimination Reductive Elimination product R¹-R² product->pd2_r1r2 boronate R²-B(OR)₃⁻ boronate->pd2_complex base Base boronic_acid R²-B(OH)₂ boronic_acid->boronate halide R¹-X halide->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Selective Mono-Arylation

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C2 position. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.3 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[11]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (4:1) or Toluene/Water.[11]

  • Reaction: Heat the mixture with stirring to the target temperature (typically 80-100 °C). Monitor the reaction progress by a suitable method like TLC or LC-MS.[11][13]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

The Buchwald-Hartwig Amination

The formation of C-N bonds is equally critical in drug discovery, and the Buchwald-Hartwig amination is a premier method for this transformation.[14][15] It allows for the coupling of an amine with an aryl halide, providing access to the aminopyridine scaffolds prevalent in many drug candidates.[8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_amido R¹-Pd(II)L₂(NR²H) pd2_complex->pd2_amido amine_coordination Amine Coordination pd2_amido_complex [R¹-Pd(II)L₂(NR²)]⁻ pd2_amido->pd2_amido_complex deprotonation Deprotonation pd2_amido_complex->pd0 reductive_elimination Reductive Elimination product R¹-NR²H product->pd2_amido_complex amine R²NH₂ amine->pd2_complex base Base base->pd2_amido halide R¹-X halide->pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Generalized Protocol for Selective Mono-Amination

This protocol outlines a general procedure for the regioselective Buchwald-Hartwig amination at the C2 position. The choice of ligand is critical and often requires screening.

  • Reaction Setup: To a dry, oven-baked flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., SPhos, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, quench the reaction carefully, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the residue via column chromatography.

Proposed Synthetic Workflow

A plausible and efficient synthesis of this compound can be envisioned starting from a commercially available precursor, such as 2-amino-3-methoxypyridine. This approach leverages a Sandmeyer-type reaction, a classic and reliable method for introducing halogens onto an aromatic ring via a diazonium salt intermediate.

Synthesis_Workflow start 2-Amino-3-methoxypyridine step1 Step 1: Bromination start->step1 intermediate 2-Amino-5-bromo- 3-methoxypyridine step1->intermediate Br₂, Acetic Acid step2 Step 2: Sandmeyer Reaction intermediate->step2 product 2,5-Dibromo- 3-methoxypyridine step2->product 1. NaNO₂, HBr 2. CuBr

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

This compound stands out as a high-value synthetic intermediate for chemical and pharmaceutical research. Its well-defined structure provides two distinct reactive sites that can be selectively functionalized through robust and well-understood methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This predictable regioselectivity allows for the rational design of complex molecular architectures, making it an indispensable tool for building compound libraries for lead discovery and for the total synthesis of complex target molecules. A thorough understanding of its properties, spectroscopic characteristics, and reactivity profile, as detailed in this guide, empowers researchers to fully exploit its synthetic potential in the quest for the next generation of therapeutics.

References

2,5-Dibromo-3-methoxypyridine structural information and SMILES

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,5-Dibromo-3-methoxypyridine

This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. We will delve into its core structural information, physicochemical properties, reactivity, and potential applications, offering field-proven insights grounded in established chemical principles.

Part 1: Core Structural and Physicochemical Profile

This compound is a substituted pyridine ring, a heterocyclic scaffold prevalent in numerous biologically active compounds. The strategic placement of two bromine atoms and a methoxy group provides a unique electronic and steric profile, making it a valuable building block for creating complex molecular architectures.

Compound Identification

For unambiguous identification and sourcing, the following identifiers are crucial.

IdentifierValueSource
CAS Number 1142191-57-8[1]
Molecular Formula C₆H₅Br₂NO[1]
Molecular Weight 266.92 g/mol [1]
MDL Number MFCD12026746
Structural Representation

The structural formula and canonical representations are fundamental to understanding the molecule's reactivity and spatial arrangement.

Caption: 2D structure of this compound.

  • SMILES String: COc1cc(Br)cnc1Br

  • InChI: 1S/C6H5Br2NO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3

  • InChIKey: BUTXHBVASSLBPO-UHFFFAOYSA-N

Physicochemical Properties

The known physical and chemical properties are summarized below. This data is critical for experimental design, including solvent selection and reaction temperature.

PropertyValueSource
Appearance Solid
Storage Sealed in a dry environment at room temperature.[1]
Boiling Point Data not readily available.[1]
Melting Point Data not readily available.
Flash Point Not applicable.

Part 2: Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of two reactive carbon-bromine bonds on an electron-deficient pyridine ring. These sites are prime for functionalization via modern cross-coupling methodologies.

Core Reactivity: The Power of Two Halogens

The bromine atoms at the C2 and C5 positions are the molecule's primary reactive handles. Their distinct electronic environments—the C2-Br bond being adjacent to the ring nitrogen and the C5-Br bond being further removed—can potentially be exploited for regioselective, sequential reactions. This differential reactivity is a powerful tool for medicinal chemists, enabling the stepwise construction of complex derivatives from a single, versatile starting material.

Halogenated pyridines are established as essential building blocks in drug discovery.[2] They serve as scaffolds for creating diverse compound libraries, particularly through palladium-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds.[3]

Key Transformation: Palladium-Catalyzed Cross-Coupling

The most significant application of this scaffold is in palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and broad substrate scope.

  • Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling the bromopyridine with an organoboron reagent (e.g., arylboronic acids). This is a preferred method for synthesizing biaryl and heteroarylpyridines, which are common motifs in kinase inhibitors and other therapeutic agents.[3]

  • Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines. This is crucial for tuning the physicochemical properties (e.g., solubility, pKa) of a drug candidate and establishing key hydrogen-bonding interactions with biological targets.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Diverse Products A This compound B Suzuki-Miyaura Coupling (R-B(OH)₂, Pd Catalyst, Base) A->B Reacts with Organoboron C Buchwald-Hartwig Amination (R₂NH, Pd Catalyst, Base) A->C Reacts with Amine D Aryl/Heteroaryl Substituted Pyridines (C-C Bond Formation) B->D E Amino-Substituted Pyridines (C-N Bond Formation) C->E

Caption: Synthetic utility via cross-coupling reactions.

Exemplary Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for researchers. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Objective: To synthesize a C5-arylated 2-bromo-3-methoxypyridine derivative.

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

    • Causality: An inert atmosphere (N₂ or Ar) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The excess boronic acid drives the reaction to completion. The base is essential for the transmetalation step in the catalytic cycle.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Causality: The solvent must solubilize the reactants and facilitate the catalytic cycle. The presence of water is often beneficial for dissolving the inorganic base and accelerating the reaction.

  • Reaction: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Part 3: Safety and Handling

Proper handling of this compound is essential due to its toxicity profile. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

Hazard InformationDetailsSource
Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statement H301: Toxic if swallowed.
Precautionary Statement P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Hazard Classification Acute Toxicity 3 (Oral)
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for the development of novel pharmaceuticals and functional materials. Its well-defined reactive sites allow for predictable and versatile functionalization through robust cross-coupling reactions. While detailed physicochemical and spectroscopic data are not widely published, its structural similarity to other halogenated pyridines provides a strong basis for experimental design. Adherence to strict safety protocols is mandatory when handling this compound due to its acute oral toxicity.

References

A Technical Guide to the Solubility of 2,5-Dibromo-3-methoxypyridine for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and analytical characterization. This guide provides a comprehensive technical overview of the solubility profile of 2,5-Dibromo-3-methoxypyridine (CAS No. 1142191-57-8), a key heterocyclic building block in medicinal chemistry. We will explore its physicochemical properties, predict its solubility based on molecular structure, present qualitative solubility data inferred from synthetic protocols, and provide a robust, step-by-step experimental workflow for determining its solubility in any given organic solvent. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.

Introduction and Physicochemical Profile

This compound is a substituted pyridine ring, a structural motif prevalent in numerous pharmaceuticals. The presence of two bromine atoms and a methoxy group offers multiple points for further chemical modification, making it a valuable intermediate in the synthesis of complex target molecules. Effective use of this compound in reaction chemistry, purification (such as recrystallization or chromatography), and analytical testing is critically dependent on selecting appropriate solvents.

The fundamental physicochemical properties of a compound provide the first clues to its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1142191-57-8[1]
Molecular Formula C₆H₅Br₂NO[1]
Molecular Weight 266.92 g/mol [1]
Appearance Solid[1]
InChI Key BUTXHBVASSLBPO-UHFFFAOYSA-N[1]

Theoretical Solubility Analysis: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a powerful heuristic for predicting solubility.[2] The solubility of this compound is governed by the interplay of its distinct structural features:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a lone pair donor and can act as a hydrogen bond acceptor. This imparts a degree of polarity to the molecule.

  • Methoxy Group (-OCH₃): The ether oxygen also possesses lone pairs, allowing it to act as a hydrogen bond acceptor, contributing to the compound's polarity.

  • Bromo Groups (-Br): The two bromine atoms are large and polarizable. While they increase the molecular weight and surface area, which can decrease solubility, their polarizability allows for London dispersion force interactions. They contribute significantly to the lipophilic (non-polar) character of the molecule.

Causality: The molecule presents a balance of polar (pyridine N, methoxy O) and non-polar/lipophilic (two bromines, aromatic ring) characteristics. This "intermediate polarity" profile suggests that the compound will not be highly soluble in extremely polar solvents like water, nor in very non-polar solvents like alkanes. Its optimal solubility is expected in moderately polar organic solvents that can engage in the types of intermolecular forces the molecule offers. For instance, solvents with hydrogen bond accepting capabilities or significant dipole moments are likely to be effective.

Qualitative Solubility Profile in Common Organic Solvents

Table 2: Inferred Qualitative Solubility of this compound

Solvent ClassExample SolventsInferred SolubilityRationale & Supporting Evidence
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)Soluble Synthetic workups for similar dibromopyridines frequently use chloroform for dissolution prior to silica gel filtration, indicating high solubility.[3]
Ethers Diethyl Ether (Et₂O), Tetrahydrofuran (THF)Soluble Ether is commonly used as a solvent for reaction and extraction of related methoxylated pyridines, suggesting good compatibility.[4]
Esters Ethyl Acetate (EtOAc)Soluble Ethyl acetate is a standard extraction solvent for related compounds, indicating it is an effective solvent for this class of molecule.[3]
Polar Aprotic N,N-Dimethylformamide (DMF), AcetoneLikely Soluble DMF is used to dissolve dibromopyridine starting materials for nucleophilic substitution reactions.[5] Acetone's polarity is suitable for dissolving moderately polar compounds.
Alcohols Methanol (MeOH), Ethanol (EtOH)Moderately Soluble While soluble, the potential for hydrogen bonding with the solvent may lead to lower solubility at room temperature compared to aprotic solvents, making alcohols potentially suitable for recrystallization.
Hydrocarbons Hexane, HeptaneSparingly Soluble / Insoluble Non-polar alkanes are often used as anti-solvents to precipitate compounds of this type from more polar solutions or as the weak component in chromatography eluents.
Aqueous WaterInsoluble The large, hydrophobic dibromo-aromatic structure dominates, making the compound insoluble in water. Extraction procedures rely on this immiscibility.[3]

Standard Protocol for Experimental Solubility Determination

To move beyond inference and obtain definitive data, a systematic experimental approach is required. The following protocol is a self-validating system for qualitatively and semi-quantitatively assessing solubility.[2][6][7]

Experimental Objective

To determine if this compound is "Soluble," "Sparingly Soluble," or "Insoluble" in a test solvent at a defined concentration (e.g., ~33 mg/mL).

Materials & Equipment
  • This compound

  • Test solvents (high purity grade)

  • Small test tubes or 1-dram vials

  • Vortex mixer

  • Spatula

  • Graduated pipette or micropipette (0.1 - 1.0 mL)

  • Analytical balance

Experimental Workflow Diagram

G cluster_prep Preparation cluster_test Solubility Test cluster_analysis Analysis & Classification start Start weigh Weigh ~25 mg of This compound start->weigh add_solid Transfer solid to a clean, dry test tube weigh->add_solid add_solvent Add 0.75 mL of test solvent in 3 portions (0.25 mL each) add_solid->add_solvent vortex Vortex vigorously for 60 seconds after each addition add_solvent->vortex observe Observe for dissolution after each vortex step vortex->observe observe->add_solvent decision Is the solid completely dissolved? observe->decision soluble Classify as 'SOLUBLE' decision->soluble Yes insoluble Classify as 'INSOLUBLE' decision->insoluble No (after final addition) end End soluble->end insoluble->end

Caption: Workflow for Qualitative Solubility Testing.

Step-by-Step Procedure
  • Preparation: Accurately weigh approximately 25 mg of this compound and transfer it to a small, dry test tube.[6]

  • Initial Solvent Addition: Add 0.25 mL of the test solvent to the test tube.

  • Mixing: Vigorously shake or vortex the mixture for at least 60 seconds.[2] The extended mixing time is crucial to overcome any kinetic barriers to dissolution.

  • Observation: Carefully observe the sample. Note if all the solid has dissolved.

  • Incremental Addition: If the solid has not completely dissolved, add a second 0.25 mL portion of the solvent and repeat the mixing and observation steps.

  • Final Addition: If solid remains, add a final 0.25 mL portion (for a total of 0.75 mL) and repeat the mixing and observation steps.[6]

  • Classification:

    • SOLUBLE: If the compound dissolves completely at any point, it is considered soluble.

    • INSOLUBLE: If solid material remains after the addition of all 0.75 mL of solvent and vigorous mixing, the compound is considered insoluble at this concentration.

    • SPARINGLY SOLUBLE: If a significant portion, but not all, of the material dissolves, it can be noted as sparingly soluble.

Practical Application: Solvent Selection Logic

The solubility data informs critical decisions in the laboratory. The following diagram illustrates a decision-making process for solvent selection for common applications.

G cluster_tasks cluster_logic cluster_output start Define Task reaction Chemical Reaction start->reaction purification Purification (Recrystallization) start->purification analysis Analysis (NMR) start->analysis reaction_solv Choose inert, high-solubility solvent (e.g., THF, DCM) that doesn't react with reagents. reaction->reaction_solv pur_step1 Find a solvent with high solubility at high temp but low solubility at low temp. purification->pur_step1 pur_step2 Alternatively, find a 'Solvent' (e.g., DCM) and an 'Anti-solvent' (e.g., Hexane) pair. purification->pur_step2 analysis_solv Choose a deuterated solvent with high solubility. (e.g., CDCl₃, Acetone-d₆) analysis->analysis_solv rec_out Recommendation: Ethanol, Toluene pur_step1->rec_out pair_out Recommendation: DCM/Hexane, EtOAc/Heptane pur_step2->pair_out nmr_out Recommendation: Chloroform-d analysis_solv->nmr_out

Caption: Decision Tree for Task-Specific Solvent Selection.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper handling is paramount. This compound is classified as an acute oral toxicant.

  • GHS Classification: Acute Toxicity, Oral (Category 3).[1]

  • Signal Word: Danger.[1]

  • Hazard Statement: H301 - Toxic if swallowed.[1]

  • Precautionary Statement: P301 + P310 - IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

Handling Recommendations:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

Conclusion

While quantitative solubility data for this compound requires experimental determination, a robust and actionable solubility profile can be constructed through theoretical analysis and inferences from related synthetic procedures. The compound is predicted to be soluble in common moderately polar organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF, while being insoluble in water and hydrocarbons. The provided experimental protocol offers a standardized method for researchers to validate these predictions and test novel solvent systems, ensuring efficient and effective use of this versatile building block in their research and development endeavors.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Dibromo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The introduction of halogenated pyridines into molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among these, 2,5-Dibromo-3-methoxypyridine stands as a versatile building block, offering multiple reaction sites for diversification. However, its utility in discovery is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety.

The Compound Profile: Understanding the Inherent Risks

This compound (CAS No. 1142191-57-8) is a solid, poly-halogenated aromatic heterocyclic compound. Its structure, featuring two bromine atoms and a methoxy group on a pyridine ring, dictates both its reactivity and its toxicological profile. The primary, acute hazard associated with this compound is significant oral toxicity.

While a complete toxicological dataset for this specific molecule is not fully elucidated, data from structurally analogous compounds, such as other brominated pyridines, strongly suggest a profile that includes skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] The causality here is linked to the electrophilic nature of the halogenated pyridine ring and its potential to react with biological nucleophiles, leading to cellular damage. Therefore, all handling procedures must be predicated on the assumption of these multiple hazard classes.

Table 1: Chemical and Physical Properties
PropertyValueSource
CAS Number 1142191-57-8
Molecular Formula C₆H₅Br₂NO
Molecular Weight 266.92 g/mol
Physical Form Solid
Table 2: GHS Hazard Classification Summary
Hazard ClassGHS ClassificationKey Hazard StatementSource / Analogy
Acute Toxicity, Oral Category 3H301: Toxic if swallowed
Skin Corrosion/Irritation Category 2 (Inferred)H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation Category 2 (Inferred)H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Inferred)H335: May cause respiratory irritation[1][2]

The Core of Safety: A Multi-Layered Mitigation Strategy

A self-validating safety protocol relies on a multi-layered approach, where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize exposure risk.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood.[4][5] The volatile nature of many reagents and solvents used with this solid, and the potential for fine dust generation, makes containment essential.

  • Causality: A fume hood's constant airflow prevents the accumulation of harmful vapors or dust in the laboratory's ambient air, protecting the user from inhalation exposure, which is a primary risk for respiratory irritation.[2][4] The sash should always be kept at the lowest practical height to maximize capture velocity.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but is critical for safeguarding against accidental contact.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] A full-face shield should also be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential. This is a direct countermeasure to the risk of serious eye irritation or damage.[1][2]

  • Skin Protection: A flame-retardant lab coat and closed-toe shoes are standard. Gloves must be selected based on chemical compatibility. For handling the solid compound, nitrile gloves are generally sufficient. However, when working with solutions, the choice of glove must be compatible with the solvent used.[5][6] Always inspect gloves for tears or pinholes before use.

  • Respiratory Protection: Under normal conditions of use within a chemical fume hood, a respirator is not required.[4] However, in the event of a significant spill or ventilation failure, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be available for emergency response.

Diagram 1: Hierarchy of Safety Controls

G cluster_0 Risk Mitigation Strategy Engineering_Controls Engineering Controls (e.g., Fume Hood) Administrative_Controls Administrative Controls (SOPs, Training) Engineering_Controls->Administrative_Controls Most Effective PPE Personal Protective Equipment (Gloves, Goggles) Administrative_Controls->PPE Least Effective

Caption: Hierarchy of controls for mitigating chemical exposure risk.

Standard Operating Procedure (SOP): Weighing and Dispensing

This protocol outlines the essential steps for safely handling the solid compound. The causality behind each step is explained to reinforce the safety mindset.

Objective: To accurately weigh and dispense this compound for use in a chemical reaction.

Materials:

  • This compound

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Reaction vessel

  • Appropriate solvent

  • Designated halogenated waste container

Protocol:

  • Preparation:

    • Don all required PPE: chemical splash goggles, face shield, lab coat, and appropriate chemical-resistant gloves.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Decontaminate the work surface within the fume hood.

    • Place all necessary equipment (balance, spatula, glassware, waste container) inside the fume hood. This minimizes movement in and out of the containment area, reducing the chance of spreading contamination.

  • Weighing:

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully open the reagent bottle. Avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of solid this compound to the weighing paper. Perform this action slowly and deliberately to prevent generating dust.

    • Securely close the main reagent bottle immediately after dispensing. This prevents hygroscopic absorption and limits the time the toxic solid is exposed to the lab environment.[5]

  • Transfer:

    • Carefully transfer the weighed solid into the designated reaction vessel.

    • If any solid was spilled on the balance, decontaminate it immediately with a solvent-moistened wipe (e.g., ethanol or isopropanol), treating the wipe as hazardous waste.

  • Cleanup and Disposal:

    • Dispose of the used weighing paper/boat directly into the designated halogenated waste container.[4]

    • Clean the spatula with an appropriate solvent, collecting the rinsate as hazardous waste.

    • Wipe down the work surface within the fume hood.

    • Remove gloves and dispose of them in the appropriate waste bin.

    • Wash hands thoroughly with soap and water after the procedure is complete.[2]

Emergency Procedures: A Validated Response Plan

Preparedness is paramount. In the event of an exposure or spill, a clear, practiced response is critical.

Diagram 2: Emergency Response Workflow

G Start Exposure Event Assess Assess Scene Safety Start->Assess Action Skin Contact Eye Contact Ingestion Spill Assess->Action Skin Remove Contaminated Clothing Flush with Water for 15+ min Action:f0->Skin Eye Flush Eyes at Eyewash Station for 15+ min Action:f1->Eye Ingestion DO NOT Induce Vomiting Seek Immediate Medical Attention Action:f2->Ingestion Spill Alert Personnel Evacuate if Necessary Contain Spill Action:f3->Spill Medical Seek Medical Attention Bring SDS Skin->Medical Eye->Medical Ingestion->Medical

Caption: Workflow for responding to different types of chemical exposure events.

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected area with copious amounts of water for at least 15 minutes.[1][8] An emergency shower should be used for large area contact.[7] Seek medical attention afterward, providing the Safety Data Sheet (SDS) to the medical personnel.[9]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1][7] Remove contact lenses if present and easy to do so.[1] This prolonged flushing is critical to mitigate the risk of serious, lasting eye damage. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Given the high acute oral toxicity (H301), ingestion is a medical emergency. Call emergency services immediately.[9] Do not induce vomiting. If the person is conscious, rinse their mouth with water.[8]

Spill Response
  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

    • Carefully sweep or scoop the absorbed material into a designated halogenated waste container.

    • Decontaminate the area with a suitable solvent and washcloths, treating all materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and notify the institutional Environmental Health & Safety (EHS) office.

    • Prevent entry into the affected area.

    • Allow only trained emergency responders with appropriate respiratory protection to handle the cleanup.

Conclusion: Fostering a Proactive Safety Culture

The responsible use of this compound in research and development is contingent upon a deep-seated understanding of its potential hazards and the diligent application of safety protocols. By integrating engineering controls, rigorous SOPs, and comprehensive emergency preparedness, scientists can confidently leverage the synthetic utility of this valuable compound while ensuring the protection of themselves, their colleagues, and the environment. This guide serves not as a static document, but as a foundation for a dynamic and vigilant safety culture.

References

A Technical Guide to the Multi-Step Synthesis of 2,5-Dibromo-3-methoxypyridine from 2-amino-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a proposed multi-step synthetic pathway for converting 2-amino-3-methylpyridine into the highly functionalized building block, 2,5-Dibromo-3-methoxypyridine. Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science. The strategic introduction of bromo- and methoxy- substituents onto the pyridine core creates a versatile intermediate for further elaboration in drug development and agrochemical research. This document details the strategic considerations, mechanistic underpinnings, and step-by-step protocols for the key transformations involved. The synthesis is logically divided into two primary stages: the initial formation of the dibrominated pyridine core, followed by the functional group manipulation of the methyl group to the target methoxy group. Each step is supported by established chemical principles and references to relevant literature.

Introduction

The synthesis of polysubstituted pyridine rings is a central theme in modern organic chemistry. The precise control over the placement of various functional groups is critical for tuning the biological activity and material properties of the resulting compounds. The target molecule, this compound, represents a valuable synthetic intermediate, possessing two reactive bromine atoms amenable to cross-coupling reactions and a methoxy group that can influence the molecule's electronic properties and metabolic stability.

This guide outlines a robust, four-step synthetic sequence starting from the readily available 2-amino-3-methylpyridine. The chosen pathway prioritizes logical bond formations and functional group interconversions based on well-established and reliable chemical reactions.

Overall Synthetic Pathway

The proposed synthesis involves a sequence of bromination, diazotization, benzylic oxidation, and O-methylation to achieve the target structure.

Overall_Synthesis Start 2-amino-3-methylpyridine Int1 2-amino-5-bromo- 3-methylpyridine Start->Int1 Step 1: Electrophilic Bromination Int2 2,5-dibromo- 3-methylpyridine Int1->Int2 Step 2: Sandmeyer Reaction Int3 (2,5-dibromo-pyridin-3-yl)methanol Int2->Int3 Step 3: Benzylic Oxidation Product 2,5-Dibromo- 3-methoxypyridine Int3->Product Step 4: O-Methylation

Caption: Overall four-step synthetic route.

Part 1: Synthesis of the 2,5-Dibromo-3-methylpyridine Intermediate

The initial phase of the synthesis focuses on establishing the dibrominated framework of the pyridine ring. This is achieved through a regioselective electrophilic bromination followed by a Sandmeyer reaction to replace the amino group.

Step 1: Regioselective Bromination of 2-amino-3-methylpyridine

The first transformation involves the introduction of a bromine atom at the C-5 position of the pyridine ring. The powerful electron-donating and ortho, para-directing effect of the amino group at C-2 selectively activates the C-5 position for electrophilic substitution.

Causality and Experimental Choice: Direct bromination of 2-amino-3-methylpyridine can sometimes lead to over-bromination. A more controlled approach, as described in the patent literature, involves the initial protection of the amino group as an acetamide.[1] This temporarily attenuates the activating effect of the amino group, ensuring mono-bromination. The subsequent hydrolysis of the amide regenerates the amine, yielding the desired 2-amino-5-bromo-3-methylpyridine.

Experimental Protocol: Synthesis of 2-amino-5-bromo-3-methylpyridine

  • Protection: In a four-necked flask, 2-amino-3-methylpyridine is reacted with acetic anhydride. The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).[1]

  • Bromination: After the reaction is complete, the solution is cooled to 20-25 °C. Liquid bromine is added dropwise. Following the addition, the reaction is heated to 50-60 °C for 2-3 hours.[1]

  • Hydrolysis and Workup: Water is added to dissolve all solid material, followed by the dropwise addition of a sodium hydroxide solution to hydrolyze the acetamide. The reaction is stirred for an additional 30 minutes.[1]

  • Isolation: The resulting precipitate is collected by vacuum filtration, dried, and recrystallized (e.g., from ethanol) to yield pure 2-amino-5-bromo-3-methylpyridine.[1]

Reagent/ParameterValue/ConditionPurpose
2-amino-3-methylpyridine1.0 equivStarting Material
Acetic Anhydride1.0-1.2 equivProtecting Agent
Liquid Bromine1.0-1.1 equivBrominating Agent
Sodium HydroxideExcessHydrolysis of amide
TemperatureReflux, then 50-60 °CReaction Control
Step 2: Sandmeyer Reaction for Amino Group Replacement

The Sandmeyer reaction is a cornerstone transformation for converting aromatic amino groups into a wide array of functionalities, including halides.[2][3] In this step, the 2-amino group of 2-amino-5-bromo-3-methylpyridine is converted to a diazonium salt, which is subsequently displaced by a bromide ion, catalyzed by copper(I) bromide.[4][5]

Causality and Experimental Choice: The diazotization is performed at low temperatures (-15 °C to 0 °C) to ensure the stability of the highly reactive diazonium salt intermediate.[6] The use of hydrobromic acid provides both the acidic medium for diazotization and the bromide nucleophile. Cuprous bromide (CuBr) acts as a catalyst, facilitating the single-electron transfer (SET) mechanism that generates an aryl radical, which then abstracts a bromine atom from the copper(II) bromide species.[7]

Experimental Protocol: Synthesis of 2,5-Dibromo-3-methylpyridine

  • Diazotization: 2-amino-5-bromo-3-methylpyridine is suspended in a 48% aqueous hydrobromic acid solution and cooled to -15 °C.[6]

  • Sandmeyer Reaction: To this suspension, a solution of sodium nitrite in water is added dropwise, ensuring the temperature is maintained below -15 °C. Some procedures also include the addition of liquid bromine at this stage.[6] Alternatively, cuprous bromide can be used as a catalyst, with the reaction temperature held between -5 to 10 °C.[1]

  • Workup: After the addition is complete, the cooling bath is removed, and the mixture is stirred for several hours at room temperature.[6] The reaction is then quenched by carefully adding a cold aqueous solution of potassium hydroxide or sodium hydroxide to neutralize the excess acid.[1][6]

  • Isolation: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield 2,5-dibromo-3-methylpyridine, which can be further purified by silica gel chromatography.[6]

Reagent/ParameterValue/ConditionPurpose
2-amino-5-bromo-3-methylpyridine1.0 equivSubstrate
Hydrobromic Acid (48%)Solvent/ReagentDiazotization Medium & Br⁻ Source
Sodium Nitrite (NaNO₂)1.1-2.0 equivDiazotizing Agent
Cuprous Bromide (CuBr)CatalyticSandmeyer Catalyst[1]
Temperature-15 °C to 10 °CStabilize Diazonium Salt

Part 2: Functional Group Transformation of the 3-Methyl Group

With the dibrominated core established, the subsequent steps focus on converting the methyl group at the C-3 position into the desired methoxy group. This is proposed via a two-step oxidation and methylation sequence.

Part2_Synthesis Int2 2,5-dibromo- 3-methylpyridine Int3 (2,5-dibromo-pyridin-3-yl)methanol Int2->Int3 Step 3: NBS, AIBN; then Hydrolysis Product 2,5-Dibromo- 3-methoxypyridine Int3->Product Step 4: NaH, CH₃I

Caption: Conversion of the 3-methyl to 3-methoxy group.

Step 3: Benzylic Oxidation to (2,5-dibromo-pyridin-3-yl)methanol

The conversion of a methyl group to a primary alcohol often proceeds via a benzylic (or in this case, pyridylic) halogenation followed by hydrolysis. N-Bromosuccinimide (NBS) in the presence of a radical initiator is the classic reagent for this transformation.

Causality and Experimental Choice: The reaction proceeds through a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates a bromine radical from NBS. This radical abstracts a hydrogen atom from the methyl group to form a stabilized pyridylic radical. This radical then reacts with another molecule of NBS to form the 3-(bromomethyl)-2,5-dibromopyridine intermediate and propagate the chain. The subsequent hydrolysis of this reactive benzylic bromide with water or a mild base displaces the bromide with a hydroxyl group to form the alcohol.[8]

Experimental Protocol: Synthesis of (2,5-dibromo-pyridin-3-yl)methanol

  • Bromination: 2,5-dibromo-3-methylpyridine is dissolved in a non-polar solvent like carbon tetrachloride (CCl₄). N-Bromosuccinimide (1.0 equiv) and a catalytic amount of AIBN are added.

  • Reaction: The mixture is heated to reflux under inert atmosphere until TLC analysis indicates the consumption of the starting material.

  • Workup and Hydrolysis: The mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is evaporated, and the crude bromomethyl intermediate is then subjected to hydrolysis by stirring with an aqueous solution of sodium bicarbonate or by refluxing in aqueous acetone.

  • Isolation: The product alcohol is extracted with an organic solvent, dried, and purified by column chromatography to yield (2,5-dibromo-pyridin-3-yl)methanol.

Reagent/ParameterValue/ConditionPurpose
2,5-dibromo-3-methylpyridine1.0 equivSubstrate
N-Bromosuccinimide (NBS)1.0 equivBenzylic Brominating Agent
AIBNCatalyticRadical Initiator
CCl₄SolventAnhydrous, non-polar medium
Aqueous NaHCO₃ReagentHydrolysis
Step 4: O-Methylation via Williamson Ether Synthesis

The final step is the conversion of the primary alcohol to a methyl ether. The Williamson ether synthesis is a reliable and high-yielding method for this purpose, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on a methylating agent.

Causality and Experimental Choice: A strong, non-nucleophilic base is required to fully deprotonate the alcohol to form the corresponding sodium alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward with the evolution of hydrogen gas. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction. Methyl iodide (CH₃I) or dimethyl sulfate are effective and reactive electrophiles for the subsequent Sₙ2 reaction with the alkoxide.

Experimental Protocol: Synthesis of this compound

  • Alkoxide Formation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) is washed with anhydrous hexanes and suspended in anhydrous THF. The flask is cooled to 0 °C.

  • Addition of Alcohol: A solution of (2,5-dibromo-pyridin-3-yl)methanol (1.0 equiv) in anhydrous THF is added dropwise to the NaH suspension. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

  • Methylation: The reaction is cooled back to 0 °C, and methyl iodide (1.5 equiv) is added dropwise. The reaction is then stirred at room temperature overnight.

  • Quenching and Isolation: The reaction is carefully quenched by the slow addition of water. The product is extracted with ethyl acetate, the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography to afford the final product, this compound.

Reagent/ParameterValue/ConditionPurpose
(2,5-dibromo-pyridin-3-yl)methanol1.0 equivSubstrate
Sodium Hydride (NaH)1.2 equivBase for Deprotonation
Methyl Iodide (CH₃I)1.5 equivMethylating Agent
Anhydrous THFSolventReaction Medium
Temperature0 °C to Room Temp.Reaction Control

Conclusion

This guide presents a structured and chemically sound pathway for the synthesis of this compound from 2-amino-3-methylpyridine. The sequence leverages fundamental and reliable organic transformations, including electrophilic aromatic substitution, the Sandmeyer reaction, free-radical bromination, and the Williamson ether synthesis. By providing detailed protocols and explaining the causality behind the experimental choices, this document serves as a valuable resource for researchers in medicinal chemistry and drug development who require access to novel, polysubstituted heterocyclic building blocks. The successful execution of this synthesis provides a versatile platform for the development of new chemical entities.

References

An In-depth Technical Guide to the Synthesis of Brominated 3-Methoxypyridines: A Mechanistic and Practical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the synthesis of brominated 3-methoxypyridine derivatives, with a primary focus on 2-bromo-3-methoxypyridine, a critical building block in pharmaceutical development. We delve into the core mechanistic principles governing electrophilic aromatic substitution (EAS) on the 3-methoxypyridine scaffold, elucidating the electronic interplay between the activating methoxy group and the deactivating pyridine nitrogen. This guide establishes that direct electrophilic bromination of 3-methoxypyridine is synthetically challenging due to low reactivity. Consequently, we present a detailed evaluation of field-proven, high-yield alternative synthetic strategies. Each method is accompanied by a step-by-step protocol, a discussion of its mechanistic rationale, and a comparative data summary to empower researchers in making informed decisions for process development and scale-up.

Introduction: The Strategic Importance of 2-Bromo-3-methoxypyridine

Halogenated pyridines are foundational scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Their utility stems from the pyridine core's ability to influence physicochemical properties and the halogen's role as a versatile synthetic handle for constructing complex molecular architectures through cross-coupling reactions.[2][3] Specifically, 2-bromo-3-methoxypyridine is a highly valuable intermediate used in the synthesis of novel pharmaceutical agents, including inhibitors of the AXL receptor tyrosine kinase and compounds for treating cancer and neurological disorders.[4][5]

Given its importance, the efficient and regioselective synthesis of this building block is of paramount interest. While direct electrophilic bromination of the parent 3-methoxypyridine might seem like the most straightforward approach, the nuanced electronics of the heterocyclic ring present significant challenges.

Part 1: The Mechanistic Landscape of Electrophilic Substitution on 3-Methoxypyridine

Inherent Reactivity of the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene. The electronegative nitrogen atom exerts a strong inductive electron-withdrawing effect, deactivating the ring towards electrophilic attack.[6] This effect is most pronounced at the α (C2, C6) and γ (C4) positions. Furthermore, under the acidic conditions often required for EAS, the nitrogen lone pair is readily protonated, forming a pyridinium ion. This places a formal positive charge on the ring system, drastically increasing the activation energy for reaction with an electrophile and further deactivating the ring.[7][8][9]

The Directing Effects of the 3-Methoxy Substituent

The methoxy group at the C3 position introduces a competing electronic effect. While the oxygen is electronegative and exerts a deactivating inductive effect (-I), its lone pairs can be donated into the ring through resonance, a powerful activating mesomeric effect (+M).[10][11] This +M effect increases electron density primarily at the positions ortho (C2, C4) and para (C6) to itself, making these sites the most probable for electrophilic attack.

Regioselectivity Analysis: A Tale of Competing Influences

The outcome of an electrophilic attack on 3-methoxypyridine is determined by the stability of the resulting cationic intermediate, known as a Wheland intermediate or sigma complex.[12]

  • Attack at C2 (ortho): The positive charge can be delocalized onto the nitrogen and the methoxy oxygen, but the proximity to the electron-withdrawing nitrogen is destabilizing.

  • Attack at C4 (ortho): This position is activated by the methoxy group. The resulting intermediate is relatively stable, with the positive charge distributed away from the nitrogen.

  • Attack at C6 (para): While activated by the methoxy group, this position is also an α-position relative to the nitrogen and is strongly deactivated.

  • Attack at C5 (meta): This position is not electronically activated by the methoxy group's resonance effect.

Based on these competing factors, electrophilic attack is predicted to favor the C2 and C4 positions. However, the overall deactivation of the ring system by the nitrogen atom remains the dominant factor. Studies on the bromination of activated pyridines with N-bromosuccinimide (NBS) have shown that 3-methoxypyridine exhibits very low reactivity, making its direct bromination an inefficient and low-yielding synthetic route.[13][14]

Wheland Intermediates for Bromination of 3-Methoxypyridine cluster_c2 Attack at C2 cluster_c4 Attack at C4 cluster_c6 Attack at C6 c2_start Br+ attacks C2 c2_int Intermediate 1 (Charge at C3, C5, N1) c2_start->c2_int Favored by +M of OMe Discouraged by -I of N outcome Low Yield of Mixed Products c2_int->outcome c4_start Br+ attacks C4 c4_int Intermediate 2 (Charge at C3, C5, O) c4_start->c4_int Favored by +M of OMe c4_int->outcome c6_start Br+ attacks C6 c6_int Intermediate 3 (Charge at C5, N1, O) c6_start->c6_int Strongly discouraged by -I of N c6_int->outcome start 3-Methoxypyridine start->c2_start start->c4_start start->c6_start Synthetic Route Selection start Goal: Synthesize 2-Bromo-3-methoxypyridine q1 Primary Driver? start->q1 q1_opt1 Highest Yield & Purity q1->q1_opt1 Performance q1_opt2 Speed & Simplicity q1->q1_opt2 Efficiency q1_opt3 Lowest Cost Starting Material q1->q1_opt3 Economy method2 Method 2: Nitro-Group Displacement q1_opt1->method2 method1 Method 1: Methylation of 2-Bromo-3-pyridinol q1_opt2->method1 method3 Method 3: Two-Step from 3-Hydroxypyridine q1_opt3->method3 note1 Requires commercially available 2-bromo-3-pyridinol. method1->note1 note2 Requires high temperature and handling of HBr. method2->note2 note3 Multi-step process; overall yield is lower. method3->note3

References

reactivity of bromine atoms in 2,5-Dibromo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Reactivity of Bromine Atoms in 2,5-Dibromo-3-methoxypyridine

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility is profoundly enhanced by the differential reactivity of its two bromine substituents at the C2 and C5 positions, which allows for precise, regioselective functionalization. This guide provides an in-depth analysis of the electronic and steric factors governing this selectivity and offers detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. By elucidating the causality behind experimental design, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate in their synthetic endeavors.

The Molecular Architecture: Understanding the Basis of Selectivity

The regioselective chemistry of this compound (CAS: 1142191-57-8) is not a matter of chance but a direct consequence of its intrinsic electronic landscape.[3] The interplay between the pyridine nitrogen, the methoxy group, and the two bromine atoms creates a nuanced environment where one halogen is predisposed to react over the other.

  • The Pyridine Ring: The nitrogen atom is inherently electron-withdrawing, creating an electron-deficient (π-deficient) ring system. This effect is most pronounced at the α-positions (C2 and C6), making the C2-Br bond more polarized and susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0).[4]

  • The Methoxy Group: Positioned at C3, the methoxy group exerts a dual electronic influence. It is electron-donating through resonance (+M effect), which enriches the ortho (C2, C4) and para (C6, not present) positions. Simultaneously, it is electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity. The resonance donation partially counteracts the nitrogen's pull at C2, yet the C2 position remains the most electrophilic halogen-bearing carbon.

  • The Bromine Atoms: Both bromine atoms are excellent leaving groups. Their reactivity is modulated by their position. The C2-Br is activated by its proximity to the ring nitrogen, while the C5-Br is in a more "standard" aryl bromide environment, making it less reactive in many catalytic cycles.

This electronic disparity is the cornerstone of selective mono-functionalization, enabling chemists to sequentially modify the molecule with high fidelity.

Caption: Electronic effects governing reactivity in this compound.

Regioselective C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its robustness in forming carbon-carbon bonds.[5][6] In the context of this compound, it provides a reliable method for introducing aryl, heteroaryl, or vinyl substituents, predominantly at the more reactive C2 position.

Causality in Protocol Design

The success of a selective Suzuki coupling hinges on the careful selection of the catalyst system and base.

  • Catalyst & Ligand: A palladium(0) species is the active catalyst. Precursors like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are common.[7] The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands often accelerate the rate-determining oxidative addition step and facilitate the final reductive elimination.[8]

  • Base: A base, such as K₂CO₃ or K₃PO₄, is essential.[9] It serves multiple roles, primarily to activate the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[6] The choice of an aqueous base in a biphasic solvent system (e.g., Dioxane/Water) is common and often highly effective.[7]

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Typical YieldReference
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate-Good[7]
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O80-9012Good-Excellent[7]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good-Excellent[7]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1008-16Good-Excellent[7]
Experimental Protocol: Selective Mono-Arylation at the C2-Position

This protocol details a generalized procedure for the selective coupling of an arylboronic acid to the C2 position of this compound.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-Dioxane and Water to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the 2-aryl-5-bromo-3-methoxypyridine product.

suzuki_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂(Br) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_aryl_complex Ar-Pd(II)L₂(Ar') transmetal->pd2_aryl_complex red_elim Reductive Elimination pd2_aryl_complex->red_elim red_elim->pd0 product Py-Ar' red_elim->product aryl_halide Py-Br (at C2) aryl_halide->ox_add boronic Ar'B(OH)₂ + Base borate [Ar'B(OH)₃]⁻ boronic->borate borate->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][7]

Regioselective C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[4][10] Similar to the Suzuki coupling, this reaction can be controlled to selectively functionalize the C2-Br bond of this compound.

Causality in Protocol Design
  • Catalyst & Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., dppf) are often required.[10][11] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the reductive elimination step to release the amine product.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are also used, particularly with more sensitive substrates.[12]

Experimental Protocol: Selective Mono-Amination at the C2-Position
  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Addition of Substrates: Add this compound (1.0 equiv.) to the tube.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene or dioxane (to ~0.2 M). Finally, add the desired primary or secondary amine (1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature and quench by adding water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

buchwald_workflow start Start setup 1. Assemble Catalyst System (Pd source + Ligand + Base) in Schlenk Tube under Argon start->setup add_reagents 2. Add this compound and Anhydrous Solvent setup->add_reagents add_amine 3. Add Amine Substrate add_reagents->add_amine react 4. Heat Reaction Mixture (80-110 °C) Monitor Progress (TLC/LC-MS) add_amine->react workup 5. Cooldown, Quench, and Aqueous Workup react->workup purify 6. Column Chromatography workup->purify product Product: 2-Amino-5-bromo-3-methoxypyridine purify->product end End product->end

Caption: Experimental workflow for Buchwald-Hartwig mono-amination.

Regioselective Metal-Halogen Exchange and Trapping

Beyond catalysis, the differential reactivity of the bromine atoms can be exploited through metal-halogen exchange, typically using an organolithium reagent. This approach generates a nucleophilic pyridyl-lithium species that can be trapped with a wide range of electrophiles.

Causality in Protocol Design
  • Reagent and Selectivity: Treatment of 2,5-dibromopyridines with alkyllithiums like n-BuLi can lead to exchange at either bromine. The outcome is highly dependent on conditions.[13] The C2-Br is kinetically favored for exchange due to the inductive effect of the adjacent nitrogen, which stabilizes the resulting carbanion.[14]

  • Temperature Control: This reaction must be performed at very low temperatures (typically -78 °C). This is critical to prevent side reactions, such as addition of the alkyllithium to the pyridine ring or rearrangement of the lithiated intermediate via a "halogen dance" mechanism, where the lithium atom migrates to a more thermodynamically stable position.[15][16]

Experimental Protocol: Selective Lithiation and Formylation at the C2-Position
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv., solution in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.

  • Electrophilic Quench: Add N,N-Dimethylformamide (DMF, 1.5 equiv.) dropwise to the reaction mixture. Continue stirring at -78 °C for 1 hour.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude aldehyde by silica gel chromatography.

Conclusion and Outlook

The selective functionalization of this compound is a powerful strategy in modern organic synthesis. The predictable and pronounced reactivity difference between the C2 and C5 bromine atoms, rooted in the fundamental electronic properties of the substituted pyridine ring, allows for the controlled and sequential introduction of diverse functionalities. By mastering palladium-catalyzed cross-coupling and low-temperature lithiation techniques, chemists can unlock the full potential of this versatile building block. Future advancements will likely focus on developing more sustainable catalytic systems, potentially using earth-abundant metals, and adapting these selective transformations to high-throughput flow chemistry platforms to accelerate drug discovery and development pipelines.[17]

References

potential applications of 2,5-Dibromo-3-methoxypyridine in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 2,5-Dibromo-3-methoxypyridine in Organic Synthesis

Abstract

This compound is a highly versatile and strategically important building block in modern organic synthesis. Its unique structural arrangement, featuring two differentially reactive bromine atoms and an activating methoxy group, provides a powerful scaffold for the regioselective construction of complex molecular architectures. This guide offers an in-depth exploration of its primary applications, focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the causality behind experimental choices, provide field-proven, detailed protocols, and present quantitative data to empower researchers, chemists, and drug development professionals in leveraging this key intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

Introduction: The Strategic Value of a Differentiated Pyridine Scaffold

The pyridine ring is a ubiquitous motif in a vast number of biologically active compounds and pharmaceutical agents.[1] The ability to precisely functionalize this core structure is therefore a cornerstone of medicinal chemistry. This compound emerges as a particularly valuable intermediate due to three key features:

  • Two Addressable Halogen Sites: The presence of bromine atoms at the C2 and C5 positions allows for sequential or regioselective functionalization.

  • Inherent Regiochemical Bias: The electronic properties of the pyridine ring and the influence of the C3-methoxy group render the C2-Br bond generally more reactive in palladium-catalyzed cross-coupling reactions compared to the C5-Br bond.[2][3] This intrinsic difference is the foundation for predictable, selective mono-functionalization.

  • Modulating Methoxy Group: The electron-donating methoxy group at the C3-position influences the reactivity of the adjacent halogen atoms and the overall electronic character of the pyridine ring, which can be crucial for the biological activity of the final molecule.[1]

These characteristics make this compound an excellent starting material for building diverse molecular libraries and synthesizing complex target molecules with high precision.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.[4] For this compound, these reactions provide a direct and modular route to introduce a wide array of substituents, transforming a simple building block into a high-value, complex scaffold.

The Principle of Regioselectivity

The key to harnessing the full potential of this compound lies in controlling the regioselectivity of the coupling reaction. In palladium-catalyzed processes, the first step is typically the oxidative addition of the Pd(0) catalyst to a carbon-halogen bond. For dihalopyridines, the site of this initial addition dictates the final product. The C2 position of the pyridine ring is electronically more susceptible to oxidative addition than the C5 position.[2] This inherent reactivity allows for the selective mono-functionalization at C2, leaving the C5-bromine intact for subsequent transformations. This stepwise approach is a powerful strategy for creating unsymmetrically substituted pyridines.

G cluster_0 Regioselective Functionalization Strategy A This compound B Step 1: Selective Coupling @ C2 (e.g., Suzuki, Buchwald-Hartwig) A->B Pd(0) catalyst, Coupling Partner 1 C Mono-functionalized Intermediate (5-Bromo-3-methoxy-2-substituted-pyridine) B->C D Step 2: Coupling @ C5 (e.g., Suzuki, Sonogashira) C->D Pd(0) catalyst, Coupling Partner 2 E Di-functionalized Product D->E

Caption: Logical workflow for the sequential, regioselective functionalization of this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between organohalides and boronic acids.[5][6] It is particularly valuable for synthesizing biaryl and heteroaryl pyridines, which are prevalent motifs in many biologically active compounds.[1]

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.

  • Catalyst/Ligand: While classic catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems using palladium acetate (Pd(OAc)₂) or Pd₂(dba)₃ with specialized phosphine ligands (e.g., SPhos) often provide higher yields and are effective for more challenging substrates.[5] Buchwald ligands, such as SPhos, are particularly adept at promoting the reductive elimination step, leading to faster and more efficient reactions.

  • Base: A base is required to activate the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[7] Inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is often performed in a two-phase system, such as Toluene/H₂O or Dioxane/H₂O, to ensure all components, including the inorganic base and the organic substrates, can interact effectively.[5][6]

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives, providing a strong starting point for reactions with this compound.[5][8]

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Typical Yield
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to Excellent
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to Good
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to Excellent
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to Excellent

This protocol is a self-validating starting point and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the selected base (2.0-3.0 equiv.), and the palladium catalyst/ligand system.[5][6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.[5] The reaction mixture should be a suspension.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[1][9]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).[5][6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.[1]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, enabling the synthesis of a wide array of aryl and heteroaryl amines.[4][10] This reaction is of paramount importance in medicinal chemistry where the aminopyridine scaffold is a key pharmacophore.[2]

  • Ligand Selection: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine ligand.[11] Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BINAP) are often required to facilitate both the oxidative addition and the final C-N reductive elimination steps of the catalytic cycle.[8][11]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine, forming the active palladium-amido complex.[11] Sodium tert-butoxide (NaOt-Bu) is the most common choice, though other bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.[10]

  • Regioselectivity: As previously discussed, the reaction can be tuned to achieve selective monoamination at the more reactive C2 position of 2,5-Dibromo-3-(trifluoromethyl)pyridine, a substrate analogous to our topic compound.[2] This provides a versatile building block for further chemical elaboration at the C5 position.[2]

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 3 mol%).[8][10] Seal the flask, then evacuate and backfill with an inert gas (repeat three times).

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv.), this compound (1.0 equiv.), and the anhydrous, degassed solvent (e.g., Toluene).[1][10]

  • Amine Addition: Add the primary or secondary amine (1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1] Monitor progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl) or water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[1]

G cluster_1 General Cross-Coupling Experimental Workflow setup 1. Reaction Setup - Add solids (halide, coupling partner, base, catalyst, ligand) - Flame-dry glassware inert 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x) setup->inert solvent 3. Solvent Addition - Add degassed, anhydrous solvent via syringe inert->solvent reaction 4. Reaction - Heat to target temperature with vigorous stirring - Monitor by TLC/LC-MS solvent->reaction workup 5. Workup - Cool to RT - Quench reaction - Extract with organic solvent reaction->workup purify 6. Purification - Wash, dry, and concentrate organic layers - Purify by column chromatography workup->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.[9]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.[12][13] This reaction is notable for its use of a dual catalytic system, typically involving both palladium and copper(I) salts.[14] The resulting alkynylpyridines are valuable intermediates and find use in materials science and as precursors for more complex heterocyclic systems.[15]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 3-5 mol%).[8][12]

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, Et₃N, 2.0 equiv.).[8] The amine acts as both the base and, in some cases, the solvent.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC.[8]

  • Workup & Purification: Upon completion, filter the reaction mixture to remove amine salts, and concentrate the filtrate. Dilute the residue with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Application in the Synthesis of Biologically Active Molecules

The true value of this compound is realized in its application as a core scaffold for molecules of medicinal importance. The cross-coupling methodologies described above are routinely employed to construct compound libraries for lead discovery and optimization.[1] For example, derivatives synthesized from this scaffold are crucial for developing novel therapeutics, including inhibitors of critical signaling pathways like the PI3K/AKT/mTOR cascade, which is often dysregulated in cancer.[1]

G cluster_2 Role as a Key Synthetic Intermediate start 2,5-Dibromo-3- methoxypyridine suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira intermediate1 Biaryl Pyridine Scaffold suzuki->intermediate1 intermediate2 Aminopyridine Scaffold buchwald->intermediate2 intermediate3 Alkynylpyridine Scaffold sonogashira->intermediate3 target Biologically Active Target Molecules (e.g., Kinase Inhibitors) intermediate1->target Further Elaboration intermediate2->target Further Elaboration intermediate3->target Further Elaboration

Caption: this compound as a central building block for diverse, high-value chemical scaffolds.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the efficient and regioselective synthesis of substituted pyridines. Its differentiated reactivity at the C2 and C5 positions enables a modular approach to molecular construction, which is invaluable in the fields of drug discovery and materials science. By mastering the palladium-catalyzed cross-coupling reactions detailed in this guide, researchers can unlock the vast synthetic potential of this scaffold, paving the way for the creation of novel compounds with tailored functions and properties.

References

The Strategic Role of 2,5-Dibromo-3-methoxypyridine: A Versatile Intermediate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect of Molecular Complexity

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, the strategic importance of well-defined chemical intermediates cannot be overstated. These molecular scaffolds are the foundational blueprints upon which complex, high-value molecules are constructed. Among these, 2,5-Dibromo-3-methoxypyridine (CAS No. 1142191-57-8) has emerged as a pivotal building block. Its unique electronic and steric properties, conferred by the arrangement of two bromine atoms and a methoxy group on the pyridine ring, offer a versatile platform for a variety of cross-coupling reactions. This guide provides an in-depth technical overview of this compound, from its synthesis to its critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of any chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 1142191-57-8Echemi
Molecular Formula C₆H₅Br₂NOEchemi
Molecular Weight 266.92 g/mol Echemi
Appearance Solid (predicted)---
Purity Typically ≥97%---

Safety and Handling:

  • GHS Hazard Classification (Anticipated):

    • Skin Irritation (Category 2) - H315: Causes skin irritation.[1]

    • Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.[1]

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing.[3]

    • Storage: Store in a tightly sealed container in a cool, dry place.[3]

Synthesis of this compound: A Plausible Synthetic Approach

While a direct and specific published synthesis for this compound is not widely available, a robust synthetic route can be extrapolated from established methodologies for analogous compounds, particularly the Sandmeyer-type reaction of aminopyridines.[4][5][6][7] The synthesis of the closely related 2,5-dibromo-3-methylpyridine provides a strong template for this approach.[4][5]

A plausible and efficient synthesis would likely involve the diazotization of a 2-amino-5-bromo-3-methoxypyridine precursor, followed by a Sandmeyer-type bromination. The key challenge lies in the synthesis of the aminopyridine precursor.

Conceptual Step-by-Step Protocol:

Part 1: Synthesis of 2-Amino-5-bromo-3-methoxypyridine

This precursor could potentially be synthesized from 2-amino-3-methoxypyridine through a regioselective bromination. The methoxy and amino groups will direct the bromination, and careful control of reaction conditions would be necessary to achieve the desired 5-bromo isomer.

Part 2: Diazotization and Sandmeyer Bromination

  • Diazotization: 2-Amino-5-bromo-3-methoxypyridine is suspended in an aqueous hydrobromic acid solution and cooled to a low temperature (typically -5 to 0 °C).

  • Formation of the Diazonium Salt: A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to form the in situ diazonium salt.

  • Sandmeyer Reaction: The diazonium salt solution is then added to a solution of cuprous bromide in hydrobromic acid.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to yield this compound.

Synthesis_Workflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: Diazotization and Sandmeyer Reaction A 2-Amino-3-methoxypyridine B Regioselective Bromination A->B C 2-Amino-5-bromo-3-methoxypyridine B->C D Diazotization with NaNO2/HBr C->D E In situ Diazonium Salt D->E F Sandmeyer Reaction with CuBr E->F G This compound F->G

Caption: Plausible synthetic workflow for this compound.

The Role of this compound in Palladium-Catalyzed Cross-Coupling Reactions

The true value of this compound as a chemical intermediate is realized in its application in palladium-catalyzed cross-coupling reactions. The presence of two bromine atoms at the C2 and C5 positions, with differing electronic environments due to the C3-methoxy group, allows for selective and sequential functionalization.

Regioselectivity in Cross-Coupling Reactions:

In dihalogenated pyridines, the C2 position is generally more susceptible to oxidative addition to the palladium(0) catalyst and subsequent cross-coupling.[8] This is attributed to the electron-withdrawing nature of the pyridine nitrogen, which makes the adjacent C2 position more electrophilic. The electron-donating methoxy group at the C3 position further influences the electronic distribution within the ring, reinforcing the higher reactivity of the C2-Br bond compared to the C5-Br bond. This inherent regioselectivity is a powerful tool for synthetic chemists, allowing for the controlled, stepwise introduction of different functionalities.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[9] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents, which are common motifs in biologically active molecules.[10]

Suzuki_Miyaura_Mechanism A Pd(0)Ln B Oxidative Addition A->B 2,5-Dibromo-3- methoxypyridine C Ar-Pd(II)Ln(Br) B->C D Transmetalation (R-B(OR)2) C->D E Ar-Pd(II)Ln(R) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).[11]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.[11]

  • Reaction: Heat the mixture to 80-110 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is then purified by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yields
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10085-95%
PdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O9080-90%
Pd₂(dba)₃ / SPhosK₃PO₄Toluene11075-85%

Note: Yields are representative for similar 2-bromopyridine substrates and may vary for this compound.[12]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[13][14] This reaction is particularly valuable for introducing primary and secondary amines at the C2 position of this compound, yielding 2-amino-5-bromo-3-methoxypyridine derivatives. These products are key intermediates in the synthesis of various pharmacologically active molecules, including kinase inhibitors.[8][12]

Buchwald_Hartwig_Workflow A This compound + Amine (R2NH) C Reaction Mixture A->C B Pd Precatalyst + Ligand + Base B->C D Heating (80-110 °C) C->D E Work-up and Purification D->E F 2-Amino-5-bromo-3-methoxypyridine Derivative E->F

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Representative Experimental Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%).[11][15][16]

  • Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), and a strong base (e.g., NaOtBu, ~1.4 equiv.).[11]

  • Solvent Addition and Reaction: Add an anhydrous, degassed solvent (e.g., toluene) and heat the mixture, typically between 80-110 °C, for 4-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, washed, dried, and concentrated. The final product is isolated after purification by column chromatography or recrystallization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, co-catalyzed by palladium and copper(I).[17][18][19] This reaction is highly effective for introducing alkynyl groups onto the pyridine ring of this compound, creating versatile intermediates for further transformations or for incorporation into conjugated materials.[11][19]

Representative Experimental Protocol for Sonogashira Coupling:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-10 mol%), and copper(I) iodide (1-10 mol%).[11]

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine or diisopropylamine).[11]

  • Alkyne Addition and Reaction: Degas the mixture and then add the terminal alkyne (1.1-1.5 equiv.) dropwise. The reaction is typically stirred at room temperature to reflux for 1-12 hours.

  • Work-up and Purification: The reaction is worked up by filtration to remove the amine salt, followed by extraction and purification of the organic phase by column chromatography.

Applications in Drug Discovery and Materials Science

The strategic functionalization of this compound through the aforementioned cross-coupling reactions makes it a valuable intermediate in several high-tech fields.

1. Kinase Inhibitors in Oncology:

The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy.[10][20] The ability to selectively introduce different aryl, heteroaryl, and amino groups onto the this compound core allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding to the kinase active site. The methoxy group can also play a role in modulating the physicochemical properties of the final molecule, such as solubility and metabolic stability. For instance, derivatives of methoxypyridines have been investigated as PI3K/mTOR dual inhibitors.[21]

2. Advanced Materials for Organic Electronics:

The introduction of conjugated moieties, such as aryl and alkynyl groups, onto the pyridine ring via Suzuki and Sonogashira couplings can generate molecules with interesting photophysical and electronic properties.[22][23] These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyridine nitrogen can also be used to tune the electron-accepting properties of the material.

Conclusion: A Strategic Asset in Synthetic Chemistry

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of reactive handles and a modulating substituent provides chemists with a versatile and predictable platform for the synthesis of complex and valuable molecules. From life-saving pharmaceuticals to next-generation electronic materials, the impact of this unassuming pyridine derivative is far-reaching. As the demand for molecular complexity and functional diversity continues to grow, the role of such well-designed building blocks will only become more critical in driving innovation across the chemical sciences.

References

Methodological & Application

Introduction: The Strategic Utility of 2,5-Dibromo-3-methoxypyridine in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 2,5-Dibromo-3-methoxypyridine

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The pyridine scaffold, a privileged heterocycle, is a common motif in a vast array of pharmaceuticals and agrochemicals. Consequently, methods for its selective functionalization are of paramount importance.

This compound is a versatile building block that offers two distinct reaction sites for sequential, regioselective Suzuki-Miyaura couplings. The differential reactivity of the bromine atoms at the C2 and C5 positions allows for a stepwise introduction of different aryl or heteroaryl groups, providing a powerful strategy for the synthesis of complex, unsymmetrically substituted 3-methoxypyridine derivatives. This application note provides a detailed, field-tested protocol for the selective mono-arylation of this compound, with a focus on explaining the rationale behind the choice of reagents and reaction conditions to ensure reproducibility and high yields.

Reaction Principle and Selectivity

The regioselectivity of the Suzuki-Miyaura coupling on this compound is primarily governed by the electronic and steric environment of the two bromine atoms. The bromine at the C5 position is generally more reactive towards oxidative addition to the Pd(0) catalyst than the bromine at the C2 position. This enhanced reactivity is attributed to the electronic influence of the methoxy group at C3 and the nitrogen atom in the pyridine ring.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Mono-arylated Product Mono-arylated Product This compound->Mono-arylated Product Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Mono-arylated Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Mono-arylated Product Base Base Base->Mono-arylated Product Solvent Solvent Solvent->Mono-arylated Product

Figure 1: A conceptual workflow of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol outlines a general procedure for the selective mono-arylation of this compound at the C5 position.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen gas (N₂) or Argon (Ar)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Reaction Setup and Procedure:

  • Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and sodium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.01-0.05 eq), to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Under a positive pressure of the inert gas, add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Reaction Parameters

ParameterConditionRationale
Palladium Catalyst Pd(dppf)Cl₂This catalyst is known for its high efficiency and functional group tolerance in Suzuki-Miyaura couplings.
Ligand dppf (in Pd(dppf)Cl₂)The bulky and electron-rich dppf ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
Base Na₂CO₃A moderately strong inorganic base is sufficient to promote the transmetalation step without causing unwanted side reactions.
Solvent 1,4-Dioxane/WaterThis solvent mixture effectively dissolves both the organic and inorganic reagents, facilitating the reaction.
Temperature 80-100 °CElevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.

Visualization of the Catalytic Cycle

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration ArAr Ar-Ar' Reductive_Elimination->ArAr

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness: A Self-Validating System

The protocol described above is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the consumption of starting materials and the formation of the product. The expected mono-arylated product will have a distinct Rf value compared to the starting this compound. Furthermore, the identity and purity of the final product can be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This application note provides a robust and reproducible protocol for the selective Suzuki-Miyaura mono-arylation of this compound. By understanding the underlying principles of regioselectivity and carefully selecting the reaction parameters, researchers can efficiently synthesize a wide range of valuable 3-methoxypyridine derivatives. The versatility of this building block, coupled with the power of the Suzuki-Miyaura reaction, opens up numerous possibilities for the development of novel compounds in the pharmaceutical and materials science industries.

Buchwald-Hartwig amination of 2,5-Dibromo-3-methoxypyridine with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Buchwald-Hartwig Amination of 2,5-Dibromo-3-methoxypyridine with Primary Amines

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Traditional methods for creating these bonds often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[1] The Buchwald-Hartwig reaction overcomes many of these limitations, enabling the coupling of a wide variety of amines with aryl or heteroaryl halides and pseudohalides under relatively mild conditions.[3][6]

This guide focuses on a specific, yet highly relevant, application: the monoamination of this compound with primary amines. This substrate is a valuable building block, but its two distinct bromine atoms present a critical challenge of regioselectivity. Achieving selective amination at a single position is paramount for its use in multi-step syntheses. This document provides a deep dive into the mechanistic principles governing this selectivity, a detailed experimental protocol, and field-proven insights for optimization and troubleshooting.

Mechanistic Underpinnings: Controlling the Catalytic Cycle for Regioselectivity

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting outcomes. The generally accepted mechanism proceeds through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7][8][9]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine (C-Br) bond of the pyridine ring. This is often the rate-determining step, forming a Pd(II) complex.[10]

  • Amine Coordination & Deprotonation : The primary amine then coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination : This final, bond-forming step involves the elimination of the desired N-arylated amine product from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[2]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition + Ar-Br Amido_Complex L-Pd(II)(Ar)(NHR) (Amido Complex) OA_Complex->Amido_Complex Amine Coordination & Deprotonation + R-NH2, + Base Amido_Complex->Pd0 Reductive Elimination - Ar-NHR Product Ar-NHR ArBr Ar-Br Amine R-NH2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Question of Regioselectivity

For a substrate like this compound, the initial oxidative addition can occur at either the C2-Br or the C5-Br bond. The observed outcome is dictated by the relative reactivity of these two sites. In dihalopyridines, the C2 position is generally more reactive toward palladium-catalyzed cross-coupling than other positions.[11] This preference is attributed to the electronic influence of the ring nitrogen, which makes the adjacent C2 position more electron-deficient and thus more susceptible to oxidative addition. The presence of the electron-donating methoxy group at C3 may slightly modulate this reactivity, but the inherent preference for the C2 position typically dominates, allowing for highly regioselective monoamination.[12][13]

Detailed Experimental Protocol

This protocol provides a robust starting point for the selective monoamination of this compound at the C2 position with a representative primary amine.

Reagents & Equipment
ComponentPurposeRecommended Grade/Purity
This compoundAryl Halide Substrate>98%
Primary Amine (e.g., n-Butylamine)Nucleophile>99%, anhydrous
Palladium Source (e.g., Pd₂(dba)₃)Catalyst Precursor>97%
Ligand (e.g., XPhos)Catalyst Stabilizer/Activator>98%
Base (e.g., Sodium tert-butoxide)Deprotonating Agent>97%
Solvent (e.g., Toluene)Reaction MediumAnhydrous, degassed
Schlenk Flask / Reaction TubeReaction VesselOven-dried
Magnetic Stirrer with HotplateAgitation and Heating-
Inert Gas Supply (Argon or N₂)Anhydrous/Anaerobic ConditionsHigh purity
Syringes and NeedlesReagent TransferSterile, dry
Rationale for Component Selection (The "Why")
  • Palladium Source : While simple salts like Pd(OAc)₂ can be used, they require in situ reduction to the active Pd(0) state.[14] A pre-formed Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is often more reliable and leads to cleaner reactions. Advanced, commercially available pre-catalysts that pair the palladium source with a ligand (e.g., XPhos Pd G3) offer superior activity and ease of use by rapidly generating the active catalyst upon exposure to base.[9]

  • Ligand : The choice of ligand is arguably the most critical parameter. For coupling primary amines, bulky, electron-rich biaryl monophosphine ligands are the gold standard.[15] Ligands like XPhos or SPhos possess the necessary steric bulk to promote the final reductive elimination step while their electron-rich nature facilitates the initial oxidative addition.[1][15] This combination enhances reaction rates and suppresses side reactions.

  • Base : A strong, non-nucleophilic base is required to deprotonate the primary amine, forming the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a highly effective and common choice.[14] For substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[9][16]

  • Solvent : The reaction must be conducted under anhydrous and oxygen-free conditions, as both water and oxygen can deactivate the palladium catalyst.[14] Aprotic solvents like toluene or 1,4-dioxane are standard choices due to their ability to dissolve the reagents and their high boiling points, which allow for necessary heating.[17][18] The solvent should be thoroughly degassed before use.

Step-by-Step Procedure

Workflow start Start: Oven-Dried Schlenk Flask setup 1. Inert Atmosphere Setup (3x Evacuate/Backfill with Argon) start->setup charge_solids 2. Charge Solids: - Pd₂(dba)₃ (1-2 mol%) - XPhos (2-4 mol%) - NaOtBu (1.4 eq) - Aryl Bromide (1.0 eq) setup->charge_solids add_liquids 3. Add Liquids (via Syringe): - Anhydrous Toluene - Primary Amine (1.2 eq) charge_solids->add_liquids react 4. Heat Reaction (e.g., 100 °C) with Stirring add_liquids->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor workup 6. Work-up: - Cool to RT - Dilute (EtOAc) - Filter through Celite monitor->workup Upon Completion extract 7. Liquid-Liquid Extraction & Dry Organic Layer workup->extract purify 8. Purify (Column Chromatography) extract->purify end End: Isolated Product purify->end

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing the 2,5-Dibromo-3-methoxypyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 2,5-Disubstituted 3-Methoxypyridine Core in Kinase Inhibitor Design

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to engage in hydrogen bonding and other key interactions within enzyme active sites makes it a valuable template for inhibitor design. Within the vast chemical space of pyridine derivatives, the 2,5-disubstituted 3-methoxypyridine motif offers a particularly strategic platform for the synthesis of kinase inhibitors. The methoxy group at the 3-position can influence the electronic properties of the ring and provide a steric handle to orient substituents, while the two bromine atoms at the 2- and 5-positions serve as versatile anchor points for sequential and regioselective functionalization.

This guide provides a detailed exploration of the synthesis of potential kinase inhibitors using the 2,5-Dibromo-3-methoxypyridine scaffold. We will delve into the rationale behind a sequential cross-coupling strategy, provide detailed experimental protocols for the synthesis of a key intermediate and its subsequent elaboration, and discuss the biological evaluation of the resulting compounds, with a focus on the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[1][2]

Rationale for a Sequential Functionalization Strategy

The differential reactivity of the bromine atoms at the C2 and C5 positions of the pyridine ring is the cornerstone of a regioselective synthetic approach. Generally, the C2 position of a pyridine ring is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition to a palladium(0) catalyst in cross-coupling reactions. This inherent reactivity allows for a sequential functionalization strategy, where the C2 position is first modified, followed by a second cross-coupling reaction at the C5 position. This stepwise approach enables the introduction of two different substituents with high precision, a crucial element in the rational design of kinase inhibitors where specific interactions with the enzyme's active site are paramount.

This application note will focus on a synthetic pathway that first introduces an amino or sulfonamido group at the C2 position via a Buchwald-Hartwig amination, followed by the introduction of an aryl or heteroaryl moiety at the C5 position through a Suzuki-Miyaura coupling. This sequence is designed to generate a library of 2-amino-5-aryl-3-methoxypyridine derivatives, a scaffold with demonstrated potential in targeting kinases such as PI3K and mTOR.[1][2]

Synthetic Workflow Overview

The overall synthetic strategy is depicted in the following workflow diagram:

G start This compound step1 Regioselective Buchwald-Hartwig Amination (at C2) start->step1 intermediate 2-Amino-5-bromo-3-methoxypyridine Intermediate step1->intermediate step2 Suzuki-Miyaura Coupling (at C5) intermediate->step2 product 2-Amino-5-aryl-3-methoxypyridine (Kinase Inhibitor Scaffold) step2->product evaluation Biological Evaluation (e.g., Kinase Assays) product->evaluation

Caption: Synthetic workflow for kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: Regioselective Buchwald-Hartwig Amination of this compound

This protocol describes the selective introduction of an amine at the C2 position of the starting material. The choice of a sulfonamide as the amine source is particularly relevant for targeting the PI3K/mTOR pathway.[1][2]

Materials:

  • This compound

  • Benzenesulfonamide (or other desired amine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents and reagents for workup and purification (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), benzenesulfonamide (1.2 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and Xantphos (0.1 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-(5-bromo-3-methoxypyridin-2-yl)benzenesulfonamide.

Expected Outcome and Characterization:

The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The regioselectivity of the amination at the C2 position should be evident from the NMR spectra.

Protocol 2: Suzuki-Miyaura Coupling for C5-Arylation

This protocol details the introduction of an aryl or heteroaryl group at the C5 position of the aminated intermediate.

Materials:

  • N-(5-bromo-3-methoxypyridin-2-yl)benzenesulfonamide (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-dioxane and water (4:1 mixture)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Solvents and reagents for workup and purification

Procedure:

  • In a round-bottom flask, combine N-(5-bromo-3-methoxypyridin-2-yl)benzenesulfonamide (1.0 eq.), the desired arylboronic acid (1.5 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Heat the reaction mixture to 90 °C under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the final 2,5-disubstituted 3-methoxypyridine derivative.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the sequential cross-coupling reactions. Optimization may be required for specific substrates.

Reaction StepCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)Time (h)
Buchwald-Hartwig Amination Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (2.0)1,4-Dioxane10012-24
Suzuki-Miyaura Coupling Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)904-12

Biological Evaluation: Targeting the PI3K/AKT/mTOR Pathway

The synthesized 2-amino-5-aryl-3-methoxypyridine derivatives are prime candidates for evaluation as inhibitors of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[1][2]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Protocol 3: In Vitro Kinase Inhibition Assay

A primary evaluation of the synthesized compounds involves determining their ability to inhibit the activity of target kinases, such as PI3Kα and mTOR. This is typically done using in vitro kinase assays.

General Procedure:

  • Kinase Reaction: Set up a reaction mixture containing the purified kinase enzyme (e.g., PI3Kα or mTOR), a suitable substrate (e.g., phosphatidylinositol for PI3K), and ATP.

  • Inhibitor Addition: Add varying concentrations of the synthesized compounds to the reaction mixture.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30 °C) for a specific duration.

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • IC₅₀ Determination: Plot the percentage of kinase inhibition against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol 4: Cell-Based Proliferation Assay

To assess the anti-proliferative effects of the synthesized compounds, cell-based assays are performed using cancer cell lines known to have a dysregulated PI3K/AKT/mTOR pathway (e.g., MCF-7 breast cancer cells, PC-3 prostate cancer cells).

General Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the synthesized compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Determine the number of viable cells using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • GI₅₀ Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (GI₅₀).

Conclusion

The this compound scaffold represents a highly versatile and strategically valuable starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for the regioselective synthesis of a library of 2-amino-5-aryl-3-methoxypyridine derivatives. By leveraging established cross-coupling methodologies, researchers can efficiently generate diverse chemical entities for screening against key cancer targets like the PI3K/mTOR pathway. The combination of rational design, efficient synthesis, and targeted biological evaluation will undoubtedly accelerate the discovery of new and effective kinase inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2,5-Dibromo-3-methoxypridine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Value of Substituted Pyridines and the Versatility of 2,5-Dibromo-3-methoxypyridine

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates.[1] Their prevalence stems from the pyridine ring's ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and influence the physicochemical properties of a molecule, such as solubility and metabolic stability. The precise substitution pattern on the pyridine ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic profiles.[1]

Among the myriad of pyridine-based starting materials, this compound stands out as a particularly versatile and strategic building block for the synthesis of complex, polysubstituted pyridines. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the adjacent methoxy group and the ring nitrogen, allows for sequential and regioselective functionalization. This attribute is invaluable in drug discovery, enabling the systematic exploration of chemical space around the pyridine core to optimize lead compounds.

This technical guide provides a comprehensive overview of the key synthetic transformations of this compound, with a focus on palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and practical considerations are presented to empower researchers in the efficient and strategic synthesis of novel substituted pyridines.

Regioselectivity in Cross-Coupling Reactions: A Mechanistic Perspective

The successful application of this compound as a synthetic intermediate hinges on the ability to control the regioselectivity of cross-coupling reactions. Generally, in dihalogenated pyridines, the halide at the C2-position is more reactive than halides at other positions.[2] This is attributed to the electron-withdrawing nature of the pyridine nitrogen, which renders the C2-position more electrophilic and susceptible to oxidative addition by a palladium(0) catalyst. However, the steric and electronic influence of the 3-methoxy group, as well as the specific choice of catalyst, ligand, and reaction conditions, can be leveraged to achieve selective functionalization at either the C2 or C5 position.

For instance, the use of bulky phosphine ligands can influence the steric environment around the palladium center, potentially favoring reaction at the less hindered C5-position. Conversely, reaction conditions that favor a more electron-deficient palladium catalyst may enhance the inherent reactivity of the C2-position. Understanding these nuances is critical for designing a successful synthetic strategy.

Core Synthetic Strategies and Protocols

This section details robust and field-proven protocols for the most common and impactful transformations of this compound.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[3][4] This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[5]

General Reaction Scheme:

Detailed Protocol: Regioselective Suzuki-Miyaura Coupling at the C2-Position

This protocol is a generalized starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[3]

  • Base (e.g., K₂CO₃, 2-3 equivalents)[3]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[3]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.[3]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.[3]

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[3]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.[3]
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.[3]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[3]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base - Pd Catalyst inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench (Water) monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Substituted Pyridine purify->product Isolated Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[6][7] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in various functional materials and biologically active compounds.[8]

General Reaction Scheme:

Detailed Protocol: Regioselective Sonogashira Coupling at the C2-Position

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and copper(I) iodide in the anhydrous solvent.

  • Reagent Addition: Add this compound, the terminal alkyne, and the amine base to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification catalyst Prepare Catalyst Solution: - Pd Catalyst - Cu(I) Iodide - Anhydrous Solvent reagents Add Reactants: - this compound - Terminal Alkyne - Amine Base catalyst->reagents stir Stir at RT or with Gentle Heating reagents->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Alkynyl-Substituted Pyridine purify->product Isolated Product

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[9][10] This reaction allows for the coupling of amines with aryl halides under relatively mild conditions, offering a significant advantage over classical methods.[11]

General Reaction Scheme:

Detailed Protocol: Regioselective Buchwald-Hartwig Amination at the C2-Position

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the solvent, followed by this compound and the amine.

  • Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L2Pd(II)(Ar)X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR¹R² PdII_Amine [L2Pd(II)(Ar)(HNR¹R²)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation -HX PdII_Amido L2Pd(II)(Ar)(NR¹R²) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Ar-NR¹R² Red_Elim->Pd0

Br(C5H2N(OCH3))Br + Mg --(THF)--> Br(C5H2N(OCH3))MgBr Br(C5H2N(OCH3))MgBr + E+ --> Br(C5H2N(OCH3))E

References

The Strategic Utility of 2,5-Dibromo-3-methoxypyridine in the Synthesis of Novel G-Protein-Coupled Receptor (GPCR) Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Dihalogenated Pyridine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. Within this class of compounds, 2,5-Dibromo-3-methoxypyridine has emerged as a particularly valuable and versatile building block for the synthesis of complex molecules, most notably G-Protein-Coupled Receptor (GPCR) modulators. GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed pharmaceuticals.[1] The ability to selectively modulate these receptors offers therapeutic potential across a wide range of diseases, including neurological and metabolic disorders.[2][3]

The strategic placement of two bromine atoms and a methoxy group on the pyridine ring of this compound provides medicinal chemists with a powerful tool for molecular design. The differential reactivity of the bromine atoms at the C2 and C5 positions allows for selective and sequential functionalization, enabling the precise construction of intricate molecular architectures. This application note provides a comprehensive overview of the utility of this compound in the synthesis of GPCR modulators, complete with detailed protocols for key synthetic transformations and insights into the underlying chemical principles.

The Power of Regioselective Cross-Coupling: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily harnessed through palladium-catalyzed cross-coupling reactions. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the methoxy group, render the C2 and C5 positions susceptible to these transformations, with the C2 position generally exhibiting higher reactivity. This differential reactivity is the key to its strategic use in multi-step syntheses.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds.[4] In the context of this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which can serve as crucial pharmacophoric elements for GPCR recognition.

The regioselective mono-arylation at the more reactive C2 position can be achieved under carefully controlled conditions, leaving the C5 bromine available for subsequent transformations. This sequential approach is fundamental to building molecular complexity and exploring the structure-activity relationships (SAR) of potential GPCR modulators.

Experimental Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the regioselective mono-arylation of this compound at the C2 position. Optimization of the reaction conditions may be necessary for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Seal the flask and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane and water (4:1) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromo-3-methoxypyridine.

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Typical Yield Range (%)Notes
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O10070-90A classic and reliable system.
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane10080-95Buchwald ligands can improve efficiency.
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF9075-92Effective for a broad range of substrates.
Buchwald-Hartwig Amination: Introducing Key Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is another indispensable tool in modern medicinal chemistry for the formation of carbon-nitrogen bonds.[5] This reaction allows for the introduction of primary or secondary amines to the pyridine core, providing access to a diverse range of aminopyridine derivatives that are prevalent in GPCR modulators.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination can be performed regioselectively on this compound, with the C2 position being the preferred site of reaction. The resulting 2-amino-5-bromo-3-methoxypyridine is a versatile intermediate for further diversification.

Experimental Protocol 2: Regioselective Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the regioselective mono-amination of this compound at the C2 position.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to afford the 2-amino-5-bromo-3-methoxypyridine derivative.

Table 2: Typical Conditions for Regioselective Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Typical Yield Range (%)Notes
Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene11075-95Highly efficient for a wide range of amines.
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane10070-90Milder base, suitable for sensitive substrates.
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Toluene11065-85Bidentate ligand, can be effective for challenging couplings.

Application in the Synthesis of GPCR Modulators: A Hypothetical Pathway to a GPR88 Modulator

G-protein coupled receptor 88 (GPR88) is an orphan GPCR highly expressed in the central nervous system, particularly in the striatum. Its modulation has shown potential for the treatment of various neurological and psychiatric disorders, including psychosis, addiction, and Parkinson's disease.[3][6] The following presents a plausible synthetic route to a novel GPR88 modulator, starting from this compound, based on established synthetic methodologies.

GPR88_Modulator_Synthesis A This compound B 2-Amino-5-bromo-3-methoxypyridine A->B Buchwald-Hartwig Amination (Regioselective at C2) C Amide Intermediate B->C Amide Coupling (e.g., with a carboxylic acid) D Final GPR88 Modulator C->D Suzuki Coupling (at C5-Br)

Caption: Hypothetical synthetic route to a GPR88 modulator.

This synthetic strategy leverages the regioselective nature of the Buchwald-Hartwig amination to install a key amino group at the C2 position. The remaining bromine at the C5 position then serves as a handle for a subsequent Suzuki coupling to introduce a second aryl or heteroaryl moiety, completing the core structure of the potential GPR88 modulator.

GPCR Signaling and Modulation

GPCRs transduce extracellular signals into intracellular responses through their interaction with heterotrimeric G proteins. The binding of a ligand to a GPCR induces a conformational change, leading to the activation of G proteins and the initiation of downstream signaling cascades. Modulators can act as agonists, activating the receptor, or antagonists, blocking its activation. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, can fine-tune the receptor's response.[7]

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Modulator GPCR Modulator GPCR GPCR (e.g., GPR88) Modulator->GPCR Binds to and modulates receptor G_protein G Protein (αβγ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified GPCR signaling pathway.

Conclusion: A Building Block for Future Therapeutics

This compound stands out as a highly valuable and strategically designed building block for the synthesis of complex heterocyclic compounds. Its capacity for regioselective functionalization through robust and well-established cross-coupling methodologies provides a clear and efficient path to novel molecular entities. As the quest for more selective and potent GPCR modulators continues, the judicious use of such versatile intermediates will undoubtedly play a pivotal role in the discovery and development of the next generation of therapeutics for a multitude of human diseases. The protocols and strategies outlined in this document are intended to empower researchers to fully exploit the potential of this compound in their drug discovery endeavors.

References

Application Notes & Protocols: Leveraging 2,5-Dibromo-3-methoxypyridine in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Scaffold

In the landscape of modern agrochemical research, the pyridine ring stands out as a privileged scaffold, integral to the molecular architecture of numerous high-performance herbicides, insecticides, and fungicides.[1][2][3] Its unique electronic properties and metabolic stability make it a cornerstone in the design of new active ingredients.[4][5] Within this class of compounds, 2,5-Dibromo-3-methoxypyridine emerges as a particularly versatile and powerful building block. Its strategic arrangement of functional groups—two distinct bromine atoms and a methoxy group—offers a rich platform for complex molecular engineering, enabling chemists to precisely tailor compounds for enhanced efficacy, selectivity, and favorable environmental profiles.[6][7]

This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple procedural lists to dissect the underlying chemical logic, offering detailed, field-proven protocols for key transformations. The focus is on empowering researchers and drug development professionals to harness this intermediate for the creation of next-generation crop protection solutions.

Part 1: Foundational Synthetic Transformations

The synthetic power of this compound lies in the differential reactivity of its functional groups. The bromine atoms at the C2 and C5 positions are prime handles for palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the pyridine ring allows for nucleophilic substitution.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount tool for forging carbon-carbon bonds, enabling the linkage of the pyridine core to a vast array of aryl and heteroaryl moieties.[8][9] A critical aspect when working with this compound is the inherent regioselectivity of this transformation.

Causality of Regioselectivity: The bromine atom at the C2 position is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the bromine at the C5 position. This is due to the strong electron-withdrawing inductive effect of the adjacent ring nitrogen, which polarizes the C2-Br bond and makes the C2 carbon more electrophilic.[10] This predictable reactivity allows for the sequential and controlled functionalization of the pyridine scaffold.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Work-up & Purification p1 Combine this compound, Arylboronic Acid, Base (e.g., K₃PO₄), and Solvent (e.g., Dioxane/H₂O) in a Schlenk flask p2 Degas the mixture (e.g., Argon sparging) p1->p2 r1 Add Pd Catalyst (e.g., Pd(PPh₃)₄) p2->r1 r2 Heat reaction mixture (e.g., 90-100 °C) with stirring r1->r2 r3 Monitor reaction progress (TLC, GC-MS) r2->r3 w1 Cool to RT, add water, and extract with organic solvent r3->w1 w2 Wash combined organic layers (Brine), dry (e.g., Na₂SO₄) w1->w2 w3 Concentrate in vacuo w2->w3 w4 Purify via column chromatography w3->w4

Caption: General workflow for a regioselective Suzuki cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Aryl-5-bromo-3-methoxypyridine

This protocol provides a robust starting point for the C2-selective arylation.

Component Molar Eq. Example Quantity Notes
This compound1.02.69 g (10 mmol)Starting material
Arylboronic Acid1.111 mmolCoupling partner
Pd(PPh₃)₄0.03346 mg (0.3 mmol)Catalyst
K₃PO₄3.06.37 g (30 mmol)Base
1,4-Dioxane-40 mLSolvent
Water-10 mLCo-solvent

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the 1,4-dioxane and water via syringe.

  • Sparge the resulting suspension with argon for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.

  • Seal the flask and heat the mixture to 90 °C with vigorous stirring for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL) and water (50 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target 2-aryl-5-bromo-3-methoxypyridine.

Sonogashira Cross-Coupling

The Sonogashira reaction is an exceptionally efficient method for installing alkynyl functionalities onto the pyridine ring, a common feature in bioactive molecules.[11] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[12][13] Similar to the Suzuki coupling, this reaction can be performed selectively at the C2 position or, on a C2-substituted intermediate, at the C5 position.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Work-up & Purification p1 Combine Bromopyridine Substrate, Solvent (e.g., THF), and Base (e.g., Et₃N) in a Schlenk flask p2 Degas the mixture (Argon sparging) p1->p2 r1 Add Pd Catalyst (e.g., Pd(PPh₃)₄) and Cu(I) co-catalyst (e.g., CuI) p2->r1 r2 Add Terminal Alkyne dropwise r1->r2 r3 Stir at RT until completion (Monitor by TLC, GC-MS) r2->r3 w1 Filter off amine salts, concentrate filtrate r3->w1 w2 Dissolve residue in organic solvent, wash with NH₄Cl (aq) and brine w1->w2 w3 Dry over anhydrous salt, concentrate in vacuo w2->w3 w4 Purify via column chromatography w3->w4

Caption: General workflow for a Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Alkynyl-2-aryl-3-methoxypyridine

This protocol describes the alkynylation at the C5 position of an intermediate prepared via the Suzuki protocol above.

Component Molar Eq. Example Quantity Notes
2-Aryl-5-bromo-3-methoxypyridine1.05 mmolStarting material
Terminal Alkyne1.26 mmolCoupling partner
Pd(PPh₃)₄0.02116 mg (0.1 mmol)Catalyst
Copper(I) Iodide (CuI)0.0438 mg (0.2 mmol)Co-catalyst
Triethylamine (Et₃N)2.01.39 mL (10 mmol)Base and Solvent
THF (anhydrous)-20 mLSolvent

Procedure:

  • To a dry Schlenk flask, add the 2-Aryl-5-bromo-3-methoxypyridine substrate, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature for 6-12 hours, monitoring for completion by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 2,5-disubstituted pyridine.

Part 2: Application in the Synthesis of a Novel Fungicide Scaffold

To demonstrate the practical application of these methodologies, we present a hypothetical, yet plausible, synthetic route to a novel fungicide scaffold. The target molecule incorporates a trifluoromethyl-substituted pyridine, a common motif in modern agrochemicals, linked to a second heterocyclic ring, a strategy often used to enhance biological activity.[14][15][16]

Fungicide_Synthesis Start 2,5-Dibromo-3- methoxypyridine Intermediate1 5-Bromo-3-methoxy-2- (thiazol-2-yl)pyridine Start->Intermediate1 Suzuki Coupling (Thiazol-2-yl)boronic acid Pd(PPh₃)₄, K₃PO₄ Target Novel Fungicide Scaffold: 5-(phenylethynyl)-3-methoxy-2- (thiazol-2-yl)pyridine Intermediate1->Target Sonogashira Coupling Phenylacetylene Pd(PPh₃)₄, CuI, Et₃N

Caption: Synthetic pathway to a novel fungicide scaffold.

Protocol 1: Synthesis of 5-Bromo-3-methoxy-2-(thiazol-2-yl)pyridine (Intermediate 1)

Rationale: This initial step introduces a thiazole ring, a heterocycle frequently found in fungicidal compounds, at the more reactive C2 position using the selective Suzuki coupling reaction.

Component Molar Eq. Quantity
This compound1.05.38 g (20 mmol)
2-(Tributylstannyl)thiazole1.18.22 g (22 mmol)
Pd(PPh₃)₄0.03694 mg (0.6 mmol)
Toluene (anhydrous)-100 mL

Note: A Stille coupling is shown here as an alternative to Suzuki for demonstrating versatility. The principles are similar.

Procedure:

  • Follow the general procedure for Suzuki coupling (Part 1.1), substituting the boronic acid with 2-(tributylstannyl)thiazole and using anhydrous toluene as the solvent without water. The reaction is typically run at 110 °C.

  • Work-up involves quenching with aqueous KF solution to precipitate tin salts, followed by filtration and standard extraction.

  • Purification by column chromatography is expected to yield the product as a solid.

Expected Data for Intermediate 1:

  • Yield: 70-85%

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the two pyridine protons and the two thiazole protons, along with the methoxy singlet.

  • MS (ESI+): m/z = 273/275 [M+H]⁺, showing the characteristic bromine isotope pattern.

Protocol 2: Synthesis of 5-(Phenylethynyl)-3-methoxy-2-(thiazol-2-yl)pyridine (Target Fungicide)

Rationale: The final step attaches a phenylacetylene group via Sonogashira coupling. The resulting conjugated system can enhance molecular rigidity and interaction with biological targets.

Component Molar Eq. Quantity
Intermediate 11.04.1 g (15 mmol)
Phenylacetylene1.21.98 mL (18 mmol)
Pd(PPh₃)₄0.02347 mg (0.3 mmol)
Copper(I) Iodide (CuI)0.04114 mg (0.6 mmol)
Triethylamine (Et₃N)2.04.18 mL (30 mmol)
THF (anhydrous)-60 mL

Procedure:

  • Follow the detailed experimental protocol for Sonogashira coupling outlined in Part 1.2, using Intermediate 1 as the starting material.

  • The reaction is typically complete within 4-8 hours at room temperature.

  • Purification by column chromatography should yield the final product.

Expected Data for Target Fungicide:

  • Yield: 75-90%

  • Appearance: Light brown solid

  • ¹H NMR (CDCl₃, 400 MHz): Disappearance of one pyridine proton signal from the starting material and appearance of aromatic signals corresponding to the new phenyl group.

  • ¹³C NMR (CDCl₃, 100 MHz): Appearance of two new signals in the alkyne region (δ ≈ 85-95 ppm).

  • MS (ESI+): m/z = 295 [M+H]⁺

Conclusion

This compound is a high-potential intermediate for agrochemical synthesis, offering a robust and flexible platform for constructing complex, biologically active molecules. The predictable regioselectivity of its cross-coupling reactions allows for a modular approach to synthesis, enabling the rapid generation of diverse compound libraries for screening and lead optimization. The protocols detailed herein serve as a validated foundation for researchers to explore the vast chemical space accessible from this strategic building block, paving the way for the discovery of innovative and effective crop protection agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,5-Dibromo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with the versatile building block, 2,5-Dibromo-3-methoxypyridine. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and field-proven insights to empower researchers in synthesizing novel compounds for pharmaceutical and materials science applications.

Introduction: The Synthetic Utility of this compound

This compound is a valuable heterocyclic scaffold featuring two distinct reactive sites—the C2 and C5 positions—adorned with bromine atoms, which serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions. The presence of a methoxy group at the C3 position introduces an electronic and steric bias that influences the regioselectivity of these transformations, offering a handle for selective functionalization.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[1] This guide will delve into the application of several key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—to this compound, providing detailed protocols and a discussion on achieving regioselective outcomes.

Understanding Regioselectivity: The Influence of the 3-Methoxy Group

The primary challenge and opportunity when working with this compound lies in controlling which bromine atom undergoes reaction. The position of the palladium catalyst's oxidative addition to the C-Br bond is the determining factor for regioselectivity.

Generally, for dihalopyridines, the C2 position is more electron-deficient due to the inductive effect of the ring nitrogen, making it more susceptible to oxidative addition by a Pd(0) catalyst. Consequently, many standard cross-coupling conditions will favor functionalization at the C2 position.

However, the electron-donating nature of the 3-methoxy group can modulate the electronic properties of the pyridine ring. It can increase the electron density at the ortho (C2) and para (C5) positions. This electronic effect, combined with the steric hindrance it imposes around the C2-Br bond, can influence the regiochemical outcome. Under certain conditions, particularly with bulky ligands or under ligand-free protocols, the reactivity can be shifted towards the C5 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl and vinyl-aryl structures by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[2]

General Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling.

Field-Proven Insights:

For mono-arylation of this compound, standard conditions often favor reaction at the more reactive C2 position. To achieve high selectivity, it is crucial to use a slight excess of the boronic acid (1.1-1.2 equivalents) and to carefully monitor the reaction to prevent double coupling.

Representative Reaction Conditions for Mono-Arylation:
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical YieldNotes
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)10012-24Moderate to GoodA classic, cost-effective system.[2]
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O (4:1)80-9012Good to ExcellentA reliable and commonly used catalyst.[2]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)100-1104-12Good to ExcellentBuchwald ligands can enhance reactivity for challenging substrates.
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.
Detailed Protocol for Selective C2-Arylation:

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2 equiv.)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture, degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Na₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed DME/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 85°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow A Reaction Setup (Substrate, Boronic Acid, Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C Solvent Addition (Degassed DME/H2O) B->C D Heating & Stirring (85°C, 12h) C->D E Workup (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Product (2-Aryl-5-bromo-3-methoxypyridine) F->G

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[3] This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes.

General Reaction Scheme:

Caption: General scheme for the Sonogashira coupling.

Field-Proven Insights:

The Sonogashira coupling on this compound is expected to show a strong preference for the C2 position under standard conditions. The use of an amine base, such as triethylamine or diisopropylamine, is crucial as it serves both as a base and a solvent.

Representative Reaction Conditions:
Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical YieldNotes
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF606-12GoodA standard and reliable set of conditions.
Pd(OAc)₂ (2)PPh₃ (4), CuI (4)DIPA (3)Toluene808-16Good to ExcellentCan be effective for less reactive substrates.
Detailed Protocol for Selective C2-Alkynylation:

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv.)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise with stirring.

  • Heat the reaction mixture to 60°C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[4][5] This reaction is of immense importance in medicinal chemistry for the preparation of aminopyridine derivatives.

General Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination.

Field-Proven Insights:

For the mono-amination of this compound, regioselectivity favoring the C2 position is generally observed due to the electronic activation by the pyridine nitrogen. The choice of a bulky, electron-rich phosphine ligand is critical for high yields.

Representative Reaction Conditions:
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical YieldNotes
Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene10012-24Good to ExcellentA robust system for a wide range of amines.[6]
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11016-24GoodBidentate ligands are effective for primary amines.[5]
Detailed Protocol for Selective C2-Amination:

Materials:

  • This compound

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOt-Bu (1.4 mmol).

  • Add this compound (1.0 mmol) and a stir bar.

  • Add anhydrous, degassed toluene (5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the mixture to 100°C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Heck Reaction: Vinylation of the Pyridine Ring

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[7][8] This reaction allows for the introduction of vinyl groups onto the pyridine core.

General Reaction Scheme:

Caption: General scheme for the Heck reaction.

Field-Proven Insights:

Similar to other cross-coupling reactions, the Heck reaction on this compound is anticipated to favor the C2 position. The choice of base and solvent can significantly impact the reaction efficiency. For activated alkenes like acrylates, milder conditions are often sufficient.

Representative Reaction Conditions:
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical YieldNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Et₃N (3)DMF100-12012-24Moderate to GoodA common and effective system for vinylation.[3]
Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)Acetonitrile80-10016-24Moderate to GoodTri(o-tolyl)phosphine can be a beneficial ligand.
Detailed Protocol for Selective C2-Vinylation:

Materials:

  • This compound

  • Alkene (e.g., styrene or n-butyl acrylate) (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Triethylamine (Et₃N) (3 equiv.)

  • Anhydrous DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ (0.03 mmol) and PPh₃ (0.06 mmol).

  • Evacuate and backfill with argon three times.

  • Add anhydrous DMF (10 mL), this compound (1.0 mmol), the alkene (1.5 mmol), and Et₃N (3.0 mmol).

  • Heat the reaction mixture to 110°C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Troubleshooting and Optimization

Low yields or lack of reactivity in these cross-coupling reactions can often be attributed to a few common factors:

  • Catalyst Inactivity: Ensure the palladium catalyst is active. For Pd(II) precatalysts, in situ reduction to Pd(0) is necessary.

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents. Moisture and oxygen can deactivate the catalyst.

  • Base Strength: The choice of base is critical and substrate-dependent. If a reaction is sluggish, a stronger base may be required.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand significantly influence the reaction outcome. Screening different ligands is often a key optimization step.

Conclusion

This compound is a highly valuable building block for the synthesis of functionalized pyridine derivatives. By carefully selecting the appropriate palladium-catalyzed cross-coupling reaction and optimizing the reaction conditions, researchers can achieve regioselective functionalization at either the C2 or C5 position. The protocols and insights provided in this guide serve as a robust starting point for the exploration of novel chemical space and the development of next-generation pharmaceuticals and materials.

References

Application Notes and Protocols for the Regioselective Functionalization of 2,5-Dibromo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dibromo-3-methoxypyridine is a pivotal heterocyclic building block in the synthesis of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. Its two distinct bromine atoms at the C2 and C5 positions, influenced electronically by the adjacent methoxy group, offer a versatile platform for programmed, regioselective functionalization. This guide provides an in-depth analysis of the key strategies to achieve selective substitution at either position, focusing on the underlying principles of reactivity. We present field-proven protocols for essential transformations, including palladium-catalyzed cross-coupling reactions and halogen-metal exchange, designed for researchers, chemists, and drug development professionals.

Introduction: Strategic Importance and Reactivity Overview

The pyridine scaffold is a privileged structure in medicinal chemistry, and substituted dihalopyridines are critical precursors for introducing molecular diversity. This compound is particularly valuable due to the differential reactivity of its C-Br bonds.

  • The C2-Position: The bromine at C2 is flanked by the ring nitrogen and the electron-donating methoxy group. This position is generally more electron-deficient and sterically accessible, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.[1]

  • The C5-Position: The bromine at C5 is less sterically hindered and its reactivity is primarily influenced by the methoxy group. This position is often targeted via halogen-metal exchange, where kinetic or thermodynamic control can be exploited to achieve high selectivity.[2]

The ability to selectively functionalize one position while leaving the other bromine intact for subsequent transformations is a cornerstone of its synthetic utility.

Caption: Overview of regioselective functionalization pathways.

Palladium-Catalyzed Cross-Coupling: Selective C2-Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C, C-N, and C-O bond formation.[3][4] For this compound, these reactions overwhelmingly favor substitution at the C2 position. This selectivity arises from the faster rate of oxidative addition of the Pd(0) catalyst to the more electron-poor C2-Br bond.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples the substrate with an organoboron reagent, typically a boronic acid or ester, and is renowned for its functional group tolerance.[5][6]

Representative Reaction Conditions for C2-Arylation:

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Typical Yield
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O80-9012Good
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to Excellent
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1008-16Good to Excellent

Table adapted from established methods for 2-bromopyridine derivatives.[7]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Regioselective Suzuki-Miyaura C2-Arylation

This protocol describes the synthesis of 2-aryl-5-bromo-3-methoxypyridine.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a premier method for constructing C-N bonds.[3][8] When applied to this compound, it selectively yields 2-amino-5-bromo-3-methoxypyridine derivatives, which are crucial intermediates.[1]

Protocol 2.2: Regioselective Buchwald-Hartwig C2-Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the this compound and the solvent.

  • Amine Addition: Add the amine coupling partner.

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by LC-MS or TLC.

  • Workup: After cooling, quench the reaction by filtering through a pad of celite, rinsing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue and purify by flash column chromatography.

Sonogashira, Negishi, and Stille Couplings

Other palladium-catalyzed reactions can be similarly employed for selective C2 functionalization:

  • Sonogashira Coupling: Couples with terminal alkynes to form C(sp²)-C(sp) bonds, requiring a copper(I) co-catalyst.[9][10][11]

  • Negishi Coupling: Uses highly reactive organozinc reagents, allowing for mild reaction conditions.[12][13][14]

  • Stille Coupling: Employs organostannane reagents, which are tolerant of many functional groups but are toxic.[15][16][17]

Halogen-Metal Exchange: Accessing C5-Functionalization

To functionalize the C5-position, a different strategy is required. Halogen-metal exchange, particularly lithiation, can be directed to the C5 position under specific conditions, followed by trapping with an electrophile. The regioselectivity is highly dependent on the base, solvent, and temperature.

Regioselective Lithiation

The choice of lithiating agent and solvent system is critical. The use of n-BuLi in a non-coordinating solvent like THF at low temperatures often favors bromine-lithium exchange at the C5 position. This is a kinetically controlled process, driven by the higher acidity of the C6-proton, which directs the initial coordination of the organolithium reagent.

Caption: Experimental workflow for C5-functionalization via lithiation.

Protocol 3.1: Regioselective C5-Formylation via Lithiation

This protocol describes the synthesis of 2-bromo-5-formyl-3-methoxypyridine.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)

  • N,N-Dimethylformamide (DMF, 1.5 equiv, anhydrous)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add this compound and anhydrous THF.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Trap: Add anhydrous DMF dropwise. The reaction is typically instantaneous. Stir for an additional 30 minutes at -78 °C.

  • Quenching: Remove the cooling bath and allow the reaction to warm for 15 minutes before quenching by the slow addition of saturated aqueous NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude aldehyde by flash column chromatography (e.g., hexanes/ethyl acetate gradient).

Conclusion

The regioselective functionalization of this compound is a well-established yet nuanced field. By understanding the electronic and steric factors that govern the reactivity of the C2 and C5 positions, chemists can strategically select from a wide array of synthetic methodologies. Palladium-catalyzed cross-couplings provide a reliable entry to C2-substituted derivatives, while controlled halogen-metal exchange offers a robust pathway to C5-functionalized analogues. The protocols and principles outlined in this guide serve as a comprehensive resource for leveraging this versatile building block in complex synthesis campaigns.

References

Introduction: The Strategic Importance of 2,5-Dibromo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scalable synthesis of 2,5-Dibromo-3-methoxypyridine, a pivotal building block for novel therapeutics and materials. This document provides validated protocols, mechanistic insights, and safety procedures for researchers and process chemists.

Substituted pyridines are a cornerstone of modern medicinal chemistry, with approximately 20% of the top 200 drugs featuring a pyridine core in their structure[1]. Among these, this compound serves as a highly versatile intermediate. Its two bromine atoms, positioned at electronically distinct C2 and C5 locations, allow for sequential and regioselective functionalization. This dual reactivity makes it an invaluable scaffold for creating complex molecular architectures, particularly in the development of kinase inhibitors, G-protein coupled receptor modulators, and advanced materials.[2] This guide details a robust, large-scale synthetic protocol for the parent compound and its subsequent derivatization via modern cross-coupling methodologies.

PART 1: Large-Scale Synthesis of this compound

The selected strategy focuses on a multi-step synthesis starting from a readily available precursor, 2-amino-3-methylpyridine, which is analogous to established industrial processes for similar halogenated pyridines[3]. This route offers high yields and avoids the regioselectivity issues associated with the direct bromination of 3-methoxypyridine.

Workflow for Core Synthesis

Large_Scale_Synthesis_Workflow cluster_0 Step 1: Acetylation & Bromination cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: (Hypothetical Adaptation for Methoxy) Note: Direct synthesis is proprietary. This illustrates a plausible final step. A 2-Amino-3-methylpyridine C N-(3-methylpyridin-2-yl)acetamide A->C Reflux B Acetic Anhydride B->C E 2-Amino-5-bromo-3-methylpyridine C->E 1. Add Br2 2. Hydrolysis (NaOH) C->E D Liquid Bromine D->E H 2,5-Dibromo-3-methylpyridine E->H -5 to 10°C E->H F HBr / CuBr F->H G NaNO2 (aq) G->H I Nucleophilic Substitution Precursor K This compound I->K J Sodium Methoxide J->K

Caption: General workflow for synthesizing dibromo-pyridine scaffolds.

Protocol 1: Synthesis of 2,5-Dibromo-3-methylpyridine (Precursor Analog)

This protocol is based on a patented, scalable method and serves as a validated precursor synthesis, illustrating the core chemical transformations.[3]

ParameterReagent/ConditionMolar Eq.AmountNotes
Step 1a: Acetylation 2-Amino-3-methylpyridine1.0108.14 gStarting Material
Acetic Anhydride1.1112.3 gAcylating agent and solvent
Temperature-RefluxReaction completion monitored by TLC.
Step 1b: Bromination Liquid Bromine1.05167.8 gCaution: Highly corrosive and toxic. Add dropwise.
Temperature-50-60°CExothermic reaction; requires careful temperature control.
Hydrolysis40% NaOH (aq)As neededTo hydrolyze the acetamide and neutralize.
Step 2: Sandmeyer 2-Amino-5-bromo-3-methylpyridine1.0187.04 gIntermediate from Step 1.
Hydrobromic Acid (48%)-~500 mLSolvent and source of bromide.
Cuprous Bromide (CuBr)0.1-0.214.3-28.6 gCatalyst.
Sodium Nitrite (NaNO₂)1.282.8 gDiazotizing agent, added as a saturated solution.
Temperature--5 to 10°CCritical for diazonium salt stability.
Workup & Yield Neutralization40% NaOH (aq)to pH 7-8To quench the reaction.
PurificationDistillation-Under reduced pressure.
Expected Yield --65-75%

Detailed Methodology:

  • Acetylation: Charge a suitable reactor with 2-amino-3-methylpyridine and acetic anhydride. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Bromination & Hydrolysis: Cool the reaction mixture to 20-25°C. Slowly add liquid bromine dropwise, maintaining the temperature below 40°C. After the addition is complete, heat the mixture to 50-60°C for 2-3 hours. Cool and carefully add water, followed by a 40% sodium hydroxide solution to hydrolyze the intermediate and neutralize the acid. The product, 2-amino-5-bromo-3-methylpyridine, will precipitate and can be collected by filtration.

  • Sandmeyer Reaction: Suspend the 2-amino-5-bromo-3-methylpyridine and cuprous bromide in 48% hydrobromic acid and cool the mixture to between -5 and 0°C in an ice-salt bath. Slowly add a saturated aqueous solution of sodium nitrite, keeping the internal temperature below 10°C.

  • Workup: After the addition, allow the reaction to stir for 2-4 hours. Carefully neutralize the mixture with a 40% sodium hydroxide solution to a pH of 7-8. The product is then isolated by extraction with a suitable solvent (e.g., ethyl acetate) and purified by vacuum distillation.

Process Safety & Scale-Up Considerations for Bromination

Large-scale bromination reactions are hazardous and require stringent safety protocols.[4]

  • Reagent Handling: Liquid bromine is highly corrosive, toxic upon inhalation, and a strong oxidizing agent.[5] All transfers should be conducted in a closed system or a well-ventilated fume hood.[5][6]

  • Equipment Selection: Use reactors and pipework made of corrosion-resistant materials like borosilicate glass or PVDF.[6] Avoid incompatible materials such as aluminum.[6]

  • Thermal Management: Bromination is often highly exothermic. A robust reactor cooling system is essential to prevent thermal runaway. Gradual, subsurface addition of bromine is critical for maintaining temperature control.

  • Off-Gas Treatment: The reaction can release HBr and unreacted bromine vapors. An emergency scrubber system containing a neutralizing agent like sodium thiosulfate or sodium bisulfite must be in place.[5][6]

  • Personal Protective Equipment (PPE): Full PPE is mandatory, including respiratory protection with air supply, chemical-resistant gloves, and a lab coat.[5][6]

  • Continuous Flow Chemistry: For industrial-scale production, consider using continuous flow reactors. This technology allows for the in situ generation and immediate consumption of hazardous reagents like Br₂, significantly minimizing risk and improving reaction control.[4][7]

PART 2: Derivatization via Regioselective Cross-Coupling

The C2 and C5 positions of the dibromopyridine scaffold have different reactivities, enabling selective functionalization. In palladium-catalyzed cross-coupling reactions, the C2 position is generally more reactive due to its proximity to the ring nitrogen, facilitating oxidative addition to the palladium catalyst.[8]

Selective Derivatization Pathways

Derivatization_Pathways cluster_suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) cluster_buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start This compound Suzuki_Mono Mono-arylation at C2 (1.1 eq. Boronic Acid) Start->Suzuki_Mono Pd Catalyst, Base R-B(OH)2 Buchwald_Mono Mono-amination at C2 (1.2 eq. Amine) Start->Buchwald_Mono Pd Catalyst, Base R2-NH Suzuki_Di Di-arylation at C2 & C5 (>2.2 eq. Boronic Acid) Suzuki_Mono->Suzuki_Di Harsh Conditions Excess Reagents Buchwald_Di Di-amination at C2 & C5 (>2.5 eq. Amine) Buchwald_Mono->Buchwald_Di Harsh Conditions Excess Reagents

Caption: Regioselective derivatization of this compound.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl halide with an organoboron compound.[9][10] By controlling the stoichiometry of the boronic acid, selective mono-arylation at the more reactive C2 position can be achieved.

ParameterReagent/ConditionMolar Eq.Purpose
Reactants This compound1.0Substrate
Arylboronic Acid1.1 - 1.2Coupling partner for mono-substitution
Catalyst System Pd(PPh₃)₄0.03 - 0.05Palladium(0) catalyst source
K₂CO₃ or K₃PO₄2.0 - 3.0Base to activate the boronic acid[10]
Solvent & Temp. Dioxane/Water (4:1)-Degassed solvent system
Temperature90 - 100°CThermal energy for catalytic cycle
Workup ExtractionEthyl AcetateTo isolate the product
PurificationColumn ChromatographyTo purify the final compound

Detailed Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[9][11]

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-100°C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Protocol 3: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[12][13] Similar to the Suzuki coupling, this reaction can be controlled to achieve selective mono-amination at the C2 position.[8]

ParameterReagent/ConditionMolar Eq.Purpose
Reactants This compound1.0Substrate
Primary or Secondary Amine1.2Coupling partner for mono-amination
Catalyst System Pd₂(dba)₃0.01 - 0.02Palladium(0) catalyst precursor
XPhos or RuPhos0.02 - 0.04Sterically hindered phosphine ligand[14]
NaOt-Bu or K₃PO₄1.4 - 2.0Strong base for amine deprotonation[14]
Solvent & Temp. Anhydrous Toluene or Dioxane-Degassed solvent
Temperature100 - 110°CThermal energy for catalytic cycle
Workup Filtration/ExtractionEthyl AcetateTo isolate the product
PurificationColumn ChromatographyTo purify the final compound

Detailed Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).[12]

  • Reagent Addition: Add this compound (1.0 eq.) and the anhydrous, degassed solvent. Finally, add the amine (1.2 eq.) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110°C. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The final product is purified by silica gel chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2,5-Dibromo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of 2,5-Dibromo-3-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer robust protocols to enhance reaction yield and selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion to the desired product. What are the primary causes?

Answer: Low or no conversion in the Suzuki coupling of a substituted dihalopyridine is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions.

  • Possible Cause 1: Catalyst Deactivation. The nitrogen atom in the pyridine ring can coordinate to the palladium center, forming inactive catalyst species and halting the catalytic cycle.[1][2] This is a well-documented challenge for coupling reactions involving heteroaryl halides.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or the use of pre-catalysts incorporating these (e.g., XPhos Pd G4) can sterically shield the palladium atom, preventing inhibitory coordination with the pyridine nitrogen and promoting the desired catalytic activity.[4][5]

  • Possible Cause 2: Inappropriate Base. The base is critical for activating the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[6] An unsuitable base can lead to a stalled reaction.

    • Solution:

      • Base Strength: For a substrate without base-sensitive functional groups, a moderately strong inorganic base is often optimal. Potassium phosphate (K₃PO₄) is highly effective, particularly for less reactive substrates.[4][7] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also common and effective choices.[4][8]

      • Solubility: The poor solubility of inorganic bases in organic solvents can be a limiting factor.[6] Ensure vigorous stirring and consider a solvent system that improves solubility, such as a dioxane/water or toluene/water mixture.[7][9]

  • Possible Cause 3: Oxygen Contamination. The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[4]

    • Solution: Rigorous exclusion of oxygen is mandatory. Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes).[4] The reaction should be set up and run under a positive pressure of an inert gas.[1]

Question 2: I am observing significant byproduct formation, especially homocoupling of my boronic acid and/or double-coupling on the pyridine ring. How can I improve selectivity?

Answer: Byproduct formation indicates that while the catalyst is active, the reaction conditions favor undesired pathways. Controlling stoichiometry and understanding the substrate's intrinsic reactivity are key.

  • Issue 1: Homocoupling of Boronic Acid. This side reaction, forming a biaryl from two boronic acid molecules, is primarily driven by oxygen.

    • Solution: As detailed above, meticulous degassing of all reagents and solvents and maintaining an inert atmosphere throughout the experiment are the most effective preventative measures.[4]

  • Issue 2: Uncontrolled Double-Coupling. Achieving selective mono-arylation on a di-halogenated substrate requires careful control over reaction conditions.

    • Solution:

      • Stoichiometry: Limit the amount of the boronic acid to 1.0-1.1 equivalents relative to the this compound. This ensures it is the limiting reagent for the second coupling.

      • Temperature and Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant formation of the di-substituted product occurs. Lowering the reaction temperature may also help control the rate of the second coupling.

  • Issue 3: Protodeboronation. This side reaction, where the boronic acid is replaced by a hydrogen atom, is often exacerbated by the presence of water and certain bases.[6][10]

    • Solution: If protodeboronation is a major issue, consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[4] Alternatively, running the reaction under anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) and an additive like trimethyl borate can be beneficial, especially for labile heteroaryl boronates.[11]

Frequently Asked Questions (FAQs)

Q1: Which bromine atom on this compound is more reactive for a selective mono-coupling?

A1: The reactivity of the C-Br bonds is dictated by both electronic and steric effects. In substituted pyridines, the C2 and C6 positions are generally more electron-deficient due to the inductive effect of the ring nitrogen, making them more susceptible to oxidative addition by the Pd(0) catalyst. Therefore, the bromine at the C2 position is typically more reactive and will likely undergo Suzuki coupling preferentially. DFT calculations and experimental results on similar systems, like 2,4-dibromopyridine, confirm that oxidative addition occurs more readily at the C2 position.[12]

Q2: How do I choose the optimal catalyst and ligand system?

A2: The choice depends on the specific boronic acid partner and the desired outcome. For a robust starting point with this compound, a system known to perform well with electron-rich heteroaryl halides is recommended.

  • For General Reliability: Pd(PPh₃)₄ is a classic, reliable catalyst that is effective for many substrates.[7][8]

  • For Challenging Substrates: Systems using bulky, electron-rich Buchwald-type ligands (e.g., Pd₂(dba)₃ with SPhos or XPhos) often provide higher yields and faster reaction times, as they are specifically designed to overcome catalyst deactivation by heteroatoms.[4][8]

  • For Broad Substrate Scope: PdCl₂(dppf) is another excellent and widely used catalyst that is effective for a broad range of substrates.[8]

Q3: What is the role of the solvent, and how does a water co-solvent help?

A3: The solvent system is critical for solubilizing the reactants, base, and catalytic species.[13]

  • Aprotic Solvents: Toluene, 1,4-dioxane, and DMF are commonly used.[4] Their primary role is to dissolve the organic starting materials and the palladium complex.

  • Water as a Co-solvent: Often, a mixture like dioxane/water or toluene/water gives superior results.[9] Water helps to dissolve the inorganic base (e.g., K₃PO₄ or K₂CO₃), facilitating its role in the catalytic cycle.[7][9] The optimal ratio of organic solvent to water often needs to be determined empirically but a 4:1 to 5:1 ratio is a common starting point.[2]

Data & Protocols

Table 1: Representative Reaction Conditions for Suzuki Coupling of Bromopyridines

This table summarizes typical conditions that serve as an excellent starting point for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Typical YieldNotes
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA very common and reliable catalyst system.[8]
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic, cost-effective system.[8]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands excel with challenging heteroaryl halides.[8]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[8]

Experimental Workflow & Diagrams

The following diagrams illustrate the typical workflow and decision-making process for troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add Solids to Flask (Dibromopyridine, Boronic Acid, Base, Catalyst) inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert degas 3. Add Degassed Solvent inert->degas heat 4. Heat to Temperature (e.g., 80-110 °C) with Stirring degas->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to Room Temp monitor->cool extract 7. Aqueous Workup (Dilute, Extract with Organic Solvent) cool->extract purify 8. Purify (Column Chromatography) extract->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

G node_sol node_sol start Low Yield or No Reaction? q_oxygen Was the reaction rigorously degassed? start->q_oxygen q_catalyst Is the catalyst/ligand appropriate for pyridines? q_oxygen->q_catalyst Yes sol_oxygen Solution: Re-run with thorough degassing (e.g., freeze- pump-thaw). q_oxygen->sol_oxygen No q_base Is the base strength and solubility adequate? q_catalyst->q_base Yes sol_catalyst Solution: Switch to a bulky, electron- rich ligand (e.g., SPhos) or a pre-catalyst. q_catalyst->sol_catalyst No q_temp Is the temperature high enough? q_base->q_temp Yes sol_base Solution: Try a stronger or more soluble base (e.g., K₃PO₄) in a biphasic system. q_base->sol_base No sol_temp Solution: Increase temperature (typically 80-110 °C). q_temp->sol_temp No

References

Technical Support Center: Cross-Coupling Reactions of 2,5-Dibromo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cross-coupling reactions involving 2,5-Dibromo-3-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this versatile heteroaromatic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation. Our aim is to equip you with the scientific understanding and practical solutions necessary to optimize your synthetic routes and achieve your target molecules with higher purity and yield.

I. General Troubleshooting and Key Considerations

Before delving into the specifics of each cross-coupling reaction, it's crucial to understand the inherent reactivity of this compound and the general principles that govern the success of these transformations.

Understanding the Substrate: Regioselectivity is Key

The primary challenge in the cross-coupling of this compound is controlling the regioselectivity. The pyridine ring is electron-deficient, which influences the reactivity of the C-Br bonds. Generally, the C2 and C6 positions (α to the nitrogen) are more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst compared to the C3 and C5 positions (β to the nitrogen).[1][2] The presence of an electron-donating methoxy group at the C3 position further modulates the electronic landscape of the ring, reinforcing the higher reactivity of the C2 position.

Expected Reactivity Order: C2-Br > C5-Br

This inherent difference in reactivity is the foundation for achieving selective mono-functionalization at the C2 position. However, forcing conditions or prolonged reaction times can lead to di-substitution.

Common Side Reactions Across All Coupling Types

Several side reactions are common to palladium-catalyzed cross-couplings and can significantly impact your reaction's success. Understanding these pathways is the first step toward mitigating them.

  • Dehalogenation (Hydrodehalogenation): This is the replacement of a bromine atom with a hydrogen atom, leading to the formation of mono-bromo-3-methoxypyridine or 3-methoxypyridine as byproducts.[3] This can be particularly problematic with highly active catalysts and in the presence of hydride sources (e.g., certain bases or solvents).[3]

  • Homocoupling: This involves the coupling of two molecules of the same starting material. For instance, the homocoupling of a boronic acid in a Suzuki reaction can form a symmetrical biaryl byproduct.[1][4][5] This is often mediated by the presence of oxygen or can occur via a palladium(II)-mediated pathway.[4][5]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6] This is a common issue with nitrogen-containing heterocycles and can result in sluggish or incomplete reactions. The formation of palladium black is a visual indicator of catalyst decomposition.[6]

II. Suzuki-Miyaura Coupling: A Detailed Guide

The Suzuki-Miyaura coupling is a widely used and robust method for the formation of C-C bonds. However, even this reliable reaction can present challenges when working with this compound.

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q1: I am getting a mixture of mono- and di-substituted products. How can I favor mono-substitution at the C2 position?

A1: Achieving selective mono-substitution is primarily a matter of controlling the reaction stoichiometry and conditions.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. This will favor the reaction at the more reactive C2 position, and once the mono-substituted product is formed, the reaction will slow down significantly.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product. Lowering the reaction temperature can also enhance selectivity.

  • Catalyst and Ligand Choice: While standard catalysts like Pd(PPh₃)₄ can be effective, using a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes improve selectivity by sterically hindering the approach to the C5 position of the mono-substituted intermediate.[4]

Q2: My main side product is the homocoupled boronic acid. What is causing this and how can I prevent it?

A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings.[1][4][5][7]

  • Oxygen Contamination: The most common cause is the presence of oxygen, which can lead to the oxidative homocoupling of the boronic acid.[4][5] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).

  • Palladium(II) Precatalysts: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to produce the homocoupled product.[4][5] Using a well-defined Pd(0) precatalyst or ensuring efficient in situ reduction of the Pd(II) source can mitigate this.

  • Base and Temperature: The choice of base and high reaction temperatures can also influence the rate of homocoupling. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and running the reaction at the lowest effective temperature can be beneficial.

Q3: I am observing significant protodeborylation of my boronic acid. What are the causes and solutions?

A3: Protodeborylation is the cleavage of the C-B bond and its replacement with a C-H bond, consuming your boronic acid and reducing the yield.[2][8]

  • Reaction Conditions: High temperatures, prolonged reaction times, and the presence of water can accelerate protodeborylation.[8]

  • pH: Both acidic and basic conditions can promote this side reaction.[2][8] The choice of base is critical. While a base is necessary for the catalytic cycle, an overly strong or concentrated base can increase the rate of protodeborylation.

  • Substrate Stability: Heteroaromatic boronic acids are particularly susceptible to protodeborylation.[8] Using boronic esters (e.g., pinacol esters) can improve stability.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Yield or Complex Mixture in Suzuki Coupling check_purity Are starting materials pure and dry? start->check_purity check_deoxygenation Was the reaction thoroughly deoxygenated? check_purity->check_deoxygenation check_conditions Review reaction conditions (temp, time, stoichiometry) check_deoxygenation->check_conditions analyze_byproducts Identify major side products (LC-MS, NMR) check_conditions->analyze_byproducts homocoupling Homocoupling of Boronic Acid analyze_byproducts->homocoupling Symmetrical biaryl byproduct protodeborylation Protodeborylation analyze_byproducts->protodeborylation Protonated boronic acid starting material dehalogenation Dehalogenation analyze_byproducts->dehalogenation Mono-bromo or debrominated pyridine no_reaction No or low conversion analyze_byproducts->no_reaction Mainly starting materials optimize_deoxygenation Improve degassing procedure homocoupling->optimize_deoxygenation optimize_pd_source Use Pd(0) precatalyst or ensure efficient reduction of Pd(II) homocoupling->optimize_pd_source optimize_boronic_ester Use boronic ester instead of acid protodeborylation->optimize_boronic_ester optimize_base Screen different bases (e.g., milder base) protodeborylation->optimize_base dehalogenation->optimize_base optimize_solvent Use anhydrous solvents dehalogenation->optimize_solvent optimize_catalyst Screen different ligands/catalysts no_reaction->optimize_catalyst

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of this compound.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a starting point and may require optimization for specific substrates.[4][9]

ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%)Pd(PPh₃)₄ is a reliable choice. For challenging substrates, consider using a catalyst with a Buchwald ligand like SPhos.[4]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)K₃PO₄ can also be effective. The choice of base can influence both the reaction rate and side reactions.[4]
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)Ensure solvents are thoroughly degassed.
Temperature 80-110 °CLower temperatures may be required to favor mono-substitution.
Atmosphere Argon or NitrogenCrucial to prevent catalyst deactivation and homocoupling.

III. Stille Coupling

The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups.[10][11] However, the toxicity of organotin compounds is a significant drawback.

Frequently Asked Questions (FAQs) for Stille Coupling

Q1: What are the most common side reactions in Stille coupling of this compound?

A1: The primary side reaction is the homocoupling of the organostannane reagent.[10] This can occur through two main pathways: a reaction with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[10] Careful control of the catalyst and reaction conditions is necessary to minimize this.

Q2: How can I control the selectivity between mono- and di-substitution?

A2: Similar to the Suzuki coupling, controlling the stoichiometry of the organostannane reagent is key. Using a slight excess (around 1.1 equivalents) will favor mono-substitution at the more reactive C2 position.

Q3: Are there any specific considerations for the 3-methoxy group?

A3: The electron-donating nature of the methoxy group can enhance the reactivity of the C2 position towards oxidative addition, further favoring selective mono-substitution at this site.

IV. Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C-C triple bonds between terminal alkynes and aryl halides.[12][13][14]

Frequently Asked Questions (FAQs) for Sonogashira Coupling

Q1: My Sonogashira reaction is giving a lot of alkyne homocoupling (Glaser coupling). How can I suppress this?

A1: The homocoupling of terminal alkynes is a very common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[15]

  • Rigorous Deoxygenation: As with other cross-coupling reactions, thoroughly degassing the reaction mixture and maintaining an inert atmosphere is critical.

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to avoid this side reaction. These often require a different choice of ligand and base.

  • Use of a Co-solvent: The choice of amine base and co-solvent can influence the rate of homocoupling.

Q2: I am observing low yields and catalyst decomposition. What could be the issue?

A2: The pyridine nitrogen can coordinate to the palladium and copper catalysts, leading to deactivation. Using a ligand that can effectively compete with the pyridine for coordination to the metal center is important. Additionally, ensuring the purity of the alkyne is crucial, as impurities can poison the catalyst.

V. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of C-N bonds, allowing for the coupling of amines with aryl halides.[5][16][17][18][19]

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination

Q1: How can I achieve selective mono-amination at the C2 position of this compound?

A1: The principles of regiocontrol are similar to C-C coupling reactions. The C2 position is electronically favored for oxidative addition.[1]

  • Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents).

  • Ligand Choice: The choice of phosphine ligand is critical in Buchwald-Hartwig amination.[16] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often necessary for efficient coupling and can influence selectivity.[9]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being a common choice. However, for sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary.[18]

Q2: What are the potential side reactions in the Buchwald-Hartwig amination of this substrate?

A2: Besides the potential for di-amination, hydrodehalogenation can be a significant side reaction.[16] The choice of base and solvent can influence the extent of this side reaction. Additionally, β-hydride elimination can occur if the amine has β-hydrogens, leading to the formation of an enamine or imine and the reduced arene.[16][20]

Catalytic Cycle and Side Reactions in Buchwald-Hartwig Amination

cluster_0 Catalytic Cycle cluster_1 Side Reactions Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Br Amine Coordination Amine Coordination Oxidative Addition->Amine Coordination R2NH Hydrodehalogenation Hydrodehalogenation Oxidative Addition->Hydrodehalogenation Hydride source Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Forms C-N bond Beta-Hydride Elimination Beta-Hydride Elimination Deprotonation->Beta-Hydride Elimination If amine has β-H Reductive Elimination->Pd(0) Product (Ar-NR2) Reduced Arene + Imine Reduced Arene + Imine Beta-Hydride Elimination->Reduced Arene + Imine Reduced Arene Reduced Arene Hydrodehalogenation->Reduced Arene

Caption: Catalytic cycle and common side reactions in Buchwald-Hartwig amination.

VI. Heck Reaction

The Heck reaction couples aryl halides with alkenes.[21] While widely used, its application to dihalopyridines can lead to unexpected outcomes.

Frequently Asked Questions (FAQs) for Heck Reaction

Q1: I tried a Heck reaction with this compound and got a complex mixture of products. What might be happening?

A1: The Heck reaction with 2,5-dibromopyridine has been reported to unexpectedly yield 5,5'-di(alkenyl)-2,2'-bipyridines.[7] This is proposed to occur via a palladium-catalyzed dimerization of the starting material to form 5,5'-dibromo-2,2'-bipyridine, followed by a twofold Heck reaction.[7] It is plausible that a similar dimerization could occur with this compound, leading to a complex product mixture. Careful analysis of the product mixture is necessary to identify such byproducts.

Q2: How can I promote the desired mono-alkenylation?

A2: To favor the desired mono-Heck product, careful optimization of the reaction conditions is required.

  • Control Stoichiometry: Use a limited amount of the alkene.

  • Ligand and Additives: The choice of phosphine ligand and additives can significantly influence the reaction pathway. Screening different ligands may be necessary to suppress the dimerization pathway.

  • Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to minimize the formation of byproducts.

VII. Concluding Remarks

The cross-coupling of this compound is a powerful tool for the synthesis of complex, functionalized pyridines. Success in these reactions hinges on a thorough understanding of the substrate's inherent reactivity, particularly the preferential reactivity of the C2-Br bond, and a proactive approach to mitigating common side reactions such as dehalogenation, homocoupling, and catalyst deactivation. By carefully controlling stoichiometry, judiciously selecting catalysts, ligands, and bases, and rigorously maintaining an inert atmosphere, researchers can navigate the challenges associated with this substrate and efficiently access their target molecules. This guide serves as a starting point for your troubleshooting and optimization efforts. For further, in-depth understanding, we encourage you to consult the cited literature.

VIII. References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. --INVALID-LINK--

  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions - Benchchem. Benchchem. --INVALID-LINK--

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine - Benchchem. Benchchem. --INVALID-LINK--

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B. --INVALID-LINK--

  • Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines | Request PDF. ResearchGate. --INVALID-LINK--

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. --INVALID-LINK--

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. --INVALID-LINK--

  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem. Benchchem. --INVALID-LINK--

  • Sonogashira Coupling Reaction with Diminished Homocoupling. --INVALID-LINK--

  • Stille Coupling - Organic Chemistry Portal. Organic Chemistry Portal. --INVALID-LINK--

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem. Benchchem. --INVALID-LINK--

  • Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. --INVALID-LINK--

  • Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research - Benchchem. Benchchem. --INVALID-LINK--

  • Heck reaction - Wikipedia. Wikipedia. --INVALID-LINK--

  • Stille reaction - Wikipedia. Wikipedia. --INVALID-LINK--

  • Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development - Benchchem. Benchchem. --INVALID-LINK--

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--

  • Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon | Request PDF. ResearchGate. --INVALID-LINK--

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. --INVALID-LINK--

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. --INVALID-LINK--

  • Sonogashira coupling - Wikipedia. Wikipedia. --INVALID-LINK--

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. --INVALID-LINK--

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. ResearchGate. --INVALID-LINK--

  • Buchwald-Hartwig Chemistry - Macmillan Group. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions - Benchchem. Benchchem. --INVALID-LINK--

  • Stille Coupling - Chemistry LibreTexts. Chemistry LibreTexts. --INVALID-LINK--

  • A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions - Benchchem. Benchchem. --INVALID-LINK--

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. --INVALID-LINK--

References

purification of 2,5-Dibromo-3-methoxypyridine reaction products by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 2,5-Dibromo-3-methoxypyridine. The following troubleshooting guides and FAQs are designed to provide direct, actionable solutions to challenges encountered during column chromatography, ensuring the integrity and purity of your final compound.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific, frequently encountered issues during the column chromatography of this compound and related pyridine derivatives.

Question: My TLC shows good separation, but the column purification results in broad, overlapping fractions. What's going wrong?

Answer: This is a classic discrepancy between analytical (TLC) and preparative (column) chromatography. Several factors could be at play:

  • Overloading the Column: The most common cause. A column has a finite capacity. Overloading it with crude material saturates the stationary phase, leading to poor separation that doesn't reflect the TLC results. As a rule of thumb, the amount of crude product should be about 1-5% of the mass of the silica gel.

  • Poor Column Packing: Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample flow unevenly, completely ruining the separation. Ensure your silica slurry is homogeneous and allowed to settle into a uniform bed without any voids.

  • Sample Loading Technique: Applying the sample in a large volume of strong solvent will cause it to spread into a wide band before it even begins to separate. The sample should be dissolved in the minimum amount of the mobile phase or a weak, volatile solvent (like dichloromethane), or alternatively, dry-loaded.[1][2]

Question: My product seems to be degrading on the column. I'm recovering significantly less material than expected and seeing new, unexpected spots on the TLC of my fractions. How can I prevent this?

Answer: Pyridine derivatives like this compound can be sensitive to the acidic nature of standard silica gel.[3] The lone pair of electrons on the pyridine nitrogen can interact with acidic silanol groups (Si-OH) on the silica surface, potentially catalyzing degradation.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites. Prepare a slurry of your silica gel in the chosen eluent and add 0.5-1% triethylamine (or another volatile base like pyridine). This base will occupy the acidic sites, preventing your compound from interacting with them.[3]

  • Use a Different Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase like neutral or basic alumina, which is less acidic than silica gel.[3]

  • Run a Stability Test: Before committing your entire batch, perform a simple check. Spot your crude material on a TLC plate, then add a small amount of silica gel on top of the spot. Let it sit for an hour, then elute the plate. If a new spot appears or the original spot diminishes, it confirms instability on silica.[4]

Question: I'm observing significant "tailing" or "streaking" of my product's spot/peak. How can I achieve sharper, more defined bands?

Answer: Peak tailing is a very common issue when purifying basic compounds like pyridines on acidic silica gel.[3] It is caused by the strong, non-ideal interaction between the basic nitrogen of your compound and the acidic silanol groups on the silica surface.[3] A portion of the molecules "stick" to the silica and elute more slowly, creating a tail.

Solution:

  • Add a Basic Modifier to the Eluent: The most effective solution is to add a small amount (typically 0.1-1%) of a competing base, such as triethylamine or a few drops of ammonia, to your mobile phase.[1] This modifier will bind to the active acidic sites on the silica, preventing your target compound from interacting strongly and allowing it to elute in a much sharper band.

Question: My compound is not eluting from the column, even after I've flushed with a large volume of the solvent system determined by TLC. What should I do?

Answer: This situation can be alarming but is usually solvable. Here are the potential causes and solutions in order of likelihood:

  • Eluent is Not Polar Enough: The polarity of a solvent system on a flat TLC plate can sometimes be insufficient for a packed 3D column. The compound is adsorbed too strongly.

    • Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, you might move from 9:1 to 7:1 or 5:1. This "gradient elution" should be done slowly to avoid eluting impurities along with your product.[5]

  • Compound Degradation/Irreversible Adsorption: As mentioned previously, the compound may have decomposed or is so strongly bound to the silica that it won't elute under normal conditions.[4]

    • Solution: If a polarity increase doesn't work, you may need to flush the column with a very polar solvent like methanol/dichloromethane to recover any material, though it will likely be impure.[6] Always perform a silica stability test first to diagnose this issue.[4]

  • Compound is Undetected: It's possible the compound has eluted, but the fractions are too dilute to be seen on a TLC plate by UV or stain.

    • Solution: Try concentrating a few fractions in the range where you expected the compound to elute and re-spotting them on a TLC plate.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and eluent system for purifying this compound?

A1: The most common and cost-effective stationary phase is silica gel (60 Å, 230-400 mesh) .[3] For the eluent, a two-component system of a non-polar solvent and a polar solvent is standard. The most widely used and effective system is a mixture of hexane (or petroleum ether) and ethyl acetate .[3][6] The optimal ratio must be determined experimentally using Thin-Layer Chromatography (TLC).

Q2: How do I determine the optimal solvent system ratio using TLC?

A2: The goal of TLC analysis is to find a solvent mixture that gives your target compound, this compound, a retention factor (Rf) of approximately 0.2 to 0.4 .[3] An Rf in this range generally ensures good separation from impurities and a reasonable elution time from the column.

  • If the Rf is too high (>0.5): Your compound will elute too quickly, mixing with non-polar impurities. Decrease the amount of the polar solvent (e.g., ethyl acetate).

  • If the Rf is too low (<0.2): Your compound will take a very long time to elute, leading to broad bands and excessive solvent use. Increase the amount of the polar solvent.

Q3: Should I use "wet loading" or "dry loading" to apply my sample to the column?

A3: The choice depends on the solubility of your crude product.

  • Wet Loading: This is the faster method. You dissolve the crude sample in the absolute minimum amount of the initial mobile phase (or a less polar, volatile solvent like dichloromethane) and carefully pipette it onto the top of the silica bed.[2] This is ideal for samples that are readily soluble in the eluent.

  • Dry Loading: This method is preferred when your compound has poor solubility in the eluent or when you need the highest possible resolution.[1][2] You dissolve the crude product in a volatile solvent (e.g., dichloromethane, acetone), add a small amount of silica gel to the solution, and evaporate the solvent on a rotary evaporator to get a dry, free-flowing powder.[2] This powder is then carefully added to the top of the packed column. This technique ensures the sample is introduced as a very narrow, concentrated band.

Q4: What are some potential impurities I should be looking for from the synthesis of this compound?

A4: While the specific impurity profile depends heavily on the synthetic route, common impurities could include:

  • Unreacted Starting Materials: For instance, if synthesized from a precursor like 2-amino-5-bromo-3-methoxypyridine, some of this starting material may remain.

  • Mono-brominated Species: Incomplete bromination could lead to the presence of 2-bromo-3-methoxypyridine or 5-bromo-3-methoxypyridine.

  • Over-brominated or Isomeric Products: Depending on the reaction conditions, other isomers or tri-brominated species could potentially form.

  • Reagents and Catalysts: Residual reagents from the workup, such as palladium catalysts from coupling reactions, might be present.[8]

Data & Protocols

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Compound PolarityRecommended Solvent SystemStarting Ratio (Non-polar:Polar)Notes
Non-polarHexane / Ethyl Acetate95:5 to 90:10The standard for many organic compounds. Adjust ratio based on TLC.[6]
IntermediateHexane / Ethyl Acetate80:20 to 50:50Good for compounds with moderate polarity.
PolarDichloromethane / Methanol98:2 to 95:5For more polar compounds that don't move in Hex/EtOAc.[6]
Basic (Amines)Dichloromethane / Methanol (+1% NH₄OH)95:5 (+1%)The basic additive is crucial for preventing peak tailing.[9]
Protocol 1: General Procedure for Flash Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of your crude this compound in a solvent like dichloromethane.

    • Spot it on a TLC plate and test various solvent systems (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate) to find the ratio that gives the target compound an Rf of ~0.3.[5]

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand (~1 cm).

    • Prepare a slurry of silica gel in your chosen initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure no air bubbles are trapped.

    • Add another thin layer of sand on top of the packed silica to protect the surface.[3]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the sand layer in the column.[2]

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column, ensuring not to disturb the top layer.

    • Apply gentle positive pressure (using a pump or bulb) to begin eluting the solvent through the column.

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

    • Monitor the separation by periodically taking TLC spots from the collected fractions.

  • Analysis and Product Isolation:

    • Once the desired product has fully eluted, combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visual Workflow

Troubleshooting Logic for Column Chromatography

The following diagram outlines a systematic approach to diagnosing and solving common issues during the purification process.

TroubleshootingWorkflow Start Problem Encountered During Column PoorSep Poor Separation / Overlapping Fractions Start->PoorSep Degradation Product Degradation / Low Recovery Start->Degradation Tailing Peak Tailing / Streaking Start->Tailing NoElution Compound Not Eluting Start->NoElution Cause_Overload Cause: Column Overloaded? PoorSep->Cause_Overload Cause_Packing Cause: Poor Packing? PoorSep->Cause_Packing Cause_Acid Also consider degradation Degradation->Cause_Acid Cause_Interaction Cause: Acid-Base Interaction? Tailing->Cause_Interaction NoElution->Cause_Acid Cause_Polarity Also consider degradation NoElution->Cause_Polarity Sol_ReduceLoad Solution: Reduce Sample Load Cause_Overload->Sol_ReduceLoad Sol_Repack Solution: Repack Column Carefully Cause_Packing->Sol_Repack Sol_Deactivate Solution: Deactivate Silica (w/ Et3N) or Use Alumina Cause_Acid->Sol_Deactivate Sol_Modifier Solution: Add Basic Modifier (0.1-1% Et3N) to Eluent Cause_Interaction->Sol_Modifier Sol_IncreasePol Solution: Gradually Increase Eluent Polarity Cause_Polarity->Sol_IncreasePol

References

Technical Support Center: Buchwald-Hartwig Amination of 2,5-Dibromo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 2,5-Dibromo-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

The Buchwald-Hartwig amination of this compound can be a nuanced reaction. Below are common problems encountered during this procedure, along with their potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Product

A lack of product formation is a frequent hurdle. The root cause often lies in the catalyst system or reaction conditions.

Potential Causes:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may have been deactivated.[1][2]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[3][4] An unsuitable ligand can lead to a stalled reaction.

  • Incorrect Base Selection: The base is critical for the deprotonation of the amine.[5][6] A base that is too weak may not be effective, while an overly strong base can lead to side reactions.[1]

  • Poor Solvent Quality: The presence of water or oxygen in the solvent can poison the catalyst.[4]

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.[3][7]

Solutions:

  • Catalyst and Ligand Screening: Experiment with different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a variety of phosphine ligands. For electron-deficient substrates like dihalopyridines, bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often effective.[1]

  • Base Optimization: If using a weak base like K₂CO₃ or K₃PO₄ with limited success, consider a stronger base such as NaOt-Bu or LHMDS.[1][3] Be mindful that strong bases can be incompatible with certain functional groups.[1]

  • Ensure Anhydrous and Degassed Conditions: Use freshly distilled, anhydrous solvents. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[4]

  • Temperature Adjustment: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[4][7]

Issue 2: Formation of Side Products

The presence of impurities and side products can complicate purification and reduce the yield of the desired amine.

Potential Causes:

  • Hydrodehalogenation: The aryl halide can be reduced, replacing the bromine atom with a hydrogen. This is a common side reaction in Buchwald-Hartwig aminations.[8]

  • Homocoupling: The aryl halide can couple with itself to form a biaryl species.

  • Double Amination: Both bromine atoms on the pyridine ring may react with the amine.

  • Reaction with the Solvent: Some solvents can participate in side reactions at elevated temperatures.

Solutions:

  • Optimize Ligand-to-Palladium Ratio: A higher ligand-to-metal ratio can sometimes suppress hydrodehalogenation.

  • Control Reaction Time and Temperature: Prolonged reaction times or excessive temperatures can promote the formation of side products. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

  • Stoichiometry Control: To favor mono-amination, use a slight excess of the this compound relative to the amine.

  • Choice of Amine: If double amination is a persistent issue, consider using a bulkier amine if the target molecule allows.

Issue 3: Difficult Purification

Purification of the product can be challenging due to the presence of residual catalyst, ligand, and side products.[9][10]

Potential Causes:

  • Residual Palladium Catalyst: The palladium catalyst can be difficult to remove completely.

  • Oxidized Phosphine Ligand: The phosphine ligand can be oxidized during the reaction, leading to impurities that are difficult to separate from the product.

  • Similar Polarity of Product and Impurities: The desired product and certain side products may have similar polarities, making chromatographic separation difficult.

Solutions:

  • Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can help remove some of the palladium catalyst.[9]

  • Acid-Base Extraction: If the product is basic, an acid-base extraction can be an effective purification method. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to extract the amine product into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

  • Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation. Sometimes, a gradient elution is necessary.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.

Frequently Asked Questions (FAQs)

Q1: Which bromine atom on this compound is more reactive in the Buchwald-Hartwig amination?

In dihalopyridines, the reactivity of the halogen atoms is influenced by electronic and steric factors. For this compound, the bromine at the 2-position is generally more reactive towards oxidative addition to the palladium(0) catalyst.[11] This is due to the electronic influence of the pyridine nitrogen. Therefore, mono-amination is expected to occur preferentially at the C2 position.

Q2: What is a good starting point for reaction conditions for a new amine with this compound?

A reliable starting point would be:

ComponentRecommendation
Palladium Source Pd₂(dba)₃ (1-2 mol%)
Ligand XPhos (2-4 mol%)
Base NaOt-Bu (1.4 equivalents)
Solvent Toluene or Dioxane (anhydrous, degassed)
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)

These conditions should be optimized for each specific amine.[12]

Q3: How does the methoxy group at the 3-position affect the reaction?

The electron-donating methoxy group at the 3-position can influence the electronic properties of the pyridine ring. However, the dominant electronic effect in pyridines is the electron-withdrawing nature of the ring itself. The primary driver of regioselectivity will still be the position relative to the pyridine nitrogen.

Q4: Can I use a weaker base like potassium carbonate?

While weaker bases like K₂CO₃ or Cs₂CO₃ offer better functional group tolerance, they often require higher catalyst loadings and longer reaction times.[1] For a challenging substrate like a dihalopyridine, a stronger base like NaOt-Bu is often necessary to achieve a good reaction rate.[1][3]

Experimental Protocols & Data

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure and should be optimized for each specific amine.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.4 equivalents)

  • Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add this compound.

  • Add the anhydrous, degassed toluene via syringe.

  • Finally, add the amine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L_n B->C D Ligand Exchange C->D R'R''NH E Ar-Pd(II)(NHR'R'')L_n D->E F Deprotonation (Base) E->F G Ar-Pd(II)(NR'R'')L_n F->G H Reductive Elimination G->H H->A I Ar-NR'R'' (Product) H->I

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Catalyst Check Catalyst System (Precatalyst, Ligand) Start->Catalyst Base Evaluate Base (Strength, Solubility) Start->Base Conditions Verify Reaction Conditions (Anhydrous, Degassed, Temp.) Start->Conditions ScreenL Screen Different Ligands (e.g., XPhos, RuPhos) Catalyst->ScreenL ScreenB Try a Stronger Base (e.g., NaOt-Bu) Base->ScreenB OptimizeT Increase Temperature Conditions->OptimizeT Success Improved Yield ScreenL->Success ScreenB->Success OptimizeT->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Identifying Byproducts in 2,5-Dibromo-3-methoxypyridine Reactions by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dibromo-3-methoxypyridine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered questions regarding byproduct formation and identification. My approach is rooted in mechanistic understanding and validated analytical strategies to ensure the integrity of your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses common issues and queries that arise during the chemical modification of this compound.

Q1: I'm performing a Suzuki-Miyaura coupling, and my yield is low, with several spots on the TLC. What are the likely byproducts?

A1: In a Suzuki-Miyaura coupling, the primary goal is to form a C-C bond between your pyridine and an organoboron species.[1][2] However, several side reactions can occur, leading to a complex product mixture.

  • Hydrodehalogenation: This is one of the most common byproducts. The palladium catalyst can react with hydrogen sources in the reaction mixture (e.g., solvent, water, or even the boronic acid itself) to replace one or both bromine atoms with hydrogen.[3][4] This will result in 2-Bromo-3-methoxypyridine, 5-Bromo-3-methoxypyridine, or 3-methoxypyridine.

  • Homocoupling (Glaser-type coupling): You may observe the formation of a biaryl product derived from the coupling of two of your boronic acid partners. This is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[5]

  • Protodeboronation: The boronic acid can react with solvent or trace water to be converted back to the corresponding arene, reducing the amount available for the desired cross-coupling.

  • Incomplete Reaction: If the reaction does not go to completion, you will see unreacted this compound and the mono-substituted products (e.g., 2-Aryl-5-bromo-3-methoxypyridine or 5-Aryl-2-bromo-3-methoxypyridine).

Q2: In my Buchwald-Hartwig amination, I see a byproduct with the same mass as my starting material. What could it be?

A2: The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[6][7][8][9] If you observe a byproduct with a mass identical to your starting material after workup, it is likely an isomer formed through a halogen dance or migration reaction, although this is less common for this specific substrate. More frequently, issues arise from:

  • Hydrodehalogenation: Similar to the Suzuki reaction, replacement of a bromine atom with hydrogen is a common side reaction. This would result in a product with a lower mass.

  • Catalyst Deactivation: The strong binding of ammonia or primary amines to the palladium center can sometimes hinder the catalytic cycle, leading to incomplete conversion.[6][10]

  • Side reactions of the Amine: The amine coupling partner can undergo side reactions depending on its structure and the reaction conditions.

If you are certain the mass is identical, careful NMR analysis is required to check for any structural rearrangement.

Q3: I'm attempting a lithium-halogen exchange or Grignard formation, but the reaction is messy. What are the typical pitfalls?

A3: Metal-halogen exchange reactions are highly sensitive to reaction conditions.

  • Regioselectivity Issues: The kinetic site of lithiation on a dibromopyridine can differ from the thermodynamic site. For 2,5-dibromopyridine, monolithiation can occur at either the 2- or 5-position depending on the solvent and concentration.[11][12] While the 3-methoxy group will strongly influence this, you must consider the possibility of forming a mixture of regioisomeric intermediates.

  • Protonolysis: The organometallic intermediates are extremely basic and will be quenched by any proton source (e.g., trace water in the solvent or on the glassware), leading back to the hydrodehalogenated starting material.

  • Formation of Dilithiated Species: Using excess organolithium reagent can lead to a second bromine-lithium exchange, forming a dilithiated intermediate that can lead to a complex mixture of products upon quenching with an electrophile.[13]

Troubleshooting Guides: Byproduct Identification

This section provides systematic approaches to identify specific byproducts using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Guide 1: Identifying Hydrodehalogenation Products

Hydrodehalogenation is the replacement of a bromine atom with a hydrogen atom. This is a common byproduct in many palladium-catalyzed reactions.[14][15][16]

Step 1: Mass Spectrometry Analysis

  • Principle: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio.[17] This gives molecules containing bromine a characteristic isotopic pattern in the mass spectrum.

  • Observation:

    • Your starting material, This compound , will show a cluster of peaks for the molecular ion (M⁺): one at M, one at M+2 (from one ⁸¹Br), and one at M+4 (from two ⁸¹Br atoms), with a relative intensity ratio of approximately 1:2:1.[18]

    • A mono-hydrodehalogenated byproduct (e.g., 2-Bromo-3-methoxypyridine) will show a molecular ion peak cluster with an M and M+2 in a ~1:1 ratio.[17]

    • A di-hydrodehalogenated byproduct (3-methoxypyridine) will show a single molecular ion peak with no significant M+2 peak.

CompoundFormulaMolecular Weight (using ⁷⁹Br)Expected MS Isotopic Pattern (M⁺, M⁺+2, M⁺+4)
Starting Material C₆H₅Br₂NO2671:2:1
Mono-de-brominated C₆H₆BrNO1881:1
Di-de-brominated C₆H₇NO109Single Peak

Step 2: ¹H NMR Analysis

  • Principle: The number and coupling patterns of the aromatic protons on the pyridine ring will change as bromine atoms are replaced by hydrogens.

  • Observation:

    • Starting Material (this compound): You will see two doublets in the aromatic region, corresponding to H-4 and H-6. These protons are meta-coupled to each other.

    • Mono-de-brominated (e.g., 5-Bromo-3-methoxypyridine): If the bromine at C2 is replaced by a proton, you will now have three aromatic protons. You would expect to see signals for H-2, H-4, and H-6.

    • Di-de-brominated (3-methoxypyridine): You will observe signals for four aromatic protons (H-2, H-4, H-5, H-6) with more complex coupling patterns.

Guide 2: Identifying Homocoupling Byproducts

Homocoupling typically refers to the dimerization of your boronic acid reagent in a Suzuki reaction but can also involve the starting aryl halide.

Step 1: Mass Spectrometry Analysis

  • Principle: The byproduct will have a molecular weight that is approximately double that of the coupled fragment.

  • Observation: Look for a molecular ion peak corresponding to the mass of the dimer. For example, if you are coupling with phenylboronic acid, look for a peak corresponding to biphenyl. If your aryl halide is homocoupling, look for a peak corresponding to a dibromodimethoxydipyridyl species.

Step 2: ¹H NMR Analysis

  • Principle: Homocoupled products often have a high degree of symmetry, which simplifies their ¹H NMR spectrum.

  • Observation:

    • Biphenyl (from phenylboronic acid): You will see a complex multiplet in the aromatic region integrating to 10 protons (or fewer signals if substituted).

    • Aryl Halide Dimer: The NMR will depend on the point of coupling. Look for a set of pyridine signals that may show simplified coupling due to symmetry and an integration that is consistent with a dimeric structure.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for analyzing a reaction mixture and identifying potential byproducts.

G cluster_0 Reaction Analysis cluster_1 Byproduct Identification start Crude Reaction Mixture tlc_lcms TLC / LC-MS Analysis start->tlc_lcms main_product Identify Main Product Spot/Peak tlc_lcms->main_product Expected M/z unknown_peak Isolate Unknown Peak/Spot tlc_lcms->unknown_peak Unexpected M/z structure Propose Byproduct Structure ms_analysis Analyze MS Isotopic Pattern unknown_peak->ms_analysis nmr_analysis Acquire and Analyze ¹H and ¹³C NMR ms_analysis->nmr_analysis Hypothesize Structure (e.g., hydrodehalogenation) nmr_analysis->structure Confirm Structure

Caption: Workflow for reaction monitoring and byproduct identification.

Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
  • Isolate the Byproduct: If possible, isolate the byproduct of interest using column chromatography or preparative TLC/HPLC.

  • Dissolve the Sample: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire Spectra: Acquire a standard ¹H NMR spectrum. If further characterization is needed, acquire ¹³C, COSY, HSQC, and HMBC spectra to fully elucidate the structure.

Protocol 2: Sample Preparation for GC-MS or LC-MS Analysis
  • Prepare a Dilute Solution: Take a small aliquot of the crude reaction mixture (or the purified byproduct) and dissolve it in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane for GC-MS; methanol, acetonitrile for LC-MS) to a concentration of approximately 1 mg/mL.

  • Filter the Sample: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

  • Analyze: Inject the filtered sample into the GC-MS or LC-MS system. Ensure the method is suitable for separating the compounds of interest and that the mass spectrometer is scanning an appropriate mass range.

Reference List
  • ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Retrieved from --INVALID-LINK--

  • Chu, S., & Hites, R. A. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Methoxypyridine(620-08-6) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Gurovets, A. S., et al. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. OSTI.GOV. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 3-Methoxypyridine - Optional[13C NMR]. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 4-Methoxypyridine - Optional[13C NMR]. Retrieved from --INVALID-LINK--

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. Retrieved from --INVALID-LINK--

  • Chen, Y., et al. (n.d.). Br/Mg exchange on 2,5-dibromopyridine (10 a) using various exchange reagents. ResearchGate. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,5-Dibromo-3-methylpyridine synthesis. Retrieved from --INVALID-LINK--

  • Khan, M. A., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Organic Chemistry: An Indian Journal.

  • Singh, R., & Charette, A. B. (2014). Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research. Retrieved from --INVALID-LINK--

  • Kumar, S., et al. (2013). Brominated boron dipyrrins: Synthesis, structure, spectral and electrochemical properties. ResearchGate. Retrieved from --INVALID-LINK--

  • Andjelkovic, T., et al. (2018). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Retrieved from --INVALID-LINK--

  • Khan, I., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Retrieved from --INVALID-LINK--

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Retrieved from --INVALID-LINK--

  • Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

  • ResearchGate. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perfluoroaromatic compounds. Part XI. Heterocyclic derivatives of phosphorus and some transition metals. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis. Retrieved from --INVALID-LINK--

  • Chan, S. J., et al. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed. Retrieved from --INVALID-LINK--

  • Chelucci, G., & Pinna, G. A. (2004). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. ResearchGate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • Thieme. (n.d.). Catalytic Hydrodehalogenation Reactions. Retrieved from --INVALID-LINK--

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. Retrieved from --INVALID-LINK--

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from --INVALID-LINK--

  • Schoenebeck, F., & Murphy, J. A. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. PubMed Central. Retrieved from --INVALID-LINK--

  • Biological Magnetic Resonance Bank. (n.d.). bmse000432 Pyridine. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocol: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Retrieved from --INVALID-LINK--

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from --INVALID-LINK--

  • Journal of the American Chemical Society. (n.d.). Brominations with Pyridine Hydrobromide Perbromide. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2019). NMR in pyridine no meta splitting. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Retrieved from --INVALID-LINK--

References

optimizing solvent and base conditions for 2,5-Dibromo-3-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dibromo-3-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile pyridine derivative in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this substrate. Our focus is on explaining the "why" behind experimental choices to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a valuable building block primarily used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common transformations include:

  • Suzuki-Miyaura Coupling: To introduce aryl or vinyl substituents.

  • Buchwald-Hartwig Amination: For the synthesis of aminopyridines.[1][2]

  • Sonogashira Coupling: To install alkyne moieties.

  • Lithiation and Metal-Halogen Exchange: For subsequent reaction with various electrophiles.[3][4]

The presence of two bromine atoms at different positions (C2 and C5) allows for selective and sequential functionalization.

Q2: Which bromine atom is more reactive in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromine at the C2 position is generally more reactive than the one at the C5 position.[1] This is attributed to the electronic environment of the C-Br bonds and the proximity of the C2 position to the pyridine nitrogen, which influences the oxidative addition step in the catalytic cycle. This differential reactivity can be exploited for selective mono-functionalization at the C2 position.

Q3: Why do my reactions with this compound give low yields?

A3: Low yields in reactions involving pyridinic substrates are a frequent issue.[5][6] The primary culprit is often the pyridine nitrogen itself, which can coordinate to the palladium catalyst and form inactive species.[5] This catalyst deactivation slows down or halts the catalytic cycle. Other factors include:

  • Inefficient transmetalation: This step can be sluggish for electron-deficient heteroaryl compounds.[5]

  • Side reactions: Protodeboronation of boronic acids, homocoupling, and debromination can consume starting materials and reduce the yield of the desired product.[5]

  • Poor solubility: The starting materials may not be fully dissolved in the chosen solvent system.

Q4: How do I choose the right base for my reaction?

A4: The choice of base is critical and depends on the specific reaction and the functional group tolerance of your substrates.

  • For Suzuki-Miyaura couplings: A range of bases can be used. Carbonates like K₂CO₃ and Cs₂CO₃ are common and cost-effective.[5] Phosphates such as K₃PO₄ are stronger and can be very effective, especially for less reactive substrates.[5][7]

  • For Buchwald-Hartwig aminations: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is highly effective but is incompatible with some electrophilic functional groups.[8][9] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher catalyst loadings or longer reaction times.[8]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation by pyridine nitrogen. 2. Inefficient transmetalation. 3. Insufficient base strength.1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. 2. Switch to a stronger base like K₃PO₄. 3. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[5]
Significant Byproduct Formation (Homocoupling, Debromination) 1. Presence of oxygen in the reaction mixture (promotes homocoupling). 2. Unstable boronic acid (leads to protodeboronation).1. Thoroughly degas all solvents and the reaction mixture using freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon).[5] 2. Use anhydrous solvents and ensure glassware is dry. 3. Use a more stable boronic ester instead of the boronic acid.[5]
Poor Regioselectivity (Reaction at both C2 and C5) 1. Reaction conditions are too harsh (high temperature, long reaction time).1. Lower the reaction temperature. 2. Reduce the reaction time and monitor by TLC or LC-MS to stop the reaction after mono-substitution. 3. Use a slight excess of the dibromopyridine relative to the boronic acid.
Buchwald-Hartwig Amination
Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Catalyst inhibition. 2. Base incompatibility with starting materials.1. Screen different generations of Buchwald ligands (e.g., Josiphos, BrettPhos). 2. If using a strong base like NaOt-Bu with sensitive functional groups, switch to a weaker base like Cs₂CO₃ or K₃PO₄.[8]
No Reaction 1. Incorrect palladium precursor. 2. Inactive catalyst.1. Ensure you are using a suitable palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂). 2. Use a pre-formed palladium-ligand complex.
Double Amination 1. Excess amine nucleophile. 2. Prolonged reaction time or high temperature.1. Use a stoichiometric amount or slight excess of the dibromopyridine. 2. Monitor the reaction closely and quench once the desired mono-aminated product is formed.

Visualizing the Optimization Workflow

The following diagram illustrates a decision-making process for optimizing a Suzuki-Miyaura coupling reaction with this compound.

Suzuki_Optimization cluster_start Initial Reaction Setup cluster_troubleshoot Troubleshooting cluster_solutions Optimization Steps cluster_end Outcome Start Start with Standard Conditions: - Pd(PPh₃)₄ or Pd(OAc)₂/SPhos - K₂CO₃ or K₃PO₄ - Dioxane/H₂O or Toluene/H₂O - 80-100 °C LowYield Low Yield or No Reaction? Start->LowYield SideProducts Side Products Observed? LowYield->SideProducts No ChangeLigand Screen Bulky Ligands (XPhos, RuPhos) LowYield->ChangeLigand Yes Degas Improve Degassing (Freeze-Pump-Thaw) SideProducts->Degas Yes (Homocoupling) BoronicEster Use Boronic Ester (e.g., pinacol ester) SideProducts->BoronicEster Yes (Protodeboronation) Optimized Optimized Conditions Achieved SideProducts->Optimized No ChangeBase Switch to Stronger Base (K₃PO₄, Cs₂CO₃) ChangeLigand->ChangeBase ChangeBase->Optimized Degas->Optimized BoronicEster->Optimized

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective mono-arylation of this compound at the C2 position.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.1 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq.)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Degassing: Sparge the resulting mixture with argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

scale-up challenges for the synthesis of 2,5-Dibromo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,5-Dibromo-3-methoxypyridine

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important heterocyclic intermediate. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure the successful and safe execution of your experiments.

Synthesis Overview: The Electrophilic Bromination Approach

The most direct laboratory-scale approach to this compound is the electrophilic aromatic substitution of 3-methoxypyridine. The methoxy group is an activating, ortho-para directing group, while the pyridine nitrogen is a deactivating, meta-directing group. This interplay of electronic effects makes the regioselectivity of the bromination a significant challenge. The C2, C4, and C6 positions are activated by the methoxy group, but the C2 and C6 positions are strongly deactivated by the adjacent nitrogen. This typically directs the first bromination to the C4 or C6 position. Achieving the desired 2,5-dibromo substitution pattern requires careful control over reaction conditions to overcome these electronic biases and prevent the formation of undesired isomers and polybrominated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic strategy for this compound when considering scale-up?

A1: While direct dibromination of 3-methoxypyridine is feasible in the lab, it often presents regioselectivity challenges that are difficult to control on a larger scale. For industrial production, a multi-step, more controlled route is often preferred. A common strategy involves starting with a pre-functionalized pyridine, such as an aminopyridine. For instance, a route involving the bromination of an appropriate aminomethoxypyridine followed by a Sandmeyer reaction to replace the amino group with a second bromine atom can provide superior regiochemical control and a more robust, scalable process.[1][2] This avoids the formation of difficult-to-separate isomeric impurities that often plague direct bromination approaches.

Q2: What are the primary safety hazards associated with the bromination of methoxypyridines at scale?

A2: The primary hazards stem from the brominating agents and the reaction's exothermic nature.

  • Molecular Bromine (Br₂): Highly toxic, corrosive, and volatile. Handling requires specialized equipment and ventilation. Its high reactivity can lead to runaway reactions if addition is not carefully controlled.[3][4]

  • N-Bromosuccinimide (NBS): While a solid and generally safer to handle than liquid bromine, NBS can undergo exothermic decomposition, especially in the presence of certain solvents like DMF, which is not recommended for scale-up due to thermal instability.[3]

  • Exothermic Reaction: Electrophilic bromination is exothermic. On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, causing vigorous off-gassing (HBr) and the formation of degradation products.[5] A controlled addition rate and robust cooling are critical.

Q3: How does the methoxy group influence the regioselectivity of bromination on the pyridine ring?

A3: The methoxy group at the 3-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the ortho (C2, C4) and para (C6) positions. Concurrently, the pyridine nitrogen is strongly electron-withdrawing and deactivating. The combination of these effects makes the C4 and C6 positions the most likely sites for initial bromination. Achieving the 2,5-dibromo pattern is challenging because the C5 position is not electronically favored, and the C2 position is sterically and electronically hindered by the adjacent nitrogen. Overcoming this requires forcing conditions or a multi-step strategy.

Q4: Are there "greener" or safer alternatives to traditional brominating agents?

A4: Yes, the field of green chemistry has advanced several alternatives to minimize the hazards associated with molecular bromine.[6] One effective strategy is the in situ generation of bromine. This can be achieved by reacting a stable bromide salt (e.g., KBr or HBr) with an oxidant (e.g., sodium hypochlorite) in a continuous flow reactor.[4][7] This approach avoids the storage and handling of large quantities of toxic Br₂ and allows for precise control over the reaction, minimizing byproduct formation and enhancing safety.[4] For specific applications, electrochemical methods using simple bromide salts like LiBr are also emerging as a sustainable alternative.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem ID Issue Observed Potential Causes Recommended Solutions & Scientific Rationale
SYN-001 Low or No Conversion of Starting Material 1. Inactive Brominating Agent: NBS can degrade over time; liquid Br₂ may be of low purity. 2. Insufficient Activation: Reaction temperature is too low for the electrophilic substitution to proceed at a reasonable rate. 3. Poor Reagent Choice: The chosen brominating agent may not be reactive enough for the deactivated pyridine system.1. Verify Reagent Quality: Use freshly opened or purified NBS. Assay the purity of your Br₂. 2. Optimize Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring by TLC/HPLC. The activation energy for substitution on a deactivated ring can be significant. 3. Consider a Stronger System: If using NBS, the addition of a catalytic amount of a strong acid (e.g., H₂SO₄) can protonate the pyridine nitrogen, further altering the electronic landscape, or using a more potent system like Br₂ in acetic acid may be necessary.
SYN-002 Formation of Multiple Isomers (Low Regioselectivity) 1. Kinetic vs. Thermodynamic Control: Reaction temperature may favor the formation of a kinetic (less stable) isomer. 2. Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, affecting the isomer ratio. 3. Nature of Brominating Agent: Bulky brominating agents may favor substitution at less sterically hindered positions.1. Temperature Screening: Run the reaction at a lower temperature for a longer duration to favor the thermodynamically most stable product. 2. Solvent Optimization: Screen solvents of varying polarity (e.g., CCl₄, CH₂Cl₂, Acetic Acid). Acetic acid can protonate the pyridine, changing the directing effects and potentially improving selectivity. 3. Agent Selection: Compare the results of Br₂ vs. NBS. NBS is bulkier and sometimes offers different selectivity compared to molecular bromine.
SYN-003 Formation of Polybrominated Byproducts (e.g., Tribromo-) 1. Excess Brominating Agent: Using more than the stoichiometric amount of the brominating agent.[9] 2. Reaction Hotspots: Poor mixing or inadequate cooling can create localized areas of high temperature and reagent concentration, promoting further bromination. 3. Prolonged Reaction Time: Leaving the reaction for too long after the desired product has formed can lead to slow over-bromination.1. Control Stoichiometry: Use precisely 2.0 equivalents of the brominating agent. For scale-up, consider adding the substrate to the brominating agent to maintain an excess of the substrate. 2. Improve Heat & Mass Transfer: Ensure vigorous stirring. For reactions over 1L, use an overhead mechanical stirrer. Add the brominating agent slowly and sub-surface if possible to ensure rapid dispersion and temperature control. 3. Reaction Monitoring: Monitor the reaction closely by TLC or HPLC and quench it promptly upon consumption of the mono-bromo intermediate or formation of the desired dibromo-product.
SYN-004 Uncontrolled Exotherm During Reagent Addition 1. Addition Rate Too Fast: The rate of heat generation exceeds the cooling system's capacity. 2. Poor Heat Transfer: In large flasks, the surface-area-to-volume ratio decreases, making heat removal less efficient. 3. Delayed Reaction Initiation: An induction period followed by a sudden, rapid reaction.1. Dose-Controlled Addition: Add the brominating agent dropwise via a syringe pump or an addition funnel. For scale-up, this is a critical process parameter. 2. Reactor Engineering: Use a jacketed reactor with a powerful cooling circulator. Ensure the flask is not oversized for the reaction volume to maximize contact with the cooling bath. 3. Ensure Initiation: Add a small amount of the brominating agent first and confirm that the reaction has started (e.g., slight temperature rise, color change) before proceeding with the bulk addition.
SYN-005 Difficulties in Product Isolation & Purification 1. Emulsion During Workup: Pyridine derivatives can act as surfactants, complicating aqueous/organic extractions. 2. Product is an Oil: The product fails to crystallize from the reaction or purification solvent. 3. Co-crystallization of Impurities: Isomeric byproducts may have similar solubility profiles, making recrystallization ineffective.1. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. If necessary, filter the entire mixture through a pad of celite. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or changing the solvent system for recrystallization. 3. Utilize Chromatography: If recrystallization fails, column chromatography on silica gel is the most effective method for separating isomers. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is typically effective.

Visualizing the Process

General Synthesis Workflow

The following diagram outlines the key stages in the synthesis, workup, and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 3-Methoxypyridine in Solvent B Controlled Addition of Brominating Agent (e.g., Br₂) A->B C Reaction Monitoring (TLC/HPLC) Maintain Temperature B->C D Quench Excess Reagent (e.g., Na₂S₂O₃ soln.) C->D E Neutralization (e.g., NaHCO₃) & Aqueous Extraction D->E F Dry Organic Layer & Evaporate E->F G Crude Product F->G H Recrystallization or Silica Gel Chromatography G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree: Low Product Yield

This flowchart provides a logical path to diagnose the root cause of a low-yield experiment.

G start Low Yield Observed q1 Check Reaction Endpoint: Was Starting Material Fully Consumed? start->q1 incomplete Incomplete Reaction (See SYN-001) q1->incomplete No q2 Analyze Crude Product: Is Mass Balance Low Before Purification? q1->q2 Yes side_rxn Significant Side Reactions (See SYN-002, SYN-003) incomplete->side_rxn workup_loss Product Lost During Workup (See SYN-005) q2->workup_loss Yes purification_loss Product Lost During Purification (See SYN-005) q2->purification_loss No workup_loss->side_rxn

Caption: Decision tree for troubleshooting low yield outcomes.

Reference Experimental Protocol

Disclaimer: This is a representative protocol and must be adapted and optimized for your specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: Synthesis of this compound via direct bromination.

Materials:

  • 3-Methoxypyridine (1.0 eq)

  • Molecular Bromine (Br₂) (2.05 eq)

  • Acetic Acid (as solvent)

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-methoxypyridine (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of substrate). Cool the solution to 0-5°C using an ice-water bath.

  • Bromine Addition: Charge the dropping funnel with a solution of bromine (2.05 eq) in a small amount of acetic acid. Add the bromine solution dropwise to the stirred pyridine solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Cool the reaction mixture back to 0-5°C. Slowly and carefully add saturated sodium thiosulfate solution until the red-brown color of excess bromine has completely disappeared.

  • Workup - Neutralization: Carefully pour the quenched reaction mixture into a beaker containing crushed ice. Slowly add saturated sodium bicarbonate solution in portions until gas evolution ceases and the pH of the aqueous layer is approximately 7-8.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

References

improving the stability of 2,5-Dibromo-3-methoxypyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Dibromo-3-methoxypyridine

A Guide to Enhancing Stability and Troubleshooting Reactions

Introduction

This compound is a highly versatile heterocyclic building block, pivotal in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility stems from the two distinct bromine atoms, which can be selectively functionalized through various transformations, most notably palladium-catalyzed cross-coupling and metal-halogen exchange reactions.[2][3] However, the inherent reactivity of this substrate also presents stability challenges under common reaction conditions. Issues such as hydrodebromination, poor regioselectivity, and general decomposition can lead to low yields and complex product mixtures.

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth troubleshooting advice, explain the causality behind experimental choices, and offer field-proven solutions to common stability issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning black and yielding mostly debrominated starting material. What's happening?

A: A black precipitate is often indicative of palladium black, which forms when the Pd(0) catalyst decomposes and aggregates. This is frequently coupled with hydrodebromination, a common side reaction where a C-Br bond is replaced by a C-H bond.[4] This can be caused by an overly aggressive base, the presence of protic sources (like water or alcohols) that can protonolyze key intermediates, or excessive temperatures.

Q2: Which bromine is more reactive in a typical Suzuki or Buchwald-Hartwig reaction?

A: In palladium-catalyzed cross-coupling reactions involving dihalopyridines, the C-Br bond at the 2-position (alpha to the nitrogen) is generally more reactive towards oxidative addition than the bond at the 5-position.[5][6] This is attributed to the electronic influence of the pyridine nitrogen, which makes the C2 position more electrophilic and susceptible to insertion by the Pd(0) catalyst. Therefore, mono-functionalization typically occurs selectively at the 2-position.

Q3: I'm attempting a lithium-halogen exchange with n-BuLi, but I'm getting a mixture of products. How can I improve selectivity?

A: The regioselectivity of lithium-halogen exchange on 2,5-dibromopyridine is highly sensitive to reaction conditions. Using n-BuLi in non-coordinating solvents like toluene at low concentrations tends to favor exchange at the 2-position.[7] Conversely, coordinating solvents like THF or diethyl ether favor exchange at the 5-position. Furthermore, the methoxy group at C3 can direct lithiation via deprotonation at the C4 position if a sterically hindered amide base like LDA or LTMP is used instead of an alkyllithium.[3][8] Careful selection of solvent, base, and temperature is critical.

Q4: What are the ideal storage conditions for this compound?

A: While the compound is a solid and relatively stable at room temperature, it should be stored in a tightly sealed container in a cool, dry place away from light. To prevent gradual degradation, especially if it will be used in sensitive organometallic reactions, storage under an inert atmosphere (argon or nitrogen) is recommended.

Q5: Can strong bases like NaOH or NaOtBu cause decomposition?

A: Yes. Strong, nucleophilic bases can be detrimental. Hydroxides can participate in unwanted hydrolysis or promote catalyst decomposition in cross-coupling reactions.[9] Very strong, non-nucleophilic bases like NaOtBu, while essential for many Buchwald-Hartwig aminations, can promote side reactions if not used judiciously.[10] In some cases, they can even lead to elimination or rearrangement pathways, particularly at elevated temperatures.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are primary applications for this substrate. Stability issues are common but can be systematically addressed.

Core Problem: Hydrodebromination and Low Yield

This is the most frequent failure mode, resulting in the formation of 2-bromo-3-methoxypyridine or 3-methoxypyridine.

start Low Yield / No Product in Cross-Coupling Reaction check_sm Analysis of Crude Reaction: - TLC, GC-MS, or NMR start->check_sm debrom Is Debrominated SM the Major Byproduct? check_sm->debrom no_reaction Is Unreacted SM the Major Component? check_sm->no_reaction If not debromination cause_debrom Probable Cause: Protonolysis of R-Pd-X or Reductive Elimination with Hydride debrom->cause_debrom Yes cause_no_reaction Probable Cause: Catalyst Inactivity or Poor Reagent Quality no_reaction->cause_no_reaction Yes sol_base Solution 1: Change Base - Use K3PO4 or Cs2CO3 - Avoid strong hydroxides (NaOH, KOH) - Grind inorganic bases finely cause_debrom->sol_base sol_solvent Solution 2: Ensure Anhydrous Conditions - Use dry, degassed solvents - Avoid alcohol co-solvents cause_debrom->sol_solvent sol_temp Solution 3: Lower Temperature - Run reaction at 80-90 °C instead of >100 °C cause_debrom->sol_temp sol_catalyst Solution 1: Check Catalyst/Ligand - Use a fresh catalyst source - Screen different ligands (e.g., SPhos, XPhos) - Ensure proper inert atmosphere setup cause_no_reaction->sol_catalyst sol_boronic Solution 2: Verify Boronic Acid Quality - Check for decomposition (deboronation) - Use boronic ester (e.g., pinacol) for better stability cause_no_reaction->sol_boronic

Figure 1. Troubleshooting workflow for failed cross-coupling reactions.
Optimized Suzuki-Miyaura Protocol to Minimize Instability

This protocol incorporates best practices to suppress common decomposition pathways. The key choices are a milder base (K₃PO₄) and a robust ligand/catalyst system in an appropriate solvent.[2][11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2-3 equivalents, finely ground)

  • Anhydrous, degassed 1,4-Dioxane/Water (e.g., 10:1 ratio)

Step-by-Step Methodology:

  • Vessel Preparation: Add the finely ground K₃PO₄ to a dry Schlenk flask equipped with a magnetic stir bar. Heat the flask under high vacuum for 10-15 minutes to remove adsorbed water, then backfill with argon or nitrogen.

  • Reagent Addition: To the flask, add this compound, the arylboronic acid, Pd₂(dba)₃, and SPhos under a positive pressure of inert gas.

  • Solvent Degassing: The solvent mixture (Dioxane/Water) should be thoroughly degassed before use. This can be done by bubbling argon through the solvent for 30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Setup: Add the degassed solvent to the Schlenk flask via syringe. Seal the flask and place it in a preheated oil bath at 80-90 °C.

  • Monitoring: Stir the reaction vigorously. Monitor progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Troubleshooting Guide: Lithiation and Metal-Halogen Exchange

The generation of organolithium species from this compound is a powerful method for introducing carbon or heteroatom electrophiles. However, these intermediates are highly reactive and prone to decomposition or undesired isomerization.[12]

Core Problem: Lack of Selectivity and Decomposition

The primary challenges are controlling which bromine atom reacts and preventing the resulting organolithium from decomposing or rearranging (e.g., via "halogen dance").[12]

Key Factors Controlling Regioselectivity

The outcome of the lithiation is a delicate balance of electronic effects, steric hindrance, and solvent coordination.

ParameterCondition A (Favors C5-Li)Condition B (Favors C2-Li)Condition C (Favors C4-Li)Causality & Explanation
Base n-BuLi or s-BuLin-BuLi or s-BuLiLDA or LTMPAlkyllithiums favor metal-halogen exchange, whereas bulky amide bases favor kinetic deprotonation. The methoxy group is a powerful ortho-directing group for deprotonation.[3][13]
Solvent Coordinating (THF, Et₂O)Non-coordinating (Toluene, Hexanes)Coordinating (THF)Coordinating solvents stabilize the organolithium intermediate. The C5-lithio species is thermodynamically more stable, and its formation is favored in THF.[7] Non-coordinating solvents favor the kinetically faster exchange at the more electrophilic C2 position.
Temperature -78 °C-78 °C to -90 °C-78 °CLow temperatures are critical to prevent decomposition of the organolithium intermediate and to suppress side reactions like halogen dance or reaction with the solvent (e.g., THF).[12]
Optimized Metal-Halogen Exchange Protocol (Selective C5-Functionalization)

This protocol is designed to generate the thermodynamically favored 5-lithio-2-bromo-3-methoxypyridine intermediate.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.05 equiv, solution in hexanes)

  • Electrophile (e.g., DMF, 1.2 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck flask under argon, add a solution of this compound in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature does not rise above -70 °C during the addition.

  • Lithiation: Add the n-BuLi solution dropwise via syringe over 10-15 minutes. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Quenching: Add the electrophile (e.g., dry DMF) dropwise, ensuring the temperature remains at -78 °C.

  • Warming & Workup: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

cluster_paths start This compound path1 n-BuLi THF, -78°C start->path1 path2 n-BuLi Toluene, -78°C path3 LDA / LTMP THF, -78°C inter1 5-Lithio-2-bromo (Thermodynamic) path1->inter1 electrophile Quench with Electrophile (E+) inter1->electrophile inter2 2-Lithio-5-bromo (Kinetic) path2->inter2 inter2->electrophile inter3 4-Lithio-2,5-dibromo (Directed Metalation) path3->inter3 inter3->electrophile prod1 C5-Functionalized Product electrophile->prod1 from C5-Li prod2 C2-Functionalized Product electrophile->prod2 from C2-Li prod3 C4-Functionalized Product electrophile->prod3 from C4-Li

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 2,5-Dibromo-3-methoxypyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2,5-Dibromo-3-methoxypyridine and its structurally related derivatives. This document is intended for researchers, scientists, and professionals in drug development who utilize pyridine-based heterocyclic compounds. The guide offers a predictive analysis of the NMR spectra of the title compound, supported by experimental data from its analogues, and elucidates the structural effects on chemical shifts and coupling constants.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone in medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals and functional materials. This compound, in particular, serves as a versatile building block for introducing a substituted pyridine motif in complex molecular architectures. A thorough understanding of its spectroscopic properties, especially NMR, is paramount for reaction monitoring, structural confirmation, and purity assessment. This guide aims to provide a comprehensive reference for the NMR characteristics of this compound and its derivatives, enabling researchers to interpret their data with higher confidence.

Predicted and Comparative ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Related Compounds

CompoundH-4 (ppm)H-6 (ppm)OCH₃ (ppm)Solvent
This compound (Predicted) ~7.6~8.3~3.9CDCl₃
3-Bromo-5-methoxypyridine[1]7.36 (dd)8.28 (d)3.86 (s)CDCl₃
2,5-Dibromopyridine7.85-7.75 (m)8.56 (s)-CDCl₃
2-Bromo-5-methoxypyridine7.3 (dd)8.2 (d)3.8 (s)CDCl₃
3-Methoxypyridine[2]7.2-7.1 (m)8.2-8.1 (m)3.8 (s)CDCl₃

Analysis of ¹H NMR Spectra:

  • Methoxy Group (OCH₃): The methoxy protons are expected to appear as a sharp singlet around 3.9 ppm. This is consistent across various methoxypyridine derivatives.[1][3]

  • Ring Protons (H-4 and H-6):

    • H-4: This proton is situated between a bromine atom and a methoxy group. The electron-donating methoxy group will shield this proton, while the electron-withdrawing bromine at position 5 will have a lesser, deshielding effect. We predict a chemical shift of approximately 7.6 ppm.

    • H-6: This proton is adjacent to the nitrogen atom and a bromine atom at position 5. Both exert a strong deshielding effect, pushing the chemical shift downfield. A value of around 8.3 ppm is anticipated. The coupling between H-4 and H-6 is expected to be a small doublet (⁴J), on the order of 2-3 Hz.

Predicted and Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for a Related Compound

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)OCH₃ (ppm)Solvent
This compound (Predicted) ~145~155~125~110~148~56CDCl₃
2-(3-Methoxyphenyl)pyridine[3]156.8156.0125.1-149.355.5CDCl₃
3-Methoxypyridine-155.1123.6120.5141.655.3CDCl₃

Analysis of ¹³C NMR Spectra:

  • C-2 and C-5 (Brominated Carbons): The direct attachment of bromine atoms will cause a significant upfield shift for C-2 and C-5 compared to unsubstituted pyridine, due to the heavy atom effect. However, being attached to the electronegative nitrogen (for C-2) will shift it downfield relative to C-5. We predict chemical shifts of approximately 145 ppm for C-2 and 110 ppm for C-5.

  • C-3 (Methoxy-bearing Carbon): The carbon atom attached to the electron-donating methoxy group will be significantly deshielded, with an expected chemical shift of around 155 ppm.

  • C-4 and C-6: These carbons will be influenced by the neighboring substituents. C-4, being adjacent to the methoxy-bearing carbon, is predicted at around 125 ppm. C-6, adjacent to the nitrogen and a brominated carbon, is expected to be further downfield at approximately 148 ppm.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group typically appears in the range of 55-60 ppm.[3]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound and its derivatives, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for the TMS signal is desirable.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

Visualizing Structural Relationships

The following diagram illustrates the core structure of 3-methoxypyridine and the substitution patterns of the discussed compounds.

G cluster_pyridine Pyridine Core cluster_substituents Substituents N N C2 C2 N->C2 C3 C3 C2->C3 Br_2 Br C2->Br_2 This compound C4 C4 C3->C4 OCH3_3 OCH₃ C3->OCH3_3 This compound C5 C5 C4->C5 C6 C6 C5->C6 Br_5 Br C5->Br_5 This compound C6->N

Caption: Substitution pattern on the pyridine ring for this compound.

Conclusion

This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for this compound and its derivatives. By understanding the influence of substituents on the chemical shifts and coupling constants, researchers can more effectively utilize NMR spectroscopy for the characterization of these important chemical entities. The provided experimental protocol serves as a robust starting point for acquiring high-quality NMR data, facilitating accurate structural elucidation and purity assessment in research and development settings.

References

A Comparative Guide to the Reactivity of 2,5-Dibromo-3-methoxypyridine and 2,5-dichloro-3-methoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Substituted pyridines are privileged scaffolds in medicinal chemistry, and dihalogenated pyridines, in particular, serve as versatile precursors for the introduction of molecular complexity through cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two such building blocks: 2,5-Dibromo-3-methoxypyridine and 2,5-dichloro-3-methoxypyridine . By examining their electronic properties, steric factors, and performance in key palladium-catalyzed cross-coupling reactions, this document aims to provide the reader with the technical insights necessary to make informed decisions in their synthetic endeavors.

Theoretical Framework for Reactivity

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond and the electronic environment of the pyridine ring. The generally accepted order of reactivity for halogens in such reactions is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy. A weaker C-X bond facilitates the rate-determining oxidative addition step in the catalytic cycle of most cross-coupling reactions.

For the two molecules under consideration, the key difference lies in the halogen atoms at the 2- and 5-positions. The C-Br bond is weaker than the C-Cl bond, suggesting that This compound will generally be more reactive than 2,5-dichloro-3-methoxypyridine . This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-substituted analogue.

The electronic nature of the pyridine ring and the substituents also plays a crucial role. The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution and for oxidative addition in cross-coupling reactions.[1] The methoxy group at the 3-position is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect can influence the electron density at the C2 and C5 positions.

Regioselectivity is another critical aspect when working with dihalogenated pyridines. In 2,5-dihalopyridines, the C2 position is generally more electron-deficient and thus more susceptible to oxidative addition than the C5 position.[2] This intrinsic preference often leads to selective functionalization at the C2-position, especially under kinetic control. However, the choice of catalyst, ligands, and reaction conditions can sometimes be tuned to favor reaction at the C5-position.

Comparative Analysis of Reactivity in Key Cross-Coupling Reactions

While a direct head-to-head comparative study under identical conditions is not extensively available in the literature, we can infer the relative reactivity by examining typical conditions reported for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of closely related substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3] For 2,5-dihalopyridines, the higher reactivity of the C-Br bond in This compound is expected to allow for coupling under milder conditions compared to its dichloro counterpart.

FeatureThis compound2,5-dichloro-3-methoxypyridine
Expected Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd(OAc)₂/SPhos, Pd₂(dba)₃/ligand
Typical Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃
Typical Temperature 80-100 °C100-120 °C

This table presents expected trends based on general principles of Suzuki-Miyaura couplings.

Suzuki_Miyaura_Catalytic_Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4] Similar to the Suzuki coupling, the enhanced reactivity of the C-Br bond in This compound is anticipated to facilitate the amination reaction under less demanding conditions.

FeatureThis compound2,5-dichloro-3-methoxypyridine
Expected Reactivity HigherLower
Typical Catalyst Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhosPd(OAc)₂/RuPhos, Pd(0) NHC catalysts
Typical Base NaOt-Bu, K₃PO₄LHMDS, Cs₂CO₃
Typical Temperature 80-110 °C100-130 °C

This table presents expected trends based on general principles of Buchwald-Hartwig aminations.[5]

Buchwald_Hartwig_Catalytic_Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds.[6] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[7] The trend of higher reactivity for the bromo-substituted pyridine is expected to hold true in this transformation as well.

FeatureThis compound2,5-dichloro-3-methoxypyridine
Expected Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₂Cl₂, CuIPd(OAc)₂/ligand, CuI
Typical Base Et₃N, PiperidineCs₂CO₃, K₂CO₃
Typical Temperature Room Temperature to 80 °C80-120 °C

This table presents expected trends based on general principles of Sonogashira couplings.

Sonogashira_Catalytic_Cycle

Experimental Protocols

The following protocols are representative examples for performing cross-coupling reactions with the title compounds and are based on established procedures for similar substrates. Optimization may be necessary for specific coupling partners.

Synthesis of Starting Materials

Synthesis of this compound: A common route to substituted dibromopyridines involves a Sandmeyer-type reaction from an aminopyridine precursor. For instance, 2-amino-5-bromo-3-methoxypyridine can be diazotized in the presence of a bromide source.[8][9]

Synthesis of 2,5-dichloro-3-methoxypyridine: This compound can be prepared from 2,5-dichloro-3-nitropyridine by reaction with methanol under basic conditions.[10]

Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, arylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow

Protocol for Buchwald-Hartwig Amination of 2,5-dichloro-3-methoxypyridine

Materials:

  • 2,5-dichloro-3-methoxypyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • LHMDS (1.5 equiv)

  • Anhydrous Toluene (degassed)

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ and RuPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by 2,5-dichloro-3-methoxypyridine, the amine, and LHMDS.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Conclusion

References

advantages of using 2,5-Dibromo-3-methoxypyridine over other pyridine building blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyridine scaffolds are of paramount importance, forming the core of numerous FDA-approved drugs and high-performance materials.[1][2][3] The strategic selection of appropriately functionalized pyridine building blocks is therefore a critical decision in the design of efficient and successful synthetic routes. Among the vast array of available pyridine precursors, 2,5-Dibromo-3-methoxypyridine emerges as a uniquely versatile and powerful tool, offering distinct advantages in terms of reactivity, regioselectivity, and the introduction of valuable structural motifs.

This guide provides an in-depth comparison of this compound with other pyridine building blocks, supported by experimental insights and mechanistic rationale, to empower researchers in making informed decisions for their synthetic endeavors.

The Architectural Advantage: Unpacking the Virtues of this compound

The utility of this compound stems from the specific arrangement of its functional groups, which allows for a high degree of control over subsequent chemical transformations. The two bromine atoms at the C2 and C5 positions serve as versatile handles for a variety of cross-coupling reactions, while the methoxy group at the C3 position not only influences the electronic properties of the pyridine ring but also offers a potential site for further modification and acts as a powerful directing group in certain reactions.

Orthogonal Reactivity in Cross-Coupling Reactions

A key advantage of this compound lies in the differential reactivity of its two bromine atoms, enabling selective and sequential functionalization. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the C2 position of the pyridine ring is generally more reactive than the C5 position.[4] This preferential reactivity is attributed to the electronic and steric environment of the C-Br bonds, with the C2 position being more susceptible to oxidative addition to the palladium(0) catalyst.[4] This allows for the selective mono-functionalization at the C2 position, leaving the C5-bromo substituent intact for a subsequent, different cross-coupling reaction. This orthogonality is a significant advantage over symmetrically substituted pyridines or those with less differentiated reactive sites.

G This compound This compound Mono-functionalized Intermediate Mono-functionalized Intermediate This compound->Mono-functionalized Intermediate 1. Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Selective at C2 Di-functionalized Product Di-functionalized Product Mono-functionalized Intermediate->Di-functionalized Product 2. Second Cross-Coupling (e.g., Sonogashira, Negishi) at C5

The Influence of the Methoxy Group: More Than Just a Substituent

The 3-methoxy group plays a multifaceted role in dictating the reactivity and utility of this building block:

  • Electronic Effects: As an electron-donating group, the methoxy substituent can modulate the electron density of the pyridine ring, influencing the rates and outcomes of cross-coupling reactions.[5]

  • Directing Group in Lithiation: In directed ortho-metalation (DoM) reactions, the methoxy group is a powerful directing group, facilitating the deprotonation of the adjacent C4 position.[1][6] This provides a complementary strategy to cross-coupling for the introduction of substituents at a specific position, further enhancing the synthetic versatility of the scaffold.

  • Metabolic Stability and Pharmacokinetic Properties: In the context of drug discovery, the presence of a methoxy group can be advantageous for the metabolic stability of the final compound.[7] It can also influence the pharmacokinetic properties of a drug candidate, such as its lipophilicity and bioavailability.[7]

  • Synthetic Handle: The methoxy group itself can be a site for further functionalization. Cleavage of the methyl ether can unmask a hydroxyl group, which can then be used for subsequent reactions.

Comparative Performance in Key Synthetic Transformations

While direct, side-by-side comparative studies with this compound are not extensively documented in a single source, we can infer its advantages by comparing its features with those of other common pyridine building blocks based on established principles of chemical reactivity.

Table 1: Qualitative Comparison of Pyridine Building Blocks

Building BlockKey AdvantagesKey Disadvantages
This compound - Orthogonal reactivity for sequential functionalization- Methoxy group as a directing group and modulator of properties- Access to highly substituted pyridines- Higher cost compared to simpler pyridines
2,5-Dichloropyridine - Lower cost than brominated analogs- Lower reactivity in cross-coupling reactions, often requiring harsher conditions or more active catalysts[8]
3,5-Dibromopyridine - Symmetric, allowing for double functionalization- Lacks the regioselectivity for sequential, differentiated functionalization
2-Bromo-3-hydroxypyridine - Hydroxyl group offers a site for diverse functionalization- The acidic proton of the hydroxyl group may require protection in certain reactions
2-Aminopyridines - Direct entry to aminopyridine scaffolds, important in medicinal chemistry- The amino group can coordinate to and inhibit metal catalysts in cross-coupling reactions

Experimental Protocols: Harnessing the Power of this compound

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound, based on established procedures for related compounds.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2 Position

This protocol describes the selective coupling of an arylboronic acid at the more reactive C2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the 2-aryl-5-bromo-3-methoxypyridine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Add Reactants Add Reactants Inert Atmosphere Inert Atmosphere Add Reactants->Inert Atmosphere Add Catalyst Add Catalyst Inert Atmosphere->Add Catalyst Add Solvents Add Solvents Add Catalyst->Add Solvents Heat & Stir Heat & Stir Add Solvents->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Cool & Dilute Cool & Dilute Monitor Progress->Cool & Dilute Wash Wash Cool & Dilute->Wash Dry & Concentrate Dry & Concentrate Wash->Dry & Concentrate Chromatography Chromatography Dry & Concentrate->Chromatography

Protocol 2: Buchwald-Hartwig Amination at the C2 Position

This protocol details the selective amination at the C2 position, a common strategy for synthesizing aminopyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOt-Bu (1.4 equiv)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add toluene, followed by this compound and the amine.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-5-bromo-3-methoxypyridine.

Mechanistic Insights: The Palladium Catalytic Cycle

The regioselective functionalization of this compound via palladium-catalyzed cross-coupling reactions proceeds through a well-established catalytic cycle. The key to the selectivity lies in the initial oxidative addition step, where the palladium(0) catalyst preferentially inserts into the more reactive C2-Br bond.

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-Br (at C2) Pd(II) Intermediate 1 Ar-Pd(II)(Br)L2 Oxidative Addition->Pd(II) Intermediate 1 Transmetalation Transmetalation Pd(II) Intermediate 2 Ar-Pd(II)(R)L2 Transmetalation->Pd(II) Intermediate 2 Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product Pd(II) Intermediate 1->Transmetalation + R-M Pd(II) Intermediate 2->Reductive Elimination

Conclusion

This compound stands out as a premier building block for the synthesis of complex, highly substituted pyridine derivatives. Its key advantages—orthogonal reactivity of the two bromine atoms, the beneficial electronic and directing effects of the methoxy group, and the potential for introducing pharmacologically relevant motifs—make it a superior choice for many applications in drug discovery and materials science. While the initial cost may be higher than simpler pyridine analogs, the increased efficiency, control, and versatility it offers can lead to more streamlined and successful synthetic campaigns, ultimately providing a greater return on investment in the research and development process.

References

comparative yield analysis of different synthetic routes to 2,5-Dibromo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-methoxypyridine is a key heterocyclic building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its disubstituted pyridine core, featuring both bromine atoms and a methoxy group, offers multiple reaction sites for further functionalization, making it a valuable intermediate in the development of novel compounds. The efficiency of its synthesis is a critical factor in the overall cost and timeline of a research and development program. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering an objective look at their performance based on experimental data. Detailed experimental protocols are provided to allow for replication and adaptation in a laboratory setting.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for this compound is often a trade-off between yield, the number of steps, and the availability of starting materials. Below is a summary of the key quantitative data for two prevalent methods.

MethodStarting MaterialKey ReagentsNumber of StepsOverall Yield (%)
Route 1 3-MethoxypyridineBr₂, H₂SO₄, Na₂SO₄191.7%[1]
Route 2 3-Hydroxypyridine1. Br₂, H₂O2. Na, CH₃OH, CH₃I2~68% (calculated)[2][3]

Route 1: Direct Bromination of 3-Methoxypyridine

This one-step approach offers a highly efficient and direct pathway to the target molecule. The methoxy group in the 3-position of the pyridine ring is an ortho-, para-director, facilitating the introduction of bromine atoms at the 2- and 5-positions.

Experimental Protocol[1]

To a solution of 3-methoxypyridine (1 equivalent) in concentrated sulfuric acid, anhydrous sodium sulfate (1 equivalent) is added. The mixture is stirred and cooled, and then bromine (2.2 equivalents) is added dropwise while maintaining the temperature below 20°C. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The mixture is carefully poured onto ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford this compound.

Discussion

The direct bromination of 3-methoxypyridine is an attractive route due to its high yield and single-step procedure. The use of readily available and relatively inexpensive reagents also contributes to its appeal. The reaction conditions are straightforward, although the handling of concentrated sulfuric acid and bromine requires appropriate safety precautions. The 91.7% yield reported in the literature makes this a highly efficient method for the preparation of this compound on a laboratory scale.[1]

Route 1: Direct Bromination 3-Methoxypyridine 3-Methoxypyridine This compound This compound 3-Methoxypyridine->this compound Br2, H2SO4, Na2SO4 Yield: 91.7%

Caption: Synthetic pathway for Route 1.

Route 2: Two-Step Synthesis from 3-Hydroxypyridine

This two-step approach involves the initial dibromination of 3-hydroxypyridine, followed by the methylation of the resulting 2,5-dibromo-3-hydroxypyridine intermediate.

Step 1: Synthesis of 2,5-Dibromo-3-hydroxypyridine[2]

To a solution of 3-hydroxypyridine (1 equivalent) in water, bromine (2.2 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed. The resulting precipitate is filtered, washed with cold water, and dried to give 2,5-dibromo-3-hydroxypyridine. This step is reported to have a yield of 85%.[2]

Step 2: Methylation of 2,5-Dibromo-3-hydroxypyridine[3]
Discussion

The two-step synthesis offers an alternative approach, particularly if 3-hydroxypyridine is a more readily available or cost-effective starting material than 3-methoxypyridine. The first step, the bromination of 3-hydroxypyridine, proceeds in high yield. The subsequent methylation, a standard Williamson ether synthesis, is also expected to be efficient. However, the overall yield for the two-step process is calculated to be approximately 68% (0.85 * 0.80), which is significantly lower than the one-step direct bromination route. The additional step also adds to the overall reaction time and resource utilization.

Route 2: Two-Step Synthesis 3-Hydroxypyridine 3-Hydroxypyridine 2,5-Dibromo-3-hydroxypyridine 2,5-Dibromo-3-hydroxypyridine 3-Hydroxypyridine->2,5-Dibromo-3-hydroxypyridine Br2, H2O Yield: 85% This compound This compound 2,5-Dibromo-3-hydroxypyridine->this compound Na, CH3OH, CH3I Estimated Yield: ~80%

Caption: Synthetic pathway for Route 2.

Conclusion

For the synthesis of this compound, the direct, one-step bromination of 3-methoxypyridine (Route 1) is demonstrably superior in terms of overall yield (91.7%) compared to the two-step synthesis starting from 3-hydroxypyridine (Route 2, ~68% calculated overall yield). The single-step nature of Route 1 also offers advantages in terms of time and resource efficiency.

The choice of synthetic route will ultimately depend on factors such as the availability and cost of the starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. However, based on the currently available data, the direct bromination of 3-methoxypyridine represents the most efficient and high-yielding method for the preparation of this compound.

References

A Comparative Guide to the Spectroscopic Validation of Products from 2,5-Dibromo-3-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. 2,5-Dibromo-3-methoxypyridine is a versatile starting material, offering two reactive sites for the strategic introduction of molecular complexity. However, the regioselectivity of reactions at the C2 and C5 positions necessitates rigorous spectroscopic validation to confirm the identity and purity of the resulting products.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the products of reactions involving this compound. We will focus on the widely employed Suzuki-Miyaura cross-coupling reaction as a primary example and compare it with the Stille coupling, offering field-proven insights into the interpretation of the resulting analytical data. Our objective is to equip you with the expertise to not only perform these reactions but to confidently and accurately interpret the spectroscopic data that validates your synthetic outcomes.

The Strategic Importance of Regioselective Reactions

The differential reactivity of the bromine atoms at the C2 and C5 positions of this compound is the key to its utility. Generally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, preferentially occur at the more electron-deficient C2 position.[1] This inherent regioselectivity is a powerful tool for synthetic chemists, allowing for the sequential and controlled elaboration of the pyridine core. However, this selectivity is not always absolute and can be influenced by reaction conditions, ligands, and the nature of the coupling partner. Therefore, meticulous spectroscopic analysis is not merely a final check but an integral part of the synthetic process.

Spectroscopic Validation Workflow

A robust validation of synthetic products relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous characterization of the target molecule.

G cluster_0 Synthesis & Workup cluster_1 Spectroscopic Analysis Reaction Suzuki or Stille Coupling Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification NMR ¹H & ¹³C NMR Purification->NMR Isolate Pure Product MS Mass Spectrometry (MS) NMR->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR FTIR Spectroscopy MS->IR Structure_Confirmation Final Structure Confirmation IR->Data_Analysis Data_Analysis->Structure_Confirmation

Caption: General workflow from synthesis to spectroscopic validation.

Comparative Analysis: Suzuki-Miyaura vs. Stille Coupling

Both the Suzuki-Miyaura and Stille couplings are powerful methods for forming C-C bonds. However, they differ in their reagents, reaction conditions, and, importantly for this guide, the nature of their byproducts, which can influence purification and spectroscopic analysis.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes
Toxicity Generally lower toxicityOrganotin compounds are highly toxic
Byproducts Boron-based, often water-solubleTin-based, often organic-soluble
Functional Group Tolerance Broad, but can be sensitive to acidic protonsVery broad

The primary advantage of the Suzuki coupling lies in the lower toxicity and easier removal of its boron-containing byproducts.[2][3] In contrast, the removal of organotin byproducts from Stille reactions can be challenging and may require specialized purification techniques, which if not completely removed, could complicate spectroscopic analysis.[3][4]

In-Depth Spectroscopic Analysis of a Model Reaction: Mono-arylation of this compound

Let us consider the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The expected major product is the mono-arylated species at the C2 position, yielding a 2-aryl-5-bromo-3-methoxypyridine.

G This compound This compound 2-Aryl-5-bromo-3-methoxypyridine 2-Aryl-5-bromo-3-methoxypyridine This compound->2-Aryl-5-bromo-3-methoxypyridine  Aryl-B(OH)₂  Pd Catalyst, Base

Caption: Regioselective Suzuki-Miyaura coupling reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy:

The key to validating the regioselectivity of the reaction lies in the analysis of the aromatic region of the ¹H NMR spectrum.

  • Starting Material (this compound): You would expect to see two doublets in the aromatic region, corresponding to the protons at C4 and C6.

  • Product (2-Aryl-5-bromo-3-methoxypyridine): After successful mono-arylation at the C2 position, the proton at C6 is replaced by the aryl group. This results in two doublets in the aromatic region corresponding to the protons at C4 and C6 of the pyridine ring, along with the signals from the newly introduced aryl group. The coupling constants (J-values) between the remaining pyridine protons will be indicative of their relative positions.

¹³C NMR Spectroscopy:

¹³C NMR provides complementary information, confirming the carbon skeleton of the molecule.

  • Starting Material (this compound): The spectrum will show signals for the five carbon atoms of the pyridine ring and one for the methoxy group. The carbons attached to the bromine atoms (C2 and C5) will appear at characteristic chemical shifts.

  • Product (2-Aryl-5-bromo-3-methoxypyridine): The signal for the C2 carbon will shift significantly upon replacement of the bromine atom with an aryl group. New signals corresponding to the carbons of the aryl substituent will also appear.

CompoundKey ¹H NMR Signals (ppm, CDCl₃)Key ¹³C NMR Signals (ppm, CDCl₃)
2-Bromo-3-methoxypyridine δ 7.97 (dd, H-6), 7.21 (dd, H-5), 7.12 (dd, H-4), 3.90 (s, -OCH₃)[5]δ 155.1 (C-3), 142.4 (C-2), 122.8 (C-4)[5]
3-Bromo-5-methoxypyridine δ 8.28 (d, H-6), 8.24 (d, H-2), 7.36 (dd, H-4), 3.86 (s, -OCH₃)[6]Data not readily available in provided snippets

Note: The table provides data for related monobrominated compounds to illustrate expected chemical shifts. The exact values for this compound and its products will vary.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is essential for confirming the molecular weight of the product and providing evidence of its elemental composition.

  • Molecular Ion Peak ([M]⁺): The most critical piece of information is the molecular ion peak, which should correspond to the calculated molecular weight of the desired product.

  • Isotopic Pattern: A key feature in the mass spectrum of brominated compounds is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for any fragment containing a single bromine atom, separated by 2 m/z units.[5] For the starting material, this compound, you would expect to see a characteristic 1:2:1 pattern for the molecular ion due to the presence of two bromine atoms. The mono-arylated product will exhibit the 1:1 pattern.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M]⁺ pattern (m/z)
This compound C₆H₅Br₂NO266.92265/267/269 (1:2:1 ratio)
2-Phenyl-5-bromo-3-methoxypyridine C₁₂H₁₀BrNO264.12263/265 (1:1 ratio)
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is useful for identifying the presence of specific functional groups and confirming changes to the molecule's vibrational modes upon reaction.

  • Pyridine Ring Vibrations: The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1650-1400 cm⁻¹ region.[7]

  • C-Br Stretch: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum (around 600-500 cm⁻¹).

  • C-O Stretch: The C-O stretch of the methoxy group will be present in both the starting material and the product, typically around 1250-1000 cm⁻¹.

  • Aryl Group Vibrations: The introduction of an aryl group will result in new C-H stretching and bending vibrations characteristic of aromatic rings.

While FTIR is less definitive for determining regiochemistry compared to NMR, it provides a quick and valuable confirmation that a reaction has occurred and that the core functional groups are intact.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[8]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)[8][9]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[8]

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.[8]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[8]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol for NMR Sample Preparation
  • Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz for ¹H).[5]

Conclusion

The successful synthesis of novel compounds from this compound hinges on the rigorous and accurate interpretation of spectroscopic data. This guide has outlined a comprehensive workflow for the validation of products from Suzuki-Miyaura and Stille cross-coupling reactions, with a focus on the key spectroscopic signatures that differentiate starting materials, products, and potential isomers. By leveraging the combined power of NMR, MS, and FTIR, researchers can confidently confirm the structure and purity of their synthesized molecules, a critical step in the journey of drug discovery and development. The provided protocols serve as a robust starting point for your experimental work, and the comparative data offers a valuable reference for your analytical endeavors.

References

A Researcher's Guide to Confirming Regioselectivity of Substitution on 2,5-Dibromo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of molecular architecture is paramount. Substituted pyridines are a cornerstone of many pharmaceutical compounds, and the ability to selectively functionalize specific positions on the pyridine ring is a critical skill. This guide provides an in-depth analysis of the regioselectivity of substitution reactions on 2,5-Dibromo-3-methoxypyridine, a versatile building block. We will objectively compare the expected outcomes for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by established chemical principles and data from analogous systems.

The Challenge of Regioselectivity in this compound

This compound presents a fascinating challenge in regioselectivity due to the electronic interplay of its substituents. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2, C4, and C6 positions. The two bromine atoms at C2 and C5 offer reactive sites for various substitution reactions. The methoxy group at C3, being an electron-donating group, further modulates the electronic landscape of the pyridine ring. The key question for any synthetic chemist is: which bromine atom is more reactive, and under what conditions can we achieve selective substitution at either the C2 or C5 position?

Theoretical Underpinnings of Regioselectivity

The regiochemical outcome of a substitution reaction on this compound is governed by a combination of electronic and steric factors.

  • Electronic Effects: The pyridine nitrogen significantly lowers the electron density at the C2 and C6 positions, making them more electrophilic. The C2-Br bond is therefore expected to be more polarized and susceptible to oxidative addition by a palladium(0) catalyst in cross-coupling reactions.[1] The methoxy group at C3 is electron-donating through resonance and can increase the electron density at the ortho (C2 and C4) and para (C6) positions. However, its inductive effect is electron-withdrawing. The interplay of these effects influences the overall electron distribution.

  • Steric Effects: The methoxy group at C3 can exert some steric hindrance at the C2 position, potentially influencing the approach of bulky reagents. However, in many transition-metal-catalyzed reactions, the catalyst's coordination to the pyridine nitrogen can direct the reaction to the C2 position.

Comparative Analysis of Substitution Reactions

We will now delve into a comparative analysis of the expected regioselectivity in two major classes of substitution reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The Preference for C2

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is a key step in the catalytic cycle.[2][3] The rate of this step is highly dependent on the electrophilicity of the carbon atom. For dihalopyridines, the C2 position is generally more reactive than other positions due to the strong electron-withdrawing effect of the adjacent nitrogen atom.[1]

For instance, in the Buchwald-Hartwig amination of the structurally similar 2,5-Dibromo-3-(trifluoromethyl)pyridine, monoamination occurs selectively at the C2 position.[1] The trifluoromethyl group is strongly electron-withdrawing, which further activates the C2 position. While the methoxy group in our target molecule is electron-donating, the inherent electronic preference for C2 in pyridines is expected to dominate.

Expected Outcome: Mono-substitution in Suzuki-Miyaura and Buchwald-Hartwig reactions is predicted to occur preferentially at the C2 position.

Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeReagentsPredicted Major ProductRationale
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base2-Aryl-5-bromo-3-methoxypyridineHigher electrophilicity of C2 facilitates oxidative addition of Pd(0).
Buchwald-Hartwig AminationAmine, Pd catalyst, Ligand, Base2-Amino-5-bromo-3-methoxypyridineHigher electrophilicity of C2 facilitates oxidative addition of Pd(0).
Nucleophilic Aromatic Substitution (SNAr): A More Complex Scenario

Nucleophilic aromatic substitution (SNAr) on pyridines typically occurs at the C2 and C4 positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. In the case of this compound, the situation is more nuanced.

Studies on 3,5-dibromopyridine have shown that nucleophilic substitution with amines occurs at the C3 (or C5) position.[4] This suggests that direct attack at C5 in this compound is a plausible pathway. The electron-donating methoxy group at C3 could further activate the C5 position towards nucleophilic attack by increasing electron density at the adjacent carbons, thereby stabilizing the transition state. However, the presence of the C2-bromo substituent and its influence on the overall electronic landscape cannot be discounted.

Expected Outcome: The regioselectivity of SNAr on this compound is less predictable than in cross-coupling reactions. There is potential for substitution at either the C2 or C5 position, and the outcome may be highly dependent on the nature of the nucleophile and the reaction conditions.

Experimental Protocols for Determining Regioselectivity

To empirically determine the regioselectivity of substitution on this compound, the following experimental protocols can be employed.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), K₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the mono-amination of this compound.[2][3]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • NaOt-Bu (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOt-Bu (1.4 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene, followed by this compound (1.0 eq.) and the amine (1.2 eq.).

  • Heat the reaction mixture to 100-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography and characterize the product(s) to determine the site of amination.

Experimental_Workflow

Confirming Regioselectivity: A Guide to Spectroscopic Analysis

The definitive confirmation of the site of substitution lies in the meticulous analysis of spectroscopic data, particularly ¹H and ¹³C NMR.

¹H NMR Spectroscopy:

The chemical shifts and coupling patterns of the aromatic protons are diagnostic.

  • C2-Substituted Product (e.g., 2-Aryl-5-bromo-3-methoxypyridine): The remaining two protons on the pyridine ring will be at C4 and C6. These protons will likely appear as two distinct signals, each a doublet, with a small meta-coupling constant (J ≈ 2-3 Hz).

  • C5-Substituted Product (e.g., 5-Aryl-2-bromo-3-methoxypyridine): The remaining two protons will be at C4 and C6. These will also likely appear as two distinct doublets with a small meta-coupling constant.

Distinguishing between the two isomers based solely on ¹H NMR can be challenging without reference compounds. However, Nuclear Overhauser Effect (NOE) experiments can be decisive. For the C2-substituted product, irradiation of the methoxy protons (at C3) should show an NOE to the proton at C4. For the C5-substituted product, no such NOE would be expected.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the pyridine ring are highly informative. The carbon bearing the new substituent will experience a significant change in its chemical shift. Comparing the ¹³C NMR spectrum of the product to that of the starting material and known substituted pyridines can help in assigning the structure. For example, the carbon attached to bromine (C-Br) typically has a chemical shift in the range of 110-125 ppm in bromopyridines. The disappearance of one of these signals and the appearance of new signals corresponding to the introduced group will confirm the substitution.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Substituted Pyridines

Position2-Bromo-3-methoxypyridine5-Bromo-2-methoxypyridine
C2~145~160
C3~155~110
C4~120~140
C5~115~115
C6~140~145

Note: These are estimated values based on analogous compounds and predictive software. Actual values may vary.

Conclusion

The protocols and analytical guidelines provided in this guide equip researchers with the necessary tools to experimentally determine the regioselectivity of their specific reactions. By combining careful experimental design with thorough spectroscopic analysis, the selective synthesis of desired substituted 3-methoxypyridine derivatives can be achieved, paving the way for the development of novel molecules with potential applications in medicine and materials science.

References

cost-benefit analysis of using 2,5-Dibromo-3-methoxypyridine in multi-step synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision point that profoundly impacts the efficiency, cost, and ultimate success of a multi-step synthesis. Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] This guide provides an in-depth cost-benefit analysis of a highly functionalized building block, 2,5-Dibromo-3-methoxypyridine , comparing its utility and economic implications against viable alternatives.

The Strategic Value of Dihalogenated Pyridines

In the complex chess game of organic synthesis, every move—every reaction—must be carefully considered. Dihalogenated heterocycles like this compound are akin to powerful chess pieces. Their value lies not just in their structure, but in the potential for selective, sequential functionalization . The presence of two halogen atoms at electronically distinct positions (C2 and C5) allows a skilled chemist to introduce different molecular fragments in a controlled order, a strategy that can dramatically shorten synthetic routes by avoiding cumbersome protection-deprotection sequences. The methoxy group further modulates the electronic properties of the pyridine ring, influencing reactivity and providing an additional vector for interaction in the final target molecule.[3]

Core Analysis: Cost vs. Synthetic Efficiency

The decision to use a premium reagent is always a trade-off between its upfront cost and the downstream value it provides in terms of time, yield, and purity.

Economic Breakdown: The Price of Precision

This compound is a specialized reagent, and its price reflects its limited-scale production, often tailored for early-stage research and development.[4] A direct cost comparison with plausible alternatives reveals a significant price premium.

ReagentCAS NumberMolecular Weight ( g/mol )Representative Price (USD/g)Approx. Cost (USD/mmol)
This compound 1142191-57-8266.92$774 - $870[4][5]$2.90 - $3.26
5-Bromo-2-chloro-3-methoxypyridine286947-03-3222.47Inquire for quote[]Likely Lower
5-Bromo-3-chloro-2-methoxypyridine848366-28-9222.47~$29.34[7]~$0.13
2,5-Dichloro-3-methoxypyridineNot Available178.02Discontinued (Sigma-Aldrich)[8]Availability Issues[9]
3,5-Dibromopyridine (Precursor)624-28-2236.89~$5.00[10]~$0.02

Note: Prices are for research-grade quantities and can vary significantly between suppliers and over time. The cost for bulk quantities may differ substantially.

The data clearly shows that this compound is one to two orders of magnitude more expensive per mole than simpler dihalo- or chloro-bromo-pyridines. This high upfront cost necessitates a compelling synthetic advantage to justify its use.

Synthetic Benefit: The Power of Orthogonal Reactivity

The primary benefit of this compound is the differential reactivity of its two C-Br bonds, enabling selective cross-coupling reactions. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the C5-Br bond is generally more reactive than the C2-Br bond.[11][12] This is due to the C2 position being adjacent to the electron-withdrawing pyridine nitrogen, which can influence the oxidative addition step of the catalytic cycle.[13]

This reactivity difference allows for a powerful one-pot, two-step synthetic strategy:

  • Step A: A selective cross-coupling at the more reactive C5 position under milder conditions.

  • Step B: A second, different coupling reaction at the less reactive C2 position, often requiring a stronger catalyst system or harsher conditions.

This built-in orthogonality is a significant advantage, potentially saving multiple steps and boosting overall yield compared to a route requiring protection of a reactive site.

Visualization of the Decision-Making Workflow

Choosing the right building block is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting a dihalogenated pyridine in a synthesis campaign.

G cluster_input Project Goals cluster_analysis Reagent Selection Analysis cluster_options Reagent Choices start Define Target Molecule & Key Disconnections q1 Is sequential, differential functionalization required? start->q1 q2 What is the budget for the starting material? q1->q2 No opt1 Use 2,5-Dibromo- 3-methoxypyridine q1->opt1 Yes q3 Are harsh reaction conditions (e.g., for C-Cl activation) acceptable in later steps? q2->q3 Moderate Budget opt3 Synthesize Custom Building Block In-House q2->opt3 Low Budget q3->opt1 No, mild conditions preferred for all steps opt2 Use Cheaper Alternative (e.g., Bromo-Chloro Pyridine) q3->opt2 Yes

Caption: Decision workflow for selecting a dihalogenated pyridine building block.

Comparative Case Study: Synthesis of a Hypothetical Kinase Inhibitor Core

To illustrate the practical trade-offs, let's consider the synthesis of a common 2,5-disubstituted 3-methoxypyridine core, a motif found in many kinase inhibitors.

G cluster_route1 Route 1: Premium Reagent cluster_route2 Route 2: Cost-Effective Alternative A 2,5-Dibromo- 3-methoxypyridine B Intermediate 1 (5-Aryl-2-bromo...) A->B Step 1: Selective Suzuki (C5 Position) C Final Product B->C Step 2: Buchwald-Hartwig (C2 Position) D 5-Bromo-2-chloro- 3-methoxypyridine E Intermediate 2 (5-Aryl-2-chloro...) D->E Step 1: Suzuki Coupling (C5 Position) F Final Product E->F Step 2: Buchwald-Hartwig (C2 Position, harsher conditions)

Caption: Comparative synthetic routes to a disubstituted pyridine core.

Analysis of Routes:

  • Route 1 (Premium Reagent):

    • Advantage: High predictability and selectivity in Step 1. Milder conditions can often be used for both steps, protecting sensitive functional groups elsewhere in the molecule. This leads to cleaner reactions, simpler purification, and potentially higher overall yields.

    • Disadvantage: Very high initial starting material cost. Best suited for early-stage discovery where speed and reliability are paramount.

  • Route 2 (Cost-Effective Alternative):

    • Advantage: Significantly lower starting material cost, making it more attractive for later-stage process development and scale-up.

    • Disadvantage: The C-Cl bond is less reactive than a C-Br bond. Step 2 will likely require more forcing conditions: higher temperatures, stronger bases, or more specialized (and expensive) phosphine ligands and palladium catalysts.[14] This can lead to side reactions, lower yields, and more complex purification, potentially eroding the initial cost savings.

Experimental Protocols

The following are generalized, representative protocols. Note: These must be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol is adapted from standard literature procedures for selective coupling.[12][15]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), a base such as potassium carbonate (K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 ratio), via syringe.

  • Reaction: Stir the mixture at a moderate temperature (e.g., 80-90 °C) and monitor progress by TLC or LC-MS. Selective reactions often run to completion in 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (the 5-aryl-2-bromo-3-methoxypyridine intermediate) by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination at the C2-Position

This protocol is for the subsequent amination of the remaining C-Br (or C-Cl) bond.

  • Reaction Setup: To a dry Schlenk flask, add the 2-halo-pyridine intermediate from the previous step (1.0 equiv.), the desired amine (1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu, 1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane via syringe.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 100-110 °C) and monitor progress. Reactions involving C-Br bonds are typically complete within 2-8 hours. (Note: Activating a C-Cl bond may require higher temperatures and longer reaction times).

  • Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the final product by flash column chromatography.

Conclusion and Recommendation

The cost-benefit analysis of This compound is a classic case of "you get what you pay for."

  • Choose this compound when:

    • The synthetic target is complex and contains sensitive functional groups.

    • Predictable, sequential C-C and C-N bond formation is critical.

    • Speed and reliability in early-stage discovery are more important than raw material cost.

    • The goal is to minimize process development time for synthesizing initial batches of a new chemical entity.

  • Consider alternatives when:

    • The primary driver is minimizing starting material cost, especially for scale-up campaigns.

    • The synthetic target is robust and can withstand the potentially harsher conditions needed for activating less reactive C-Cl bonds.

    • The research team has the time and resources to invest in optimizing a more challenging coupling step.

Ultimately, this compound is a high-value strategic tool. While its high price precludes its routine use, it offers a powerful and efficient solution for constructing complex, highly substituted pyridine cores, justifying its cost in scenarios where synthetic elegance and speed are paramount.

References

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 2,5-Dibromo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development can handle specialized chemical reagents not only effectively but with the highest degree of safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,5-Dibromo-3-methoxypyridine (CAS No. 1142191-57-8), a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to foster a deep understanding of the required safety measures.

Hazard Assessment and Key Safety Data

This compound is classified as acutely toxic if swallowed and should be handled with significant caution. Like many halogenated aromatic compounds, its complete toxicological profile is not fully available, which necessitates treating it as a hazardous substance to minimize exposure risks.[1] It is imperative to avoid generating dust and to prevent contact with skin, eyes, and clothing.[2]

Parameter Information Source(s)
Chemical Name This compound
CAS Number 1142191-57-8[3]
Molecular Formula C₆H₅Br₂NO
Molecular Weight 266.92 g/mol
Physical Form Solid
GHS Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Primary Hazard H301: Toxic if swallowed
Inferred Hazards Causes skin, eye, and respiratory irritation (based on analogous compounds)[4][5]
Waste Category Halogenated Organic Waste[6][7]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate risks associated with handling this compound, a combination of robust engineering controls and appropriate PPE is mandatory. The logic here is to create a hierarchy of protection, where engineering controls provide the primary barrier and PPE offers the final, essential layer of defense for the operator.

  • Primary Engineering Control: All handling and weighing of this compound solid, as well as the addition of its waste to containers, must be performed within a certified chemical fume hood.[4][8] This is crucial to prevent the inhalation of fine particulates and potential vapors.

  • Emergency Preparedness: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate vicinity of the workstation.[4][9]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves. Nitrile or neoprene gloves are recommended over latex, as they offer better protection against pyridine-based compounds.[8] Always use the proper glove removal technique to avoid skin contact.[2]

    • Eye Protection: Chemical safety goggles or safety glasses with side shields are required to protect against splashes or airborne particles.[6][8]

    • Body Protection: A standard laboratory coat must be worn and kept fully fastened.[8]

    • Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

Step-by-Step Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste management. Halogenated compounds require a distinct disposal pathway, primarily incineration with flue gas scrubbing, to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion and to prevent the formation of toxic dioxins.[1][11] Mixing this waste with non-halogenated streams can lead to regulatory violations and unsafe disposal reactions.

Step 1: Designate the Waste Stream

  • All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves) and rinsate from cleaning glassware, must be classified as "Halogenated Organic Waste".[6][7]

Step 2: Select an Appropriate Waste Container

  • Use a chemically compatible, leak-proof container made of polyethylene or glass, equipped with a secure screw-top cap.[6]

  • The container must be in good condition, free from cracks or residues from previous use.

Step 3: Label the Container Correctly and Comprehensively

  • Before any waste is added, affix a "Hazardous Waste" label.[6] This is a non-negotiable regulatory requirement.

  • The label must include the following information:

    • The words "Hazardous Waste" .[6]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[6] If it is a solution, list all components and their approximate percentages.[6]

    • The specific hazards: "Toxic" and "Irritant" .[6]

    • The "Accumulation Start Date" , which is the date the first drop of waste is added to the container.[6]

    • The name and contact information of the responsible Principal Investigator or laboratory manager.[6]

Step 4: Accumulate Waste Safely

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6]

  • The container must remain closed at all times except when actively adding waste.[6]

  • It is best practice to place the waste container in secondary containment (e.g., a larger, chemically resistant bin or tray) to contain any potential leaks or spills.[6]

Protocol for Managing Spills and Decontamination

In the event of an accidental release, a swift and correct response is critical to prevent exposure and environmental contamination.

Small Spill (Solid) Cleanup:

  • Ensure the area is well-ventilated, preferably within a fume hood.

  • Wearing the full PPE detailed in Section 2, gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[6]

  • Carefully sweep or scoop the mixture into a suitable, sealable container for disposal.[9]

  • Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.

  • Clean the spill area with a suitable solvent (e.g., methanol, acetone), collecting the rinsate as hazardous waste.

Glassware Decontamination:

  • Glassware that has come into contact with the compound must be decontaminated before being washed for reuse.

  • Perform a triple rinse with a suitable organic solvent (e.g., methanol or acetone).

  • Crucially, the first two rinses (rinsate) must be collected and disposed of as halogenated hazardous waste.[6] Do not pour this down the drain.[1][12]

  • After the triple rinse, the glassware can be washed according to standard laboratory procedures.

Final Disposal Logistics

The final step involves transferring the accumulated waste to a licensed disposal facility. This process is almost always managed through your institution's Environmental Health and Safety (EHS) department.

  • Contact EHS: Once your waste container is nearing capacity (e.g., 80% full) or reaches the regulatory storage time limit (e.g., 90 days), contact your EHS office to schedule a waste pickup.[6]

  • Documentation: Complete all required waste pickup forms accurately. This documentation is essential for tracking the waste from "cradle to grave" as mandated by regulations.

  • Safe Transfer: Ensure the container is clean on the outside and securely sealed before the scheduled pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial preparation to final handoff for disposal.

G cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operations cluster_contingency Contingency cluster_final Phase 3: Finalization Prep 1. Assess Hazards & Don PPE Container 2. Select & Label Waste Container Prep->Container Establish SAA Collection 3. Add Waste to Designated Container Container->Collection Storage 4. Secure Storage in SAA Collection->Storage Spill Spill Occurs Cleanup Absorb & Collect Spill Debris Spill->Cleanup Cleanup->Collection Dispose as Halogenated Waste EHS 5. Schedule EHS Pickup Storage->EHS Disposal 6. Transfer to Licensed Disposal Facility EHS->Disposal

Caption: Workflow for the safe disposal of this compound.

References

A Researcher's Guide to the Safe Handling of 2,5-Dibromo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Protocol for Laboratory Safety and Product Stewardship

As a senior application scientist, my priority is to empower fellow researchers with the knowledge and tools to conduct their work safely and effectively. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal protocols for 2,5-Dibromo-3-methoxypyridine (CAS No. 1142191-57-8). This is not merely a checklist, but a framework for understanding the "why" behind each safety measure, ensuring a culture of proactive safety in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a halogenated pyridine derivative. Its chemical structure suggests potential toxicity and irritant properties, a fact substantiated by its classification. According to safety data sheets (SDS), this compound is classified as acutely toxic if swallowed. While comprehensive toxicological data may be limited, it is prudent to treat this compound with a high degree of caution, assuming it may also cause skin and eye irritation, and may be harmful if inhaled.[1]

Key Hazards:

  • Acute Oral Toxicity: Toxic if swallowed.

  • Skin and Eye Irritation: Assumed to be an irritant upon contact.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with side shields or a face shield.Chemical-resistant gloves (Butyl rubber recommended).[2]Fully-buttoned laboratory coat.Work within a certified chemical fume hood.
Solution Preparation and Transfers Chemical safety goggles with side shields or a face shield.Chemical-resistant gloves (Butyl rubber recommended).[2]Chemical-resistant apron over a laboratory coat.Work within a certified chemical fume hood.
Reaction Setup and Workup Chemical safety goggles and a face shield.Chemical-resistant gloves (Butyl rubber recommended).[2]Chemical-resistant apron over a laboratory coat.Work within a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves (Butyl rubber).[2]Chemical-resistant coveralls.An appropriate respirator may be necessary for large spills.[2]

Rationale for PPE Selection:

  • Eye and Face Protection: Given the potential for serious eye irritation, robust protection is non-negotiable.[1] Standard safety glasses are insufficient; chemical splash goggles are the minimum requirement. A face shield should be worn during procedures with a higher risk of splashing.

  • Hand Protection: "Chemical-resistant gloves" is a broad term. For halogenated aromatic compounds, nitrile gloves may offer limited protection.[2] Butyl rubber gloves are a more robust choice for prolonged handling. Always check the manufacturer's glove compatibility chart.[2]

  • Body Protection: A standard lab coat is sufficient for minor tasks, but a chemical-resistant apron provides an additional barrier during solution transfers and reaction workups.

  • Respiratory Protection: Due to the risk of respiratory irritation from dust or vapors, all handling of this compound should be conducted within a properly functioning chemical fume hood.[3]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol is crucial for minimizing exposure and preventing accidents.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Dispense in Fume Hood handle_weigh->handle_dissolve handle_reaction Set Up Reaction in Fume Hood handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_label Label Waste Container cleanup_segregate->cleanup_label cleanup_store Store Waste in Designated Area cleanup_label->cleanup_store

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the SDS for this compound.

    • Don the appropriate PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents to minimize movement in and out of the hood.

  • Handling:

    • Conduct all manipulations, including weighing and solution preparation, within the fume hood.[3]

    • When handling the solid, avoid creating dust.[4]

    • Use a spark-proof spatula and other appropriate tools.

    • Keep containers of this compound tightly closed when not in use.

  • Accidental Release:

    • In the event of a small spill within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[5]

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.[5]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Management Protocol:

  • Segregation: All waste containing this compound must be collected as hazardous waste. This includes excess reagent, contaminated solvents, and disposable labware. Halogenated waste streams should be kept separate from non-halogenated waste.[5]

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container.[5] The label should include the full chemical name and the words "Hazardous Waste."

  • Storage: Store the waste container in a designated and secure satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[5] Do not pour any amount of this chemical down the drain.[6]

By integrating these safety protocols into your daily laboratory practice, you can confidently and safely work with this compound, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.